Sulfo-NHS-SS-Biotin sodium
描述
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属性
IUPAC Name |
sodium;1-[3-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyldisulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O9S4.Na/c24-14(4-2-1-3-12-17-11(10-33-12)21-19(28)22-17)20-6-8-35-34-7-5-16(26)32-23-15(25)9-13(18(23)27)36(29,30)31;/h11-13,17H,1-10H2,(H,20,24)(H2,21,22,28)(H,29,30,31);/q;+1/p-1/t11-,12-,13?,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKZNJXGCYVTBZ-IDBHZBAZSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCSSCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCC(=O)ON3C(=O)CC(C3=O)S(=O)(=O)[O-])NC(=O)N2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N4NaO9S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856142 | |
| Record name | Sodium 2,5-dioxo-1-[(3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoyl)oxy]pyrrolidine-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325143-98-4 | |
| Record name | Sodium 2,5-dioxo-1-[(3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoyl)oxy]pyrrolidine-3-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Sulfo-NHS-SS-Biotin on Primary Amines
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-NHS-SS-Biotin (Sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate) is a versatile biochemical reagent widely used for the biotinylation of proteins and other molecules containing primary amines.[1][2] Its unique properties, including amine reactivity, water solubility, a cleavable disulfide bond, and an extended spacer arm, make it an invaluable tool for a variety of applications, including affinity purification, cell surface labeling, and studying protein-protein interactions.[3][4][5] This guide provides a detailed technical overview of its mechanism of action, experimental protocols, and critical parameters for its successful application.
The key features of Sulfo-NHS-SS-Biotin include:
-
Amine-Reactivity: The N-hydroxysulfosuccinimide (Sulfo-NHS) ester group efficiently reacts with primary amines (-NH₂) to form stable amide bonds.[3]
-
Water Solubility: The charged sulfonate group (SO₃⁻) on the Sulfo-NHS ring renders the molecule soluble in aqueous solutions (up to approximately 10 mM), eliminating the need for organic solvents like DMSO or DMF which can be detrimental to protein structure.[1][3][6] This also makes it ideal for labeling cell surface proteins, as it is membrane-impermeable.[5]
-
Thiol-Cleavable Spacer Arm: A disulfide bond (-S-S-) within the spacer arm allows the biotin tag to be cleaved from the labeled molecule using reducing agents.[2][5] This feature is crucial for eluting captured proteins from avidin or streptavidin affinity resins under gentle conditions.[5]
-
Extended Spacer Arm (24.3 Å): The long spacer arm helps to reduce steric hindrance, facilitating the binding of the biotin moiety to avidin or streptavidin.[1][2][4]
Core Mechanism of Action
The Acylation Reaction with Primary Amines
The primary mechanism of action involves the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the Sulfo-NHS ester. This reaction results in the formation of a stable amide bond, covalently linking the biotin reagent to the target molecule, and the release of N-hydroxysulfosuccinimide as a byproduct.[1][3][4]
The primary targets for this reaction on proteins are the ε-amino group of lysine residues and the α-amino group at the N-terminus.[1][3] While N-terminal amines can react, they are often less accessible for conjugation on folded proteins compared to the numerous lysine residues typically present on the protein surface.[1]
References
- 1. store.sangon.com [store.sangon.com]
- 2. covachem.com [covachem.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to Sulfo-NHS-SS-Biotin: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Sulfo-NHS-SS-Biotin (Sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate) is a versatile, amine-reactive biotinylation reagent widely utilized in life sciences research. Its unique properties, including water solubility, a cleavable disulfide bond, and cell impermeability, make it an invaluable tool for a variety of applications, from labeling cell surface proteins to facilitating affinity purification of biomolecules. This guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols.
Core Chemical and Physical Properties
Sulfo-NHS-SS-Biotin is characterized by three key functional components: a biotin moiety for high-affinity binding to streptavidin, a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester for amine reactivity, and a disulfide bond within its spacer arm that allows for cleavage of the biotin tag.
| Property | Value | References |
| Molecular Weight | 606.69 g/mol | [1] |
| Molecular Formula | C₁₉H₂₇N₄NaO₉S₄ | [1][2][3] |
| Spacer Arm Length | 24.3 Å | [4][5] |
| CAS Number | 325143-98-4 | [1][3][6] |
| Appearance | White to off-white solid | [5] |
| Solubility | Water (to ~10 mM), DMSO (≥30.335 mg/mL) | [2][4][7] |
| Purity | ≥90% | [3][5] |
| Storage | -20°C, protected from moisture | [2][4][7] |
Chemical Structure and Reaction Mechanism
The structure of Sulfo-NHS-SS-Biotin is central to its function. The Sulfo-NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a polypeptide) in a nucleophilic acyl substitution reaction. This reaction is most efficient at a neutral to slightly basic pH (7-9) and results in the formation of a stable amide bond, releasing N-hydroxysulfosuccinimide as a byproduct.[4][7] The presence of the sulfonate group on the NHS ring increases the reagent's water solubility and prevents it from passively crossing cell membranes, making it ideal for labeling cell surface proteins.[1][6][8]
A key feature of Sulfo-NHS-SS-Biotin is the disulfide bond in its spacer arm. This bond can be readily cleaved by reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol (BME), or Tris(2-carboxyethyl)phosphine (TCEP), allowing for the release of the biotinylated molecule from an avidin or streptavidin support.[5][8][9] This reversibility is highly advantageous for applications requiring the recovery of the labeled protein.
Caption: Chemical Structure of Sulfo-NHS-SS-Biotin.
Caption: Biotinylation Reaction with a Primary Amine.
Experimental Protocols
A. General Considerations for Biotinylation
-
Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the Sulfo-NHS ester.[4][7][10] Phosphate-buffered saline (PBS) or other amine-free buffers at a pH of 7.2-8.5 are recommended.
-
Reagent Preparation: Sulfo-NHS-SS-Biotin is moisture-sensitive and should be equilibrated to room temperature before opening to prevent condensation.[4][7][10] The reagent should be dissolved immediately before use, as the Sulfo-NHS ester is prone to hydrolysis in aqueous solutions.[8][10] Do not prepare stock solutions for long-term storage.[4][10]
-
Molar Ratio: The optimal molar ratio of biotin reagent to protein depends on the protein concentration and the number of available primary amines. For a 2 mg/mL protein solution, a 20-fold molar excess of biotin is a good starting point, while for a 10 mg/mL solution, a 12-fold molar excess may be sufficient.[4][7] Optimization may be required for each specific application.
-
Reaction Conditions: Reactions can be carried out at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[4][7]
-
Removal of Excess Biotin: Unreacted biotin reagent can be removed by dialysis or gel filtration (desalting columns).[4][7][10]
B. Protocol for Biotinylation of Cell Surface Proteins
This protocol is a general guideline for labeling proteins on the surface of mammalian cells.
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.[4][7]
-
Cell Suspension: Resuspend the cells at a concentration of approximately 25 x 10⁶ cells/mL in ice-cold PBS (pH 8.0).[4][7]
-
Reagent Preparation: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin by dissolving 6 mg in 1 mL of ultrapure water.[4][7]
-
Biotinylation Reaction: Add approximately 80 µL of the 10 mM Sulfo-NHS-SS-Biotin solution per milliliter of cell suspension.[4]
-
Incubation: Incubate the reaction at room temperature for 30 minutes.[4][7] To minimize internalization of labeled proteins, incubation can be performed on ice.
-
Quenching: Terminate the reaction by adding a quenching buffer, such as PBS containing 100 mM glycine or Tris, to a final concentration of 10-20 mM.
-
Washing: Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching buffer.
-
Cell Lysis and Protein Analysis: The biotinylated cells are now ready for lysis and subsequent analysis, such as affinity purification of the labeled proteins using streptavidin-agarose beads.
Caption: Workflow for Cell Surface Protein Biotinylation.
C. Protocol for Cleavage of the Disulfide Bond
-
Elution of Biotinylated Proteins: After affinity purification on a streptavidin support, the bound proteins can be eluted by cleaving the disulfide bond.
-
Reducing Agent Preparation: Prepare a solution of a reducing agent, such as 50 mM DTT in a suitable buffer (e.g., PBS).
-
Cleavage Reaction: Incubate the streptavidin beads with the DTT solution for 30 minutes at 50°C or for 2 hours at room temperature.[7]
-
Collection of Eluted Proteins: Centrifuge the sample and collect the supernatant containing the now-cleaved proteins.
Determination of Biotin Incorporation
The extent of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[4] This colorimetric assay is based on the displacement of HABA from avidin by biotin, which leads to a decrease in absorbance at 500 nm.[4] It is crucial to remove all non-reacted and hydrolyzed biotin reagent before performing the HABA assay.[10]
Applications in Research and Drug Development
The unique characteristics of Sulfo-NHS-SS-Biotin make it suitable for a wide range of applications, including:
-
Labeling and purification of cell surface proteins: Its membrane impermeability ensures that only externally exposed proteins are labeled.[1][8]
-
Affinity chromatography: The strong interaction between biotin and streptavidin allows for efficient capture of biotinylated molecules.
-
Immunoassays: Biotinylated antibodies can be used in various assay formats, such as ELISA, Western blotting, and immunohistochemistry.[10]
-
Drug delivery: Biotinylation can be used to target drugs to cells expressing biotin receptors.
-
Protein-protein interaction studies: It can be used in pull-down assays to identify binding partners of a protein of interest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. raybiotech.com [raybiotech.com]
- 3. Sulfo-NHS-SS-biotin, 325143-98-4 | BroadPharm [broadpharm.com]
- 4. store.sangon.com [store.sangon.com]
- 5. covachem.com [covachem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. apexbt.com [apexbt.com]
- 9. EZ-Link™ Sulfo-NHS-SS-Biotin, 100 mg - FAQs [thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
The Clear Advantage: A Technical Guide to Water-Soluble Biotinylation Reagents
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biological research and drug development, the precise labeling and detection of molecules are paramount. Biotinylation, the process of covalently attaching biotin to a molecule of interest, has long been a cornerstone technique. The strength of the biotin-streptavidin interaction provides a powerful tool for purification, immobilization, and detection. However, traditional biotinylation methods often face a significant hurdle: the poor aqueous solubility of the reagents. This guide delves into the distinct advantages of employing water-soluble biotinylation reagents, offering a comprehensive overview of their benefits, applications, and the experimental protocols that underpin their successful implementation.
Enhanced Solubility and Biocompatibility: Overcoming Critical Limitations
The primary and most impactful advantage of water-soluble biotinylation reagents lies in their improved solubility in aqueous buffers.[1][2][3][4] This characteristic fundamentally streamlines the biotinylation process and enhances its compatibility with biological systems.
Traditional, water-insoluble biotinylation reagents, such as N-hydroxysuccinimide (NHS) esters of biotin, necessitate the use of organic co-solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to first dissolve the reagent before it can be added to an aqueous reaction mixture containing the target protein.[1][5] This introduces several potential complications:
-
Protein Precipitation: The introduction of organic solvents can lead to the precipitation of the target protein, reducing the yield of biotinylated product and complicating downstream applications.[5][6]
-
Solvent-Induced Denaturation: Organic solvents can disrupt the delicate three-dimensional structure of proteins, potentially leading to a loss of biological activity.
-
Cellular Toxicity: For applications involving live cells, the presence of organic solvents can be toxic, compromising cell viability and experimental integrity.
Water-soluble reagents, most notably those containing a sulfonate group on the N-hydroxysuccinimide ring (Sulfo-NHS esters), eliminate the need for organic solvents.[1][3][4] This direct dissolution in aqueous buffers simplifies the experimental workflow, minimizes the risk of protein precipitation and denaturation, and ensures a more biocompatible environment for cellular studies.[5][6] Furthermore, the incorporation of polyethylene glycol (PEG) spacer arms can further enhance the water solubility of the entire biotinylated molecule, preventing aggregation even after labeling.[2]
Precision in Cell Surface Labeling: A Window to the Extracellular World
A key application where water-soluble biotinylation reagents excel is in the specific labeling of cell surface proteins.[3][5][7][8][9][10][11] The charged nature of Sulfo-NHS esters renders them membrane-impermeable.[3][4][7] This crucial property ensures that only proteins exposed on the outer surface of a cell are biotinylated, providing a powerful method to:
-
Study Receptor Trafficking: Investigate the internalization and recycling of cell surface receptors.
-
Profile the Cell Surface Proteome: Identify and quantify proteins present on the plasma membrane.
-
Analyze Protein Interactions: Detect interactions between cell surface proteins and extracellular ligands or other cells.
In contrast, water-insoluble NHS esters can passively diffuse across the cell membrane, leading to the non-specific labeling of intracellular proteins. This lack of specificity can confound the interpretation of results and obscure the true nature of the cell surface proteome.
Comparative Analysis: Water-Soluble vs. Water-Insoluble Reagents
To provide a clear and concise comparison, the following table summarizes the key quantitative and qualitative differences between water-soluble and water-insoluble biotinylation reagents.
| Feature | Water-Soluble Reagents (e.g., Sulfo-NHS-Biotin) | Water-Insoluble Reagents (e.g., NHS-Biotin) |
| Solubility | Readily soluble in aqueous buffers (e.g., PBS)[1][3] | Require dissolution in an organic solvent (e.g., DMSO, DMF) prior to use[1][5] |
| Membrane Permeability | Impermeable to cell membranes[3][4][7] | Permeable to cell membranes |
| Primary Application | Cell surface labeling, labeling of proteins sensitive to organic solvents[5][7] | Intracellular labeling, labeling of proteins in hydrophobic environments |
| Risk of Protein Precipitation | Low; prevents aggregation of labeled proteins[6] | High, due to the introduction of organic solvents[5] |
| Biotinylation Efficiency | Generally high, with studies showing up to 88% of peptides being biotinylated with Sulfo-NHS-SS-Biotin[12] | Can be efficient, but may be limited by protein precipitation and insolubility of the reagent |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the context in which biotinylation is applied is crucial for understanding its utility. The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for cell surface biotinylation and a conceptual signaling pathway where biotinylation can be used to study protein interactions.
Caption: Experimental workflow for cell surface protein biotinylation.
Caption: Studying protein interactions in a signaling pathway.
Detailed Experimental Protocols
The successful application of water-soluble biotinylation reagents hinges on robust and well-defined protocols. Below are detailed methodologies for two common applications: protein biotinylation in solution and cell surface biotinylation.
Protocol: Biotinylation of Proteins in Solution using Sulfo-NHS-LC-Biotin
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
EZ-Link™ Sulfo-NHS-LC-Biotin
-
Anhydrous DMSO or DMF (for stock solution preparation, though the reagent is water-soluble for the reaction)
-
Quenching buffer (e.g., 1M Tris-HCl, pH 7.5, or 100 mM glycine)
-
Desalting column (e.g., Sephadex G-25) for purification
Procedure:
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Sulfo-NHS-LC-Biotin in water. It is crucial to prepare this solution fresh as NHS esters are susceptible to hydrolysis.[5]
-
Reaction Setup: Add the biotinylation reagent stock solution to the protein solution. A common starting point is a 20-fold molar excess of the biotin reagent to the protein.[13] The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[13]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.[5] Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted biotin by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer.[5]
Protocol: Cell Surface Biotinylation of Adherent Cells
Materials:
-
Adherent cells cultured in a multi-well plate
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
EZ-Link™ Sulfo-NHS-LC-Biotin or Sulfo-NHS-SS-Biotin
-
Quenching solution (e.g., 50 mM glycine in ice-cold PBS)[7]
-
Lysis buffer (e.g., RIPA buffer) containing protease inhibitors
-
Streptavidin-agarose beads
Procedure:
-
Cell Preparation: Wash the adherent cells three times with ice-cold PBS to remove any amine-containing culture medium.[7]
-
Biotinylation: Incubate the cells with a freshly prepared solution of the water-soluble biotinylation reagent (e.g., 0.5 mg/mL in PBS) for 30 minutes at 4°C on a rocking platform.[7][8][9]
-
Quenching: Discard the biotin solution and quench the reaction by incubating the cells with the quenching solution for 10 minutes at 4°C.[7] Repeat this wash step twice more.
-
Cell Lysis: Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Purification of Biotinylated Proteins:
-
Clarify the cell lysate by centrifugation.
-
Incubate the supernatant with streptavidin-agarose beads for 2-4 hours or overnight at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis: Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer) for downstream analysis such as Western blotting or mass spectrometry.
Conclusion
The adoption of water-soluble biotinylation reagents represents a significant advancement in bioconjugation chemistry. Their inherent advantages of improved solubility, biocompatibility, and membrane impermeability have expanded the toolkit of researchers, enabling more precise and reliable experiments, particularly in the realm of cell biology and drug discovery. By eliminating the confounding variables associated with organic solvents and providing a means for specific cell surface labeling, these reagents empower scientists to probe biological systems with greater accuracy and confidence. The detailed protocols and comparative data presented in this guide serve as a valuable resource for both novice and experienced researchers seeking to harness the full potential of water-soluble biotinylation in their scientific endeavors.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. What is Biotinylation? | Biopharma PEG [biochempeg.com]
- 3. store.sangon.com [store.sangon.com]
- 4. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Biotinylation Reagents - Amerigo Scientific [amerigoscientific.com]
- 7. Surface protein biotinylation [protocols.io]
- 8. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biotinylation of Cell Surface Proteins [bio-protocol.org]
- 10. Biotinylation of Cell Surface Proteins [en.bio-protocol.org]
- 11. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 12. biorxiv.org [biorxiv.org]
- 13. High-throughput Biotinylation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Link: A Technical Guide to the Cleavable Disulfide Bond in Sulfo-NHS-SS-Biotin
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of protein analysis and drug development, the ability to specifically label, isolate, and then release target molecules is paramount. Sulfo-NHS-SS-Biotin has emerged as a powerful tool in this arena, primarily due to a single, yet critical feature: its cleavable disulfide bond. This in-depth guide explores the core of this reagent, providing technical insights and detailed protocols to empower researchers in their scientific endeavors.
The Chemistry of a Reversible Bond
Sulfo-NHS-SS-Biotin (Sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate) is a water-soluble, amine-reactive biotinylation reagent.[1][2][3] Its structure is meticulously designed for a three-part function: an N-hydroxysulfosuccinimide (Sulfo-NHS) ester for amine reactivity, a biotin moiety for high-affinity binding to streptavidin, and a spacer arm containing a disulfide bond that bridges the two.[4]
The Sulfo-NHS ester reacts with primary amines (-NH2), such as the side chain of lysine residues or the N-terminus of a polypeptide, to form a stable amide bond.[1][3][5] This reaction proceeds efficiently at neutral to basic pH (7-9).[1][3] The water-solubility of the "sulfo" group makes this reagent ideal for labeling cell surface proteins, as it is membrane-impermeable.[6][7]
The key feature, the disulfide bond (-S-S-), is susceptible to cleavage by reducing agents. This allows for the gentle and efficient release of the biotinylated molecule from its streptavidin-bound state, a significant advantage in applications like affinity purification.[5][8]
Quantitative Parameters for Biotinylation and Cleavage
Successful biotinylation and subsequent cleavage depend on carefully controlled reaction conditions. The following tables summarize key quantitative data gathered from various sources.
Table 1: Recommended Reaction Conditions for Biotinylation
| Parameter | Recommended Range/Value | Notes |
| pH | 7.0 - 9.0 | The reaction with primary amines is favored at neutral to basic pH.[1][3] |
| Temperature | 4°C to 37°C | Lower temperatures (4°C or on ice) can be used for longer incubation times to minimize protein degradation.[1][9] |
| Incubation Time | 30 minutes to 2 hours | Room temperature reactions are typically shorter (30-60 minutes), while reactions on ice can proceed for 2 hours or longer.[2][9][10] |
| Molar Excess of Biotin | 10 to 50-fold | For concentrated protein solutions (e.g., 10 mg/mL), a lower molar excess (e.g., ≥ 12-fold) may be sufficient. Dilute solutions (e.g., 2 mg/mL) often require a higher excess (e.g., ≥ 20-fold).[1][2] |
Table 2: Conditions for Disulfide Bond Cleavage
| Reducing Agent | Concentration | Temperature | Incubation Time |
| Dithiothreitol (DTT) | 50 mM | Room Temperature | 2 hours |
| Dithiothreitol (DTT) | 50 mM | 50°C | 30 minutes |
| 2-Mercaptoethanol | 50 mM | Room Temperature | 2 hours |
| 2-Mercaptoethanol | 50 mM | 50°C | 30 minutes |
| TCEP (Tris(2-carboxyethyl)phosphine) | Molar Excess | Room Temperature | 10 minutes |
Note: The optimal conditions for both biotinylation and cleavage can vary depending on the specific protein and application, and empirical optimization is often recommended.[1][2]
Experimental Protocols
The following are generalized protocols for the biotinylation of proteins and the subsequent affinity purification and elution.
General Protein Biotinylation
-
Reagent Preparation: Allow the Sulfo-NHS-SS-Biotin vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] Prepare a fresh 10 mM stock solution in ultrapure water or an appropriate amine-free buffer (e.g., PBS).[1][2][10] Do not store aqueous solutions of the reagent as the NHS ester readily hydrolyzes.[2]
-
Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH between 7.2 and 8.0.[2] Ensure the buffer does not contain primary amines like Tris or glycine, as they will compete with the target protein for reaction with the Sulfo-NHS ester.[2]
-
Biotinylation Reaction: Add the calculated amount of the freshly prepared Sulfo-NHS-SS-Biotin solution to the protein solution to achieve the desired molar excess.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[9]
-
Removal of Excess Reagent: Remove non-reacted Sulfo-NHS-SS-Biotin by dialysis or using a desalting column.[2][10]
Cell Surface Protein Biotinylation
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.[2][10]
-
Cell Suspension: Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[2][10]
-
Biotinylation: Add freshly prepared Sulfo-NHS-SS-Biotin to the cell suspension. A common starting concentration is ~80 µL of a 10 mM solution per milliliter of reaction volume.[10]
-
Incubation: Incubate the reaction at room temperature for 30 minutes.[10] To minimize internalization of the biotin reagent, the incubation can be performed at 4°C.[11]
-
Quenching and Washing: Quench the reaction and remove excess biotinylation reagent by washing the cells three times with ice-cold PBS. An initial wash with a buffer containing 25-50 mM Tris (pH 8.0) can also be used to quench any unreacted reagent.[10]
Affinity Purification and Cleavage
-
Binding: Incubate the biotinylated protein sample with streptavidin-agarose beads to allow for the high-affinity binding of the biotinylated proteins.
-
Washing: Wash the beads several times with an appropriate buffer to remove non-biotinylated proteins and other contaminants.
-
Elution: To release the captured proteins, incubate the beads with a buffer containing a reducing agent such as 50 mM DTT for 30 minutes at 50°C or 2 hours at room temperature.[2][10] This cleaves the disulfide bond in the spacer arm of the Sulfo-NHS-SS-Biotin.
-
Collection: Collect the supernatant, which now contains the purified target proteins, free from the biotin tag which remains attached to the streptavidin beads via a thiol group.
Applications in Research and Drug Development
The unique properties of Sulfo-NHS-SS-Biotin make it a versatile tool with numerous applications:
-
Identification of Cell Surface Proteins: Its membrane impermeability allows for the specific labeling and subsequent identification of proteins exposed on the cell surface.[6][7][12]
-
Analysis of Protein-Protein Interactions: It can be used in pull-down assays to isolate protein complexes for further analysis by mass spectrometry.[13]
-
Enrichment of Post-Translationally Modified Peptides: Derivatization of lysine side chains can aid in the detection of post-translational modifications (PTMs) in lysine-rich proteins, which can be challenging to analyze by mass spectrometry.[14][15]
-
Drug Target Discovery: By identifying changes in the cell surface proteome in response to drug treatment, new therapeutic targets can be discovered.
Conclusion
The cleavable disulfide bond within Sulfo-NHS-SS-Biotin is more than just a chemical curiosity; it is a critical feature that enables a powerful "capture and release" strategy in protein research. By understanding the underlying chemistry and optimizing the experimental conditions, researchers can leverage this reagent to effectively label, isolate, and identify proteins of interest, thereby accelerating discoveries in basic science and drug development. The detailed protocols and quantitative data presented in this guide serve as a comprehensive resource for the successful application of this invaluable tool.
References
- 1. store.sangon.com [store.sangon.com]
- 2. store.sangon.com [store.sangon.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. covachem.com [covachem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulfo-NHS-SS-biotin derivatization: a versatile tool for MALDI mass analysis of PTMs in lysine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sulfo‐NHS‐SS‐biotin derivatization: A versatile tool for MALDI mass analysis of PTMs in lysine‐rich proteins | Semantic Scholar [semanticscholar.org]
The Unseen Architect: A Technical Guide to Spacer Arm Length in Biotinylation
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of biological assays and therapeutic development, the covalent attachment of biotin to a molecule of interest—a process known as biotinylation—stands as a cornerstone technique. The remarkable affinity between biotin and avidin or streptavidin provides a powerful tool for detection, purification, and targeted delivery. However, the success of these applications often hinges on a frequently overlooked yet critical component: the spacer arm. This in-depth technical guide illuminates the pivotal role of the spacer arm in biotinylation, providing researchers with the knowledge to optimize their experimental designs and achieve reliable, high-fidelity results.
The Critical Role of the Spacer Arm: Overcoming Steric Hindrance
The binding pocket for biotin within the tetrameric structure of avidin and streptavidin is located approximately 9 Å below the protein's surface.[1][2] This recessed location can create significant steric hindrance, impeding the binding of a biotinylated molecule, especially if the biotin moiety is attached directly to a large protein or other macromolecule.[3][4] The spacer arm, a chemical chain of varying length and composition, acts as a flexible linker that extends the biotin molecule away from the surface of the labeled substance. This extension alleviates steric clashes, allowing the biotin to access the binding pocket of avidin or streptavidin more freely, thereby enhancing the efficiency of the interaction.[1][2][5]
Longer spacer arms are generally more effective at reducing steric hindrance, which can lead to improved outcomes in a variety of applications.[1][6] For instance, in immunoassays, a longer spacer arm on a biotinylated antibody can result in increased signal detection.[5] Similarly, in affinity purification, a longer spacer facilitates more efficient capture of the biotinylated target. However, it is important to note that an excessively long spacer arm might lead to unintended consequences, such as increased non-specific binding or, in some contexts, a decrease in binding efficiency if the linker is too flexible and folds back on itself.[7]
Chemical Diversity of Spacer Arms
Biotinylation reagents are available with a variety of spacer arms to suit different experimental needs. The composition of the spacer arm can influence not only its length but also its solubility and other chemical properties.
-
Hydrocarbon Chains: Simple aliphatic chains, such as the 6-carbon chain in "LC" (Long Chain) reagents, provide a basic extension.[4] Reagents with two such linkers ("LC-LC") offer an even greater separation distance.[3]
-
Polyethylene Glycol (PEG): PEG spacers are particularly advantageous due to their hydrophilicity.[8] Incorporating PEG chains into the spacer arm can increase the water solubility of the biotinylation reagent and the resulting biotinylated molecule, which is beneficial when working with proteins that are prone to aggregation.[1][5][7]
-
Cleavable Spacers: Some applications require the release of the captured molecule after purification. Biotinylation reagents with cleavable spacer arms, often containing a disulfide bond, can be used in these instances. The disulfide bond can be readily cleaved using reducing agents like dithiothreitol (DTT), allowing for the gentle elution of the target molecule.[9]
Quantitative Impact of Spacer Arm Length
The choice of spacer arm length can have a quantifiable impact on experimental results. The following table summarizes data from studies that have investigated the effect of different spacer arm lengths on various experimental outcomes.
| Biotinylation Reagent | Spacer Arm Length (Å) | Application | Measured Parameter | Result | Reference(s) |
| PFP-biotin | 9.6 | Microplate Assay | HRP-streptavidin Binding | Lower dose-response | [4] |
| NHS-biotin | 13.5 | Microplate Assay | HRP-streptavidin Binding | Moderate dose-response | [4] |
| Sulfo-NHS-LC-biotin | 22.4 | Microplate Assay | HRP-streptavidin Binding | Good dose-response | [4] |
| NHS-LC-LC-biotin | 30.5 | Microplate Assay | HRP-streptavidin Binding | Best dose-response | [4] |
| Paclitaxel | N/A | Microtubule Polymerization | EC50 | 0.52 ± 0.1 µM | [1] |
| Biotinylated Paclitaxel (LC-LC) | ~30.5 | Microtubule Polymerization | EC50 | 0.68 ± 0.1 µM | [1] |
Visualizing the Impact of Spacer Arms
The following diagrams, generated using the DOT language, illustrate key concepts related to spacer arm length in biotinylation.
Caption: Overcoming steric hindrance with a long spacer arm.
Caption: General workflow for a biotinylation experiment.
Experimental Protocols
Detailed and optimized protocols are crucial for successful biotinylation experiments. Below are methodologies for key applications where the choice of spacer arm is important.
Protocol 1: Cell Surface Protein Biotinylation
This protocol is designed to label proteins on the exterior of the cell membrane. The use of a membrane-impermeable biotinylation reagent, such as Sulfo-NHS-LC-Biotin, is essential.
Materials:
-
Cells cultured to confluency in appropriate plates
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-LC-Biotin (or other membrane-impermeable biotinylation reagent)
-
Quenching buffer (e.g., 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Wash cultured cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.
-
Prepare a fresh solution of Sulfo-NHS-LC-Biotin in ice-cold PBS (pH 8.0) at a concentration of 0.5 mg/mL.
-
Incubate the cells with the biotinylation solution for 30 minutes at 4°C with gentle rocking.
-
Remove the biotinylation solution and wash the cells three times with quenching buffer to stop the reaction.
-
Lyse the cells with lysis buffer and collect the cell lysate.
-
Incubate the lysate with streptavidin-agarose beads for 2 hours to overnight at 4°C to capture the biotinylated proteins.
-
Wash the beads three to five times with wash buffer to remove non-specifically bound proteins.
-
Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by Western blotting or mass spectrometry.
Protocol 2: Antibody Biotinylation for Immunoassays
This protocol describes the biotinylation of antibodies for use in applications like ELISA or Western blotting. The molar ratio of biotin to antibody may need to be optimized to achieve the desired degree of labeling without compromising antibody function.
Materials:
-
Purified antibody (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
NHS-LC-Biotin (or other amine-reactive biotinylation reagent)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25) or dialysis cassette
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Prepare the antibody solution in an appropriate amine-free buffer.
-
Immediately before use, dissolve the NHS-LC-Biotin in DMF or DMSO to a concentration of 10 mg/mL.
-
Add a 10- to 20-fold molar excess of the biotin solution to the antibody solution. The optimal ratio should be determined empirically.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Stop the reaction by adding a quenching reagent to a final concentration of 50-100 mM.
-
Remove the excess, unreacted biotin using a desalting column or by dialysis against PBS.
-
Determine the concentration of the biotinylated antibody and the degree of biotin incorporation using a method such as the HABA assay.
-
Store the biotinylated antibody at 4°C or -20°C.
Protocol 3: Pull-Down Assay with a Biotinylated Bait Protein
This protocol is used to identify proteins that interact with a specific "bait" protein that has been biotinylated.
Materials:
-
Biotinylated bait protein
-
Cell lysate or protein mixture containing potential "prey" proteins
-
Immobilized streptavidin beads
-
Binding/Wash buffer (e.g., PBS with 0.05% Tween-20 and protease inhibitors)
-
Elution buffer (e.g., high salt, low pH, or SDS-containing buffer)
Procedure:
-
Incubate the biotinylated bait protein with the cell lysate for 1-3 hours at 4°C with gentle rotation to allow for the formation of protein complexes.
-
Add streptavidin beads to the mixture and incubate for another hour at 4°C to capture the bait-prey complexes.
-
Wash the beads three to five times with binding/wash buffer to remove non-specific interactors.
-
Elute the bound proteins from the beads using an appropriate elution buffer.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting or by mass spectrometry to identify the interacting prey proteins.
Conclusion
The spacer arm is a critical design element in biotinylation reagents that significantly influences the outcome of a wide range of biological experiments. By understanding the principles of steric hindrance and the chemical properties of different spacer arms, researchers can make informed decisions to select the most appropriate reagent for their specific application. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to harness the full potential of biotin-streptavidin technology. Careful consideration and optimization of spacer arm length will undoubtedly lead to more robust and reproducible results, accelerating discovery and innovation in the life sciences.
References
- 1. scispace.com [scispace.com]
- 2. Fluorescent and biotinylated analogues of docetaxel: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of a Biotinylated Paclitaxel With an Extra-Long Chain Spacer Arm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 5. researchgate.net [researchgate.net]
- 6. Streptavidin-biotin binding in the presence of a polymer spacer: a theoretical description - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. howarthgroup.org [howarthgroup.org]
- 9. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
Sulfo-NHS-SS-Biotin for Cell Surface Labeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-NHS-SS-Biotin, a key reagent for the selective labeling of cell surface proteins. Its unique properties make it an invaluable tool for studying protein trafficking, receptor-ligand interactions, and the composition of the cell surface proteome.
Core Features and Chemical Properties
Sulfo-NHS-SS-Biotin (Sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate) is a versatile biotinylation reagent with several key features that make it ideal for cell surface labeling applications.[1][2] Its water-solubility, imparted by the sulfonate group on the N-hydroxysuccinimide (NHS) ester, prevents it from permeating the cell membrane, ensuring that only proteins on the exterior of the cell are labeled.[3][4][5]
The reagent targets primary amines (-NH2), such as the side chains of lysine residues and the N-termini of polypeptides, forming a stable amide bond.[1][6][7] A critical feature of Sulfo-NHS-SS-Biotin is its extended spacer arm containing a disulfide bond.[1][2][8] This disulfide bond is readily cleaved by reducing agents like dithiothreitol (DTT), allowing for the release of the biotin tag from the labeled protein.[8][9][10] This cleavability is particularly advantageous for applications involving the purification and subsequent analysis of biotinylated proteins.[9][11][12]
Quantitative Data Summary
| Property | Value | References |
| Molecular Weight | 606.69 g/mol | [2][8] |
| Spacer Arm Length | 24.3 Å | [8] |
| Solubility | Water-soluble (approx. 10 mM) | [1][2][6] |
| Reactive Group | N-Hydroxysulfosuccinimide (Sulfo-NHS) ester | [1][2][6] |
| Target Moiety | Primary amines (-NH2) | [1][6][13] |
| Cleavability | Thiol-cleavable disulfide bond | [1][6][13] |
Mechanism of Action and Experimental Workflow
The labeling process begins with the reaction of the Sulfo-NHS ester group of the reagent with primary amines on cell surface proteins. This reaction occurs via nucleophilic attack, resulting in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide as a byproduct.[1][2][6] The reaction is most efficient at a neutral to basic pH (7-9).[1][2][6]
Following the labeling reaction, any unreacted Sulfo-NHS-SS-Biotin is quenched to prevent non-specific labeling. The biotinylated proteins can then be detected or purified using avidin or streptavidin conjugates, which have an exceptionally high affinity for biotin.[3][9] If desired, the biotin label can be removed by treating the sample with a reducing agent, which cleaves the disulfide bond in the spacer arm.[9][10]
Experimental workflow for cell surface biotinylation and optional cleavage.
Detailed Experimental Protocols
The following are example protocols for the biotinylation of cell surface proteins on adherent and suspension cells. Optimization may be required for specific cell types and experimental goals.
Biotinylation of Adherent Cells
Materials:
-
Sulfo-NHS-SS-Biotin
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer (e.g., 50 mM Glycine or Tris in PBS)
-
Cell culture plates with adherent cells
Procedure:
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media and proteins.[1][3][6]
-
Immediately before use, prepare a 0.5 mg/mL solution of Sulfo-NHS-SS-Biotin in ice-cold PBS (pH 8.0).[14]
-
Add the Sulfo-NHS-SS-Biotin solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the plates on ice for 30 minutes with gentle rocking.[14][15]
-
Aspirate the biotinylation solution and quench the reaction by adding ice-cold Quenching Buffer. Incubate for 10 minutes on ice.[15]
-
Wash the cells three times with ice-cold PBS to remove any unreacted biotin and quenching buffer.[15]
-
The cells are now ready for lysis and downstream analysis.
Biotinylation of Suspension Cells
Materials:
-
Sulfo-NHS-SS-Biotin
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer (e.g., 25-50 mM Tris, pH 8.0)
-
Suspension cells
Procedure:
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove contaminating proteins.[1][6]
-
Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[1][6]
-
Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin by dissolving 6 mg in 1 mL of ultrapure water.[1][6]
-
Add approximately 80 µL of the 10 mM Sulfo-NHS-SS-Biotin solution per milliliter of cell suspension.[1][6]
-
Wash the cells three times with ice-cold PBS (pH 8.0) to remove the non-reacted biotinylation reagent. Alternatively, an initial wash can be done with a quenching buffer like 25-50 mM Tris (pH 8.0).[6]
-
The biotinylated cells can now be processed for subsequent applications.
Determination of Biotin Incorporation
The extent of biotinylation can be estimated using the HABA (2-(4'-hydroxyazobenzene)-2-carboxylic acid) assay.[2][6] This method relies on the displacement of the HABA dye from avidin by biotin, which leads to a decrease in absorbance at 500 nm that is proportional to the amount of biotin present in the sample.[2][6]
Reaction of Sulfo-NHS-SS-Biotin with a primary amine on a cell surface protein.
Applications in Research and Drug Development
The unique characteristics of Sulfo-NHS-SS-Biotin make it suitable for a wide range of applications:
-
Identification and characterization of cell surface proteins: By selectively labeling surface proteins, researchers can isolate and identify them using techniques like mass spectrometry.[12][16]
-
Studying protein trafficking: The cleavable nature of the biotin tag allows for the analysis of protein internalization and recycling pathways.[17]
-
Receptor-ligand interaction studies: Biotinylating a specific cell surface receptor can facilitate the study of its binding to ligands.
-
Drug target discovery: Identifying proteins that are differentially expressed on the surface of diseased versus healthy cells can reveal potential therapeutic targets.
-
Antibody-drug conjugate (ADC) development: Understanding the surface proteome is crucial for selecting appropriate targets for ADCs.
Important Considerations
-
Reagent Stability: Sulfo-NHS-SS-Biotin is moisture-sensitive and should be stored at -20°C with a desiccant.[1][2][6] Reconstituted reagent should be used immediately as the NHS-ester moiety readily hydrolyzes.[1][2][6]
-
Buffer Selection: Avoid buffers containing primary amines, such as Tris or glycine, during the labeling reaction as they will compete with the target proteins.[1][2]
-
Reaction Conditions: The efficiency of the labeling reaction is influenced by pH, temperature, and incubation time. These parameters may need to be optimized for each specific application.[1][2][6]
-
Reducing Agents: Avoid reducing agents during the conjugation step to prevent cleavage of the disulfide bond in the spacer arm.[2]
References
- 1. store.sangon.com [store.sangon.com]
- 2. store.sangon.com [store.sangon.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. covachem.com [covachem.com]
- 9. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 10. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 11. Biotin Labeling | Biotin Labeled Protein | G-Biosciences [gbiosciences.com]
- 12. Biotinylation reagents for the study of cell surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Surface protein biotinylation [protocols.io]
- 16. Sulfo-NHS-SS-biotin derivatization: a versatile tool for MALDI mass analysis of PTMs in lysine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Amine-Reactive Chemistry in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Amine-Reactive Bioconjugation
Bioconjugation is a cornerstone of modern biotechnology and pharmaceutical development, enabling the creation of complex functional molecules by linking biomolecules to other molecules. Amine-reactive chemistry is one of the most widely utilized strategies in bioconjugation due to the abundance and accessibility of primary amine groups on the surface of proteins and other biomolecules.[] These primary amines, found at the N-terminus of polypeptide chains and on the side chains of lysine residues, serve as readily available nucleophilic targets for covalent modification.[2][3]
The fundamental principle of amine-reactive bioconjugation lies in the reaction between a nucleophilic primary amine on a biomolecule and an electrophilic functional group on a crosslinker or labeling reagent. This reaction results in the formation of a stable covalent bond, effectively linking the two entities. This approach is instrumental in a wide array of applications, including the development of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces, the preparation of fluorescently labeled proteins for imaging and immunoassays, and the study of protein-protein interactions.[4][5]
This technical guide provides a comprehensive overview of the core principles of amine-reactive chemistry in bioconjugation. It delves into the mechanisms of the most common amine-reactive functional groups, presents quantitative data to guide reagent selection, offers detailed experimental protocols for key applications, and illustrates complex workflows and relationships through diagrams.
Core Chemistries in Amine-Reactive Bioconjugation
The versatility of amine-reactive bioconjugation stems from a variety of chemical functionalities that can efficiently react with primary amines. The most prominent among these are N-hydroxysuccinimide (NHS) esters and isothiocyanates.
N-Hydroxysuccinimide (NHS) Esters
NHS esters are the most prevalent and widely used class of amine-reactive reagents in bioconjugation.[5][6] Their popularity is attributed to their high reactivity towards primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0), leading to the formation of a highly stable amide bond.[][2]
The reaction mechanism involves a nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses to release N-hydroxysuccinimide (NHS) as a leaving group and form the stable amide linkage.[4]
A critical consideration when working with NHS esters is their susceptibility to hydrolysis in aqueous solutions. This competing reaction can reduce the efficiency of the desired bioconjugation. The rate of hydrolysis is highly dependent on the pH of the reaction buffer, increasing significantly with higher pH.[2][7] To mitigate hydrolysis, reactions are often performed at a controlled pH and with a sufficient concentration of the amine-containing biomolecule.[] For water-insoluble NHS esters, dissolution in a dry, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) is necessary before addition to the aqueous reaction mixture.[8]
Isothiocyanates
Isothiocyanates are another important class of amine-reactive functional groups, most famously represented by fluorescein isothiocyanate (FITC), a widely used fluorescent labeling reagent.[4][9] Isothiocyanates react with primary amines to form a stable thiourea linkage.[9] This reaction is also pH-dependent, with optimal reactivity occurring in the pH range of 9.0-11.0.[10]
While isothiocyanates are highly effective for labeling, they can also exhibit reactivity towards other nucleophiles, such as sulfhydryl groups (cysteine residues), particularly at lower pH ranges (pH 6-8).[11] This broader reactivity profile should be considered when designing bioconjugation strategies to ensure selectivity for the intended target.
Quantitative Data for Amine-Reactive Reagents
The selection of an appropriate amine-reactive reagent and the optimization of reaction conditions are crucial for successful bioconjugation. The following tables summarize key quantitative data for commonly used amine-reactive chemistries.
| Parameter | N-Hydroxysuccinimide (NHS) Esters | Isothiocyanates |
| Reactive Group | N-Hydroxysuccinimide Ester | Isothiocyanate |
| Target Functional Group | Primary Amines | Primary Amines, Thiols |
| Resulting Bond | Amide | Thiourea |
| Optimal pH Range | 7.2 - 9.0[][2] | 9.0 - 11.0 (for amines)[10] |
| Bond Stability | Very Stable[4] | Stable[9] |
Table 1: Comparison of Common Amine-Reactive Chemistries
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[2] |
| 8.0 | Room Temperature | 1 hour[7] |
| 8.5 | Room Temperature | ~20 minutes[12] |
| 8.6 | 4 | 10 minutes[2] |
| 9.0 | Room Temperature | ~10 minutes[12] |
Table 2: pH-Dependent Hydrolysis of NHS Esters
Key Factors Influencing Amine-Reactive Bioconjugation
Several factors can significantly impact the efficiency and specificity of amine-reactive bioconjugation reactions. Careful consideration and optimization of these parameters are essential for achieving desired outcomes.
-
pH: As highlighted in the quantitative data, pH is a critical parameter. For NHS esters, a pH range of 7.2-8.5 is generally optimal to balance the reactivity of the primary amines (which are more nucleophilic when deprotonated at higher pH) and the rate of hydrolysis of the NHS ester.[][2] For isothiocyanates, a higher pH of 9.0-11.0 is preferred for selective reaction with amines.[10]
-
Buffer Composition: The choice of buffer is crucial. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with amine-reactive chemistry as they will compete with the target biomolecule for reaction with the crosslinker.[2] Non-amine-containing buffers like phosphate-buffered saline (PBS), borate buffer, or carbonate-bicarbonate buffer are recommended.[2][7]
-
Concentration of Reactants: The concentrations of both the biomolecule and the amine-reactive reagent influence the reaction kinetics. Higher concentrations of the biomolecule can favor the desired conjugation reaction over the hydrolysis of the reagent.[] The molar ratio of the crosslinker to the biomolecule should be optimized to achieve the desired degree of labeling and avoid excessive modification, which could lead to protein aggregation or loss of function.[13]
-
Temperature and Incubation Time: Most amine-reactive conjugations are performed at room temperature or 4°C.[] Lower temperatures can help to slow down the rate of hydrolysis and may be beneficial for sensitive biomolecules. The incubation time should be optimized to allow for sufficient reaction completion while minimizing potential degradation of the reactants. Reaction times typically range from 30 minutes to a few hours.[][2]
-
Solvent: For water-insoluble amine-reactive reagents, the use of a dry, water-miscible organic solvent such as DMSO or DMF is necessary for initial dissolution.[8] It is important to use high-purity, anhydrous solvents to prevent premature hydrolysis of the reagent. The final concentration of the organic solvent in the reaction mixture should be kept to a minimum to avoid denaturation of the biomolecule.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving amine-reactive chemistry.
Protocol 1: General Procedure for Labeling a Protein with an NHS Ester
This protocol outlines a general procedure for the covalent labeling of a protein with a molecule functionalized with an NHS ester.
Materials:
-
Protein of interest (in a suitable non-amine-containing buffer, e.g., PBS, pH 7.4)
-
NHS ester labeling reagent
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-10 mg/mL) and in a buffer free of primary amines. If the buffer contains interfering substances, perform a buffer exchange using dialysis or a desalting column.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a concentration typically 10-20 times higher than the desired final concentration in the reaction.
-
Labeling Reaction: a. Add the dissolved NHS ester solution to the protein solution while gently vortexing. The final volume of the organic solvent should ideally be less than 10% of the total reaction volume. b. The molar excess of the NHS ester over the protein will depend on the desired degree of labeling and should be empirically determined. A starting point is often a 10- to 20-fold molar excess. c. Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light if the label is fluorescent.
-
Quenching the Reaction: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. The primary amines in the quenching solution will react with any remaining unreacted NHS ester. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove the unreacted labeling reagent, the NHS leaving group, and the quenching reagent from the labeled protein using size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling (DOL), which is the average number of label molecules conjugated to each protein molecule. This is typically done using spectrophotometry, measuring the absorbance of the label and the protein.
Protocol 2: Antibody Conjugation with Fluorescein Isothiocyanate (FITC)
This protocol describes the labeling of an antibody with FITC, a common application of isothiocyanate chemistry.
Materials:
-
Purified antibody (1-2 mg/mL)
-
FITC
-
Anhydrous DMSO
-
0.2 M Sodium carbonate-bicarbonate buffer (pH 9.0)
-
Phosphate-buffered saline (PBS)
-
Sephadex G-25 column
Procedure:
-
Antibody Preparation: Dialyze the antibody against the carbonate-bicarbonate buffer (pH 9.0) to ensure it is in the correct buffer and free of any amine-containing preservatives.
-
FITC Solution Preparation: Immediately before use, prepare a 5 mg/mL solution of FITC in anhydrous DMSO.
-
Conjugation Reaction: a. Add the FITC solution to the antibody solution. A common starting ratio is 40-80 µg of FITC per mg of antibody. b. Mix immediately and incubate the reaction for 1-2 hours at room temperature with gentle stirring, protected from light.
-
Purification: Separate the FITC-conjugated antibody from unreacted FITC and other small molecules by passing the reaction mixture through a Sephadex G-25 column equilibrated with PBS.
-
Determination of F/P Ratio: a. Measure the absorbance of the purified conjugate at 280 nm (for protein) and 495 nm (for FITC). b. Calculate the protein concentration and the FITC concentration using their respective extinction coefficients, correcting for the absorbance of FITC at 280 nm. c. The Fluorochrome to Protein (F/P) ratio can then be calculated. An optimal F/P ratio for flow cytometry is typically between 5 and 6.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows in amine-reactive bioconjugation.
Caption: Reaction mechanism of an NHS ester with a primary amine.
Caption: A typical experimental workflow for bioconjugation.
Caption: Key factors influencing amine-reactive bioconjugation.
Conclusion
Amine-reactive chemistry provides a robust and versatile toolkit for the covalent modification of biomolecules, playing a pivotal role in advancing research, diagnostics, and therapeutics. A thorough understanding of the underlying chemical principles, the quantitative aspects of the reagents, and the factors influencing the reaction is paramount for the successful design and execution of bioconjugation experiments. This guide has provided a foundational overview, detailed protocols, and visual aids to empower researchers and drug development professionals in harnessing the full potential of amine-reactive chemistry to achieve their scientific objectives. The continued innovation in crosslinker design and bioconjugation methodologies promises to further expand the applications and impact of this essential technology.
References
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Unveiling cellular communications through rapid pan-membrane-protein labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-FITC Conjugation Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 5. タンパク質架橋 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 7. nanocomposix.com [nanocomposix.com]
- 8. researchgate.net [researchgate.net]
- 9. Site-Specific Protein Labeling with N-Hydroxysuccinimide-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. drmr.com [drmr.com]
- 13. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Cell Surface Protein Biotinylation with Sulfo-NHS-SS-Biotin
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cell surface protein biotinylation is a powerful technique used to label and subsequently isolate proteins exposed on the outer surface of a cell's plasma membrane.[1][2][3] This method is invaluable for studying protein localization, trafficking, and interactions. Sulfo-NHS-SS-Biotin (Sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate) is a water-soluble, amine-reactive, and thiol-cleavable biotinylation reagent ideal for this application.[4][5][6][7][8][9][10] Its water-solubility prevents it from crossing the cell membrane, ensuring that only extracellularly accessible proteins are labeled.[6][10][11] The N-hydroxysulfosuccinimide (NHS) ester group reacts efficiently with primary amines (e.g., on lysine residues) of proteins at a neutral to basic pH.[4][5][7] The inclusion of a disulfide bond in the spacer arm allows for the subsequent cleavage of the biotin tag from the protein using reducing agents, facilitating the recovery of the isolated proteins from avidin or streptavidin affinity matrices.[6][8][9][12][13]
This document provides a detailed protocol for the biotinylation of cell surface proteins using Sulfo-NHS-SS-Biotin, including reagent preparation, cell labeling, quenching, and cell lysis.
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine from a protein on the NHS ester of Sulfo-NHS-SS-Biotin. This results in the formation of a stable amide bond and the release of N-hydroxysulfosuccinimide.[4][5]
Caption: Chemical reaction of Sulfo-NHS-SS-Biotin with a primary amine on a cell surface protein.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and experimental goals.
Materials and Reagents
-
Cells of interest (adherent or in suspension)
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer: 100 mM glycine or Tris in ice-cold PBS[1][7][11]
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)[10]
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
Quantitative Data Summary
| Parameter | Value | Notes |
| Cell Concentration | 25 x 10^6 cells/mL | Can be adjusted based on cell type and size.[4][5][14] |
| Sulfo-NHS-SS-Biotin Solution | 10 mM in ultrapure water | Prepare immediately before use.[4][5][14] |
| Biotinylation Reaction Volume | ~80 µL of 10 mM Sulfo-NHS-SS-Biotin per mL of cell suspension | This is an example; optimization may be required.[5][14] |
| Incubation Temperature | 4°C or on ice | To minimize endocytosis and protein degradation.[3][11] |
| Incubation Time | 30 minutes | Can range from a few minutes to 2 hours.[4][5][14] |
| Quenching Solution Concentration | 25-100 mM Glycine or Tris | To stop the biotinylation reaction.[1][14] |
| Quenching Time | 5-15 minutes | On ice with gentle rocking.[1][3] |
| Disulfide Bond Cleavage | 50 mM DTT | 30 minutes at 50°C or 2 hours at room temperature.[4][14] |
Detailed Methodology
1. Cell Preparation: a. For adherent cells, wash the cell monolayer three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.[4][5][14] b. For cells in suspension, pellet the cells by centrifugation and wash three times by resuspending in ice-cold PBS (pH 8.0) and re-pelleting.[6] c. After the final wash, resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[4][5][14] Keep the cells on ice.
2. Biotinylation Reaction: a. Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin by dissolving it in ultrapure water.[4][5][14] It is crucial to use this solution promptly as Sulfo-NHS-SS-Biotin is moisture-sensitive and hydrolyzes in aqueous solutions.[4][6] b. Add the freshly prepared Sulfo-NHS-SS-Biotin solution to the cell suspension. A common starting point is to add approximately 80 µL of the 10 mM solution per milliliter of cell suspension.[5][14] c. Incubate the reaction on ice for 30 minutes with gentle agitation to ensure uniform labeling.[11][14]
3. Quenching the Reaction: a. To stop the biotinylation reaction, pellet the cells by centrifugation at 4°C. b. Discard the supernatant and wash the cells three times with ice-cold Quenching Buffer (e.g., 100 mM glycine in PBS).[1] This step will quench any unreacted Sulfo-NHS-SS-Biotin. c. Incubate the cells in the Quenching Buffer for 5-10 minutes on ice during the first wash.[3][11]
4. Cell Lysis: a. After the final wash, pellet the cells and discard the supernatant. b. Lyse the cells by adding an appropriate volume of ice-cold Lysis Buffer containing protease inhibitors.[1] c. Incubate the lysate on ice for 30 minutes with periodic vortexing or on a rotator at 4°C.[3] d. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[3] e. Transfer the supernatant containing the biotinylated cell surface proteins to a fresh tube for downstream applications such as affinity purification with streptavidin-agarose beads.[3]
Experimental Workflow
Caption: Workflow for cell surface protein biotinylation using Sulfo-NHS-SS-Biotin.
Important Considerations
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, during the biotinylation step as they will compete with the reaction.[4][5]
-
Reagent Stability: Sulfo-NHS-SS-Biotin is moisture-sensitive.[4][5] It should be stored with a desiccant and warmed to room temperature before opening to prevent condensation.
-
Temperature: Performing all steps on ice or at 4°C is critical to minimize the internalization of cell surface proteins and potential protein degradation.[1][3][11]
-
Optimization: The optimal concentration of the biotinylation reagent and incubation time can vary depending on the cell type and the abundance of cell surface proteins. It is recommended to perform a titration experiment to determine the ideal conditions.[4][5]
-
Controls: It is advisable to include a negative control (cells not treated with the biotinylation reagent) to assess non-specific binding to the affinity matrix in subsequent pulldown experiments.
Downstream Applications
Following biotinylation and cell lysis, the labeled proteins can be purified using avidin or streptavidin-conjugated resins.[1][3] The disulfide bond in Sulfo-NHS-SS-Biotin allows for the elution of the captured proteins from the resin using reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol.[4][12][14] The isolated proteins can then be identified and quantified using various techniques, including Western blotting and mass spectrometry.[1][2][15] This method is also adaptable for studying protein endocytosis and recycling.[3][16]
References
- 1. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]
- 2. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]
- 3. Determining Cell-surface Expression and Endocytic Rate of Proteins in Primary Astrocyte Cultures Using Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. store.sangon.com [store.sangon.com]
- 5. store.sangon.com [store.sangon.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. apexbt.com [apexbt.com]
- 9. covachem.com [covachem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Surface protein biotinylation [protocols.io]
- 12. Quantitative Analysis of Cell Surface Expressed, Intracellular, and Internalized Neurotransmitter Receptor Populations in Brain Slices Using Biotinylation | Springer Nature Experiments [experiments.springernature.com]
- 13. apexbt.com [apexbt.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Sulfo-NHS-SS-biotin derivatization: a versatile tool for MALDI mass analysis of PTMs in lysine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biotin labeling and quantitation of cell-surface proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Reversible Antibody Biotinylation with Sulfo-NHS-SS-Biotin for High-Efficiency Immunoprecipitation
Introduction
Immunoprecipitation (IP) is a cornerstone technique for isolating a specific protein or protein complex from a heterogeneous mixture like a cell lysate. The efficacy of IP hinges on the specificity of the antibody and the efficiency of the antibody-antigen complex capture. Covalent labeling of antibodies with biotin, followed by capture with streptavidin-coated beads, offers a robust and highly efficient alternative to traditional Protein A/G bead methods.
This application note details the use of Sulfo-NHS-SS-Biotin, a water-soluble and amine-reactive biotinylation reagent, for labeling primary antibodies.[1][2][3] The key feature of this reagent is a disulfide (-S-S-) bond within its spacer arm.[2][4][5] This cleavable linker allows for the gentle and efficient elution of the entire antibody-antigen complex from streptavidin beads under mild reducing conditions, preserving protein complexes and enabling downstream analysis without harsh denaturants.[6][7] The N-hydroxysulfosuccinimide (Sulfo-NHS) ester group reacts specifically with primary amines (-NH₂) on lysine residues and the N-terminus of the antibody, forming a stable amide bond.[3][8] Its water-solubility allows the reaction to proceed in aqueous buffers without organic solvents and, due to its charge, it does not permeate cell membranes, making it ideal for labeling cell surface proteins specifically.[1][9][10]
Experimental Overview & Key Parameters
The overall workflow involves three main stages:
-
Antibody Biotinylation: The antibody is incubated with Sulfo-NHS-SS-Biotin to attach the cleavable biotin tag.
-
Immunoprecipitation (IP): The biotinylated antibody is used to capture the target antigen from a cell lysate. The resulting complex is then isolated using streptavidin-coated magnetic beads.
-
Elution: The disulfide bond in the biotin linker is cleaved with a reducing agent, releasing the antigen and antibody from the beads for downstream analysis.
The following table summarizes the key quantitative parameters for the biotinylation reaction. The optimal conditions, particularly the molar excess of biotin, may require optimization depending on the specific antibody and its concentration.[3][8][11]
| Parameter | Recommended Range/Value | Notes |
| Antibody Concentration | 1 - 10 mg/mL | More dilute protein solutions require a greater molar excess of the biotin reagent to achieve the same degree of labeling.[3][8][11] |
| Reaction Buffer | Amine-free buffer, pH 7.2 - 8.5 | Phosphate-buffered saline (PBS) is commonly used. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the reaction.[12][13] |
| Sulfo-NHS-SS-Biotin Prep | Prepare fresh 10 mM stock in ultrapure water or DMSO immediately before use. | The Sulfo-NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions; do not store stock solutions.[2][5][13] |
| Molar Excess of Biotin:Ab | 20-fold to 50-fold molar excess | A 20-fold excess for a 2 mg/mL IgG solution typically results in 4-6 biotins per antibody. A 50-fold excess for a ~0.25 mg/mL IgG solution results in 1-5 biotins per antibody.[3][4][12] |
| Reaction Incubation | 30 - 60 minutes at Room Temperature OR 2 hours on ice. | Longer incubation times are generally not harmful to the reaction but may affect protein stability.[4][8][14] |
| Quenching Reaction | Add Tris, glycine, or other amine-containing buffer to a final concentration of 25-100 mM. | This step neutralizes any unreacted Sulfo-NHS-SS-Biotin reagent.[8][9] |
| Purification Method | Desalting column (e.g., Zeba™ Spin) or Dialysis. | Essential for removing excess, non-reacted biotin, which would otherwise interfere with subsequent steps by binding to streptavidin.[5][8] |
| Elution Agent | 50 mM Dithiothreitol (DTT) | Other reducing agents like 2-Mercaptoethanol can also be used to cleave the disulfide bond.[6][7][8] |
Visualized Workflow
The diagram below illustrates the complete process from antibody labeling to antigen elution.
Detailed Experimental Protocols
Part A: Antibody Biotinylation
This protocol is based on labeling 100 µg of a standard IgG antibody (~150 kDa) at a concentration of 2 mg/mL. Adjust volumes accordingly for different amounts or concentrations.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS).
-
Sulfo-NHS-SS-Biotin (MW ~607 g/mol ).
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0.
-
Quenching Buffer: 1M Tris-HCl, pH 7.5.
-
Desalting spin column (7K MWCO or similar).
-
Ultrapure water.
Procedure:
-
Antibody Preparation: Prepare 50 µL of antibody solution at a concentration of 2 mg/mL in cold PBS.
-
Calculate Reagents:
-
Moles of Antibody: (100 µg) / (150,000,000 µ g/mol ) = 0.67 nmol.
-
Moles of Biotin: For a 20-fold molar excess: 0.67 nmol * 20 = 13.4 nmol.
-
Volume of Biotin Stock: Prepare a fresh 10 mM (10 nmol/µL) stock of Sulfo-NHS-SS-Biotin by dissolving ~6 mg in 1 mL of ultrapure water.[3] You will need 1.34 µL of this 10 mM stock for the reaction.
-
-
Biotinylation Reaction:
-
Equilibrate the vial of Sulfo-NHS-SS-Biotin to room temperature before opening to prevent condensation.[14]
-
Immediately before use, prepare the 10 mM stock solution as calculated.
-
Add the calculated volume (1.34 µL) of 10 mM Sulfo-NHS-SS-Biotin to the 50 µL antibody solution.
-
Mix gently by pipetting and incubate for 30-60 minutes at room temperature.[4][14]
-
-
Quench Reaction: Add 5 µL of 1M Tris-HCl to the reaction mixture to achieve a final concentration of ~90 mM. Incubate for 15 minutes at room temperature to quench any unreacted biotin.
-
Remove Excess Biotin: Purify the biotinylated antibody from excess and hydrolyzed biotin reagent using a desalting spin column according to the manufacturer's instructions. This step is critical for preventing unbound biotin from saturating the streptavidin beads.[3][8] The purified, biotinylated antibody is now ready for use or storage under conditions optimal for the non-labeled antibody.
Part B: Immunoprecipitation using Biotinylated Antibody
Materials:
-
Biotinylated antibody (from Part A).
-
Cell lysate containing the target antigen.
-
Streptavidin-coated magnetic beads.[15]
-
IP Lysis/Wash Buffer (e.g., RIPA or a non-denaturing buffer).
-
Elution Buffer: IP Lysis/Wash Buffer containing 50 mM DTT.[6]
-
Magnetic separation rack.
Procedure:
-
Lysate Preparation: Prepare cell lysate using an appropriate IP lysis buffer containing protease and phosphatase inhibitors. Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).
-
Immunocapture:
-
To 500 µg - 1 mg of total protein from the clarified lysate, add the optimized amount of your biotinylated antibody (typically 1-5 µg).
-
Incubate with gentle rotation for 2 hours at room temperature or overnight at 4°C to form the antibody-antigen complex.[16]
-
-
Bead Preparation and Capture:
-
Resuspend the streptavidin magnetic beads by vortexing.[15] For each IP reaction, transfer an appropriate amount of bead slurry (e.g., 20-30 µL) to a new tube.
-
Place the tube on a magnetic rack to pellet the beads, and discard the supernatant.[15]
-
Wash the beads 2-3 times with 500 µL of IP Lysis/Wash Buffer.
-
After the final wash, resuspend the beads in the lysate containing the antibody-antigen complex.
-
Incubate for 1-2 hours at room temperature with gentle rotation to allow the biotinylated antibody to bind to the streptavidin beads.
-
-
Washing:
-
Pellet the beads on the magnetic rack and discard the supernatant.
-
Wash the beads three times with 500 µL of cold IP Lysis/Wash Buffer to remove non-specifically bound proteins. For the final wash, transfer the beads to a fresh tube.
-
-
Elution:
-
After removing the final wash buffer, add 30-50 µL of Elution Buffer (containing 50 mM DTT) to the beads.
-
Incubate for 30-60 minutes at room temperature with gentle mixing to cleave the disulfide bond and release the antibody-antigen complex.[7]
-
Pellet the beads on the magnetic rack and carefully collect the supernatant (eluate), which now contains your purified protein complex.
-
-
Analysis: The eluate can be directly analyzed by SDS-PAGE and Western blotting or prepared for other downstream applications.
References
- 1. apexbt.com [apexbt.com]
- 2. apexbt.com [apexbt.com]
- 3. store.sangon.com [store.sangon.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. apexbt.com [apexbt.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. store.sangon.com [store.sangon.com]
- 14. apexbt.com [apexbt.com]
- 15. neb.com [neb.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols for Protein Purification Using Sulfo-NHS-SS-Biotin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the biotinylation and subsequent purification of proteins using Sulfo-NHS-SS-Biotin. This reagent is a water-soluble, amine-reactive, and thiol-cleavable biotinylating agent, making it ideal for labeling cell surface proteins and antibodies without requiring organic solvents.[1][2][3] Its key feature is a disulfide bond within its spacer arm, which allows for the gentle elution of biotinylated proteins from avidin or streptavidin affinity resins using reducing agents.[3][4][5]
Principle of Sulfo-NHS-SS-Biotin Chemistry
Sulfo-NHS-SS-Biotin contains an N-hydroxysulfosuccinimide (Sulfo-NHS) ester that reacts with primary amines (–NH2), such as the side chain of lysine residues or the N-terminus of a polypeptide, to form a stable amide bond.[1][2][6] The reaction is most efficient at a neutral to slightly basic pH (7-9).[1] The sulfonate group on the Sulfo-NHS ring makes the reagent water-soluble and membrane-impermeable, which is particularly advantageous for labeling cell surface proteins.[3][4][6] The disulfide bond in the spacer arm can be cleaved by reducing agents like dithiothreitol (DTT), enabling the release of the labeled protein from streptavidin-based affinity matrices.[4][5][7]
Experimental Protocols
Two primary applications for Sulfo-NHS-SS-Biotin are the labeling of proteins in solution (e.g., purified antibodies) and the specific labeling of proteins on the surface of live cells.
Protocol 1: Biotinylation of Purified Proteins in Solution
This protocol is suitable for labeling proteins such as antibodies for subsequent immobilization, purification, or detection.
A. Critical Considerations:
-
Buffer Choice: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for reaction with the Sulfo-NHS-SS-Biotin.[1][2] Phosphate-buffered saline (PBS) at pH 7.2-8.0 is a common choice.[2][5]
-
Reagent Preparation: Sulfo-NHS-SS-Biotin is moisture-sensitive and should be equilibrated to room temperature before opening.[1][2][8] The reagent should be dissolved immediately before use, as the Sulfo-NHS ester hydrolyzes in aqueous solutions.[1][8]
-
Molar Ratio: The degree of biotinylation can be controlled by adjusting the molar ratio of biotin reagent to protein.[2][9] Dilute protein solutions require a higher molar excess of the biotin reagent.[1][2][9]
B. Materials:
-
Purified protein in an amine-free buffer (e.g., PBS)
-
Sulfo-NHS-SS-Biotin
-
Reaction Buffer (e.g., PBS, pH 7.2-8.0)
-
Desalting column or dialysis cassette for buffer exchange[8]
-
Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5)
C. Step-by-Step Procedure:
-
Protein Preparation:
-
Dissolve or exchange the purified protein into an amine-free buffer at a concentration of 1-10 mg/mL.[5]
-
-
Biotinylation Reagent Preparation:
-
Biotinylation Reaction:
-
Removal of Excess Biotin:
-
Storage:
Workflow for Purified Protein Biotinylation
Caption: Workflow for labeling purified proteins with Sulfo-NHS-SS-Biotin.
Protocol 2: Biotinylation of Cell Surface Proteins
This protocol is designed to specifically label proteins on the plasma membrane of living cells, as Sulfo-NHS-SS-Biotin is membrane-impermeable.[3][11][12]
A. Critical Considerations:
-
Cell Health: Ensure cells are healthy and monolayers are confluent to minimize labeling of intracellular proteins from damaged cells.
-
Temperature: All steps should be performed on ice or at 4°C to inhibit membrane trafficking and endocytosis, ensuring only surface proteins are labeled.[13][14]
-
Washing: Thorough washing is crucial to remove any contaminating extracellular proteins before labeling and to remove excess biotin reagent after labeling.[2][4][9]
B. Materials:
-
Cultured cells (adherent or in suspension)
-
Ice-cold PBS (pH 8.0)
-
Sulfo-NHS-SS-Biotin
-
Quenching Buffer (e.g., 50-100 mM glycine or Tris in PBS)[6]
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)[6]
-
Streptavidin-agarose beads
C. Step-by-Step Procedure:
-
Cell Preparation:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove media proteins.[2][4][9]
-
For adherent cells, perform washes in the culture dish. For suspension cells, gently centrifuge at low speed (e.g., 500 x g) between washes.[14]
-
Resuspend cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.[2][4][9]
-
-
Biotinylation Reagent Preparation:
-
Cell Surface Labeling:
-
Quenching the Reaction:
-
Cell Lysis and Protein Purification:
-
Lyse the cells using an appropriate lysis buffer containing protease inhibitors.[6][14]
-
Clarify the lysate by centrifugation to pellet cell debris.
-
Incubate the supernatant with streptavidin-agarose beads to capture biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution of Biotinylated Proteins:
-
Elute the captured proteins by incubating the beads in SDS-PAGE sample buffer containing a reducing agent (e.g., 50 mM DTT) for 30 minutes at 50°C or for 2 hours at room temperature.[9] This cleaves the disulfide bond, releasing the protein from the biotin-streptavidin complex.
-
Workflow for Cell Surface Protein Purification
References
- 1. store.sangon.com [store.sangon.com]
- 2. store.sangon.com [store.sangon.com]
- 3. apexbt.com [apexbt.com]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. covachem.com [covachem.com]
- 8. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 11. selleckchem.com [selleckchem.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. Surface protein biotinylation [protocols.io]
- 14. uab.edu [uab.edu]
Sulfo-NHS-SS-Biotin: A Versatile Tool for Proteomics and Mass Spectrometry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Sulfo-NHS-SS-Biotin (Sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate) is a water-soluble, amine-reactive biotinylation reagent widely employed in proteomics and mass spectrometry for the selective labeling and enrichment of proteins. Its key feature is a disulfide bond within its spacer arm, which allows for the cleavage of the biotin tag under mild reducing conditions. This characteristic is particularly advantageous for isolating and identifying proteins of interest without the interference of the bulky biotin molecule during mass spectrometric analysis.[1][2][3]
This document provides detailed application notes and protocols for the use of Sulfo-NHS-SS-Biotin in various proteomics workflows, including cell surface protein labeling and the analysis of protein-protein interactions.
Key Applications
-
Selective Biotinylation of Cell Surface Proteins: Due to its hydrophilicity, Sulfo-NHS-SS-Biotin is membrane-impermeable, making it an ideal reagent for specifically labeling proteins exposed on the outer surface of living cells.[2][4][5] This enables the enrichment and identification of the cell surface proteome, which is crucial for studying cell signaling, adhesion, and identifying potential drug targets.[6]
-
Enrichment of Post-Translationally Modified Peptides: Derivatization of lysine side chains with Sulfo-NHS-SS-Biotin can aid in the detection of post-translational modifications (PTMs) in lysine-rich proteins.[3] The biotin tag allows for the enrichment of low-abundance modified peptides using streptavidin beads, enhancing their detection by mass spectrometry.[3]
-
Protein-Protein Interaction Studies: Biotinylating a purified protein of interest allows for its use as a "bait" to capture interacting partners from a cell lysate. The cleavable nature of Sulfo-NHS-SS-Biotin facilitates the elution of the entire protein complex for subsequent analysis.[7]
Chemical Properties and Reaction Mechanism
Sulfo-NHS-SS-Biotin reacts with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[8][9][10] The reaction is most efficient at a neutral to slightly basic pH (7-9).[9][10] The water-soluble nature of the reagent allows for biotinylation to be performed in aqueous buffers without the need for organic solvents like DMSO or DMF.[8][9][10]
The disulfide bond in the spacer arm can be cleaved by reducing agents such as dithiothreitol (DTT), 2-mercaptoethanol, or tris(2-carboxyethyl)phosphine (TCEP), releasing the biotinylated molecule from its streptavidin-bound state.[1][8][9]
Quantitative Data Summary
The efficiency of biotinylation can be influenced by several factors, including the concentration of the protein and the molar ratio of the biotin reagent.
| Parameter | Recommendation | Reference |
| Molar Excess of Biotin for IgG Labeling | ||
| 10 mg/mL IgG solution | ≥ 12-fold molar excess | [9][10] |
| 2 mg/mL IgG solution | ≥ 20-fold molar excess | [9][10] |
| 1-10 mg/mL antibody (in 0.5-2mL) | 20-fold molar excess (results in 4-6 biotins/antibody) | [4][11] |
| 50-200 µg of antibody (in 200-700µL) | 50-fold molar excess (results in 1-3 or 1.5-5 biotins/antibody) | [4][12] |
| General Protein Labeling | ||
| Amount of Protein | 1-10 mg in 1 mL buffer | [2] |
| Final Biotin Reagent Concentration | 2-5 mM for cell surface labeling | [4] |
Experimental Protocols
Protocol 1: Biotinylation of Cell Surface Proteins
This protocol describes the labeling of proteins on the surface of intact cells for subsequent enrichment and analysis.
Materials:
-
Cells in suspension or adherent culture
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Sulfo-NHS-SS-Biotin
-
Ultrapure water
-
Quenching buffer: PBS containing 25-50 mM Tris or 100 mM glycine, pH 8.0[5][8]
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)[5]
-
Streptavidin-agarose or magnetic beads
Procedure:
-
Cell Preparation:
-
Cell Resuspension: Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[2][8][9]
-
Reagent Preparation: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin by dissolving 6 mg in 1 mL of ultrapure water.[8][9]
-
Biotinylation Reaction: Add approximately 80 µL of the 10 mM Sulfo-NHS-SS-Biotin solution per milliliter of cell suspension.[8][9]
-
Incubation: Incubate the reaction for 30 minutes at room temperature or on ice.[2][8][9] Incubation at 4°C can help reduce the internalization of the biotin reagent.[4]
-
Quenching: Wash the cells three times with an ice-cold quenching buffer (e.g., PBS with 25-50 mM Tris or 100 mM glycine) to stop the reaction and remove excess biotin reagent.[5][8]
-
Cell Lysis: Lyse the biotinylated cells using a suitable lysis buffer containing protease inhibitors.
-
Enrichment of Biotinylated Proteins:
-
Incubate the cell lysate with streptavidin-agarose or magnetic beads to capture the biotinylated proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution: Elute the captured proteins by incubating the beads with a buffer containing a reducing agent (e.g., 50 mM DTT) for 30 minutes at 50°C or 2 hours at room temperature.[8][9] Alternatively, boiling in non-reducing SDS-PAGE sample buffer can also be used to dissociate biotin from streptavidin.[13]
Caption: Workflow for cell surface protein biotinylation.
Protocol 2: Biotinylation of Purified Proteins
This protocol is suitable for labeling purified proteins for use in protein-protein interaction studies or other applications.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS), pH 7.2-8.0
-
Sulfo-NHS-SS-Biotin
-
Ultrapure water or DMSO for stock solution[7]
-
Method for removing non-reacted biotin (e.g., dialysis or desalting columns)[9]
-
Reducing agent (e.g., DTT or 2-mercaptoethanol)[9]
Procedure:
-
Protein Preparation: Ensure the purified protein is in an amine-free buffer (e.g., PBS) at a pH between 7.0 and 8.5.[9] Buffers containing primary amines like Tris or glycine will compete with the biotinylation reaction and should be avoided.[2]
-
Reagent Preparation:
-
Aqueous stock: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin in ultrapure water (e.g., 6 mg in 1 mL).[8][9] Discard any unused solution.[7]
-
DMSO stock: For longer-term storage, a 10 mM stock can be prepared in DMSO and stored in aliquots at -80°C.[7] Avoid repeated freeze-thaw cycles.[7]
-
-
Biotinylation Reaction: Add the calculated amount of Sulfo-NHS-SS-Biotin solution to the protein solution. The molar ratio of biotin to protein should be optimized for each specific protein (see table above for examples).[9]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[2]
-
Removal of Excess Biotin: Remove non-reacted Sulfo-NHS-SS-Biotin using dialysis or a desalting column.[8][9]
-
Storage: Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein.[8][9]
-
Cleavage of Disulfide Bond (Optional): To cleave the biotin tag, incubate the sample in a buffer containing 50 mM DTT for 30 minutes at 50°C or for 2 hours at room temperature.[8][9]
Caption: Workflow for purified protein biotinylation.
Mass Spectrometry Considerations
The use of a cleavable biotinylation reagent like Sulfo-NHS-SS-Biotin is highly beneficial for mass spectrometry-based proteomics. After enrichment of biotinylated proteins or peptides, the biotin tag can be removed, which simplifies the mass spectra and improves peptide identification.[3][14] The cleavage of the disulfide bond by a reducing agent leaves a smaller chemical modification on the lysine residue, which is less likely to interfere with peptide fragmentation and sequencing.
Studies have shown that biotinylation can increase the hydrophobicity of peptides and potentially reduce their charge state.[15] Therefore, optimization of liquid chromatography gradients and mass spectrometer settings, such as including singly charged precursors, may be necessary for the efficient detection of biotinylated peptides.[15]
Determination of Biotin Incorporation
The extent of biotinylation can be determined using the HABA (2-(4'-hydroxyazobenzene) benzoic acid) assay.[8][9] This colorimetric method is based on the displacement of HABA from the avidin-HABA complex by biotin, which results in a decrease in absorbance at 500 nm.[9] This allows for the quantification of the number of biotin molecules incorporated per protein molecule.
References
- 1. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 2. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 3. Sulfo-NHS-SS-biotin derivatization: a versatile tool for MALDI mass analysis of PTMs in lysine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. store.sangon.com [store.sangon.com]
- 10. store.sangon.com [store.sangon.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detectability of Biotin Tags by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Affinity Capture of Protein Complexes Using Sulfo-NHS-SS-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-NHS-SS-Biotin is a water-soluble, amine-reactive biotinylation reagent widely used for the affinity capture of protein complexes.[1][2][3] Its key features include a spacer arm containing a cleavable disulfide bond and an N-hydroxysulfosuccinimide (NHS) ester that efficiently reacts with primary amines on proteins.[2][4] The sulfonate group renders the molecule water-soluble and membrane-impermeable, making it ideal for selectively labeling cell surface proteins.[5][6] The cleavable disulfide bond allows for the mild elution of captured proteins and their binding partners, preserving their integrity for downstream analysis such as mass spectrometry.[2][7] This document provides detailed protocols and application notes for utilizing Sulfo-NHS-SS-Biotin in the study of protein-protein interactions.
Principle of the Method
The Sulfo-NHS-SS-Biotin based affinity capture workflow involves three main steps:
-
Biotinylation: The NHS ester of Sulfo-NHS-SS-Biotin reacts with primary amines (the N-terminus and lysine side chains) on the target protein or protein complexes, forming a stable amide bond.[4] This covalently attaches the biotin moiety to the protein(s) of interest.
-
Affinity Capture: The biotinylated proteins and their interacting partners are then captured from a cell lysate or protein mixture using an avidin or streptavidin-conjugated resin. The high affinity between biotin and avidin/streptavidin ensures efficient and specific purification.
-
Elution: The captured protein complexes are released from the resin by cleaving the disulfide bond in the Sulfo-NHS-SS-Biotin spacer arm using a reducing agent, such as dithiothreitol (DTT).[2] This allows for the recovery of the entire protein complex in its native state for further analysis.
Data Presentation
Table 1: Recommended Molar Excess of Sulfo-NHS-SS-Biotin for Labeling
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) | Expected Biotin Incorporation (biotin molecules/antibody) |
| 10 mg/mL IgG | ≥ 12-fold | Not Specified |
| 1-10 mg/mL antibody | 20-fold | 4-6 |
| 2 mg/mL IgG | ≥ 20-fold | Not Specified |
| 50-200 µg antibody | 50-fold | 1.5-5 |
Table 2: Summary of a Cell Surface Protein Labeling Experiment
| Cell Line | Number of Labeled Sites Identified | Number of Proteins Identified | Reference |
| HeLa | 544 | 222 | [1] |
Experimental Protocols
Protocol 1: Biotinylation of Cell Surface Proteins
This protocol is designed for labeling proteins on the surface of intact cells.
Materials:
-
Cells of interest (in suspension or adherent)
-
Sulfo-NHS-SS-Biotin
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
Quenching Buffer (e.g., 100 mM glycine in PBS or Tris-Buffered Saline)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose or magnetic beads
-
Elution Buffer (e.g., SDS-PAGE sample buffer with 50 mM DTT)
Procedure:
-
Cell Preparation:
-
For adherent cells, wash the cell monolayer three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.[2]
-
For cells in suspension, pellet the cells by centrifugation and wash three times with ice-cold PBS (pH 8.0). Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[2]
-
-
Reagent Preparation: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin in ultrapure water.[2] For example, dissolve 6 mg of Sulfo-NHS-SS-Biotin in 1 mL of water.[2]
-
Biotinylation Reaction:
-
Quenching:
-
Cell Lysis:
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Affinity Capture:
-
Add streptavidin-conjugated beads to the cell lysate and incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins by incubating the beads with elution buffer containing 50 mM DTT for 30 minutes at 50°C or for 2 hours at room temperature.[2]
-
Collect the eluate for downstream analysis (e.g., SDS-PAGE, Western blotting, mass spectrometry).
-
Protocol 2: Biotinylation of Purified Proteins
This protocol is suitable for labeling a purified protein to be used as bait for capturing interacting partners.
Materials:
-
Purified protein of interest (>1 mg/mL)
-
Sulfo-NHS-SS-Biotin
-
Amine-free buffer (e.g., PBS or HEPES-NaCl), pH 7.2-8.0
-
Desalting column or dialysis cassette
-
Streptavidin-conjugated beads
-
Elution Buffer (e.g., SDS-PAGE sample buffer with 50 mM DTT)
Procedure:
-
Protein Preparation:
-
Reagent Preparation: Prepare a 10 mM stock solution of Sulfo-NHS-SS-Biotin in anhydrous DMSO. This stock can be stored in aliquots at -80°C.[4] Immediately before use, an aqueous solution can be prepared as Sulfo-NHS-SS-Biotin is water-soluble.[4]
-
Biotinylation Reaction:
-
Removal of Excess Biotin:
-
Remove non-reacted Sulfo-NHS-SS-Biotin using a desalting column or by dialysis.[2]
-
-
Affinity Capture of Interacting Proteins:
-
Incubate the biotinylated bait protein with a cell lysate or a mixture of potential interacting proteins.
-
Proceed with the affinity capture, washing, and elution steps as described in Protocol 1 (steps 6-8).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for affinity capture of protein complexes.
Signaling Pathway Example: EGFR Interaction Network
The following diagram illustrates a hypothetical scenario where Sulfo-NHS-SS-Biotin is used to capture the Epidermal Growth Factor Receptor (EGFR) and its interacting partners upon EGF stimulation.
Caption: EGFR signaling pathway and potential interaction partners.
References
- 1. bioanalysis.dicp.ac.cn [bioanalysis.dicp.ac.cn]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. store.sangon.com [store.sangon.com]
- 4. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
Efficient Protein Labeling with Sulfo-NHS-SS-Biotin: An Application Note and Protocol for Determining Optimal Molar Excess
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein biotinylation is a fundamental technique for labeling proteins with biotin, enabling their detection, purification, and study through the high-affinity interaction between biotin and streptavidin. Sulfo-NHS-SS-Biotin (Sulfosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate) is a widely used reagent for this purpose. It is an amine-reactive, water-soluble compound that contains a cleavable disulfide bond in its spacer arm, allowing for the release of the biotinylated protein from a streptavidin matrix under mild reducing conditions.[1][2][3]
Achieving optimal biotinylation is critical for downstream applications. The degree of labeling, or the number of biotin molecules per protein molecule, is primarily controlled by the molar excess of the biotinylation reagent relative to the protein. This application note provides a detailed guide to calculating the appropriate molar excess of Sulfo-NHS-SS-Biotin and offers a comprehensive protocol for efficient protein labeling.
Molar Excess Calculation
The efficiency of the biotinylation reaction is influenced by several factors, including the concentration of the protein, the reaction buffer pH, temperature, and incubation time.[2][4][5] A crucial parameter to control is the molar ratio of Sulfo-NHS-SS-Biotin to the protein.
Recommended Molar Excess Ratios
The optimal molar excess of Sulfo-NHS-SS-Biotin varies depending on the protein concentration. Dilute protein solutions generally require a higher molar excess to achieve the same degree of labeling as concentrated solutions.[2][4][5] The following table summarizes recommended starting points for the molar excess of Sulfo-NHS-SS-Biotin for labeling Immunoglobulin G (IgG), a commonly biotinylated protein.
| Protein Concentration | Recommended Molar Excess (Biotin:Protein) | Expected Degree of Labeling (Biotin/Protein) |
| 10 mg/mL | ≥ 12-fold | 4-6 |
| 2 mg/mL | ≥ 20-fold | 1-3 |
| 1-10 mg/mL (general) | 20-fold | 4-6 |
| 50-200 µg/mL | 50-fold | 1.5-5 |
Note: These are starting recommendations. For optimal results, it is advisable to perform a titration experiment with a range of molar excess ratios (e.g., 5, 10, 20, 50, and 100-fold) to determine the ideal condition for your specific protein and application.[1]
Calculation Formula
To calculate the amount of Sulfo-NHS-SS-Biotin required for a specific molar excess, follow these steps:
-
Calculate the moles of your protein:
-
Moles of Protein = (Protein mass (g)) / (Protein molecular weight ( g/mol ))
-
-
Calculate the moles of Sulfo-NHS-SS-Biotin needed:
-
Moles of Biotin = Moles of Protein × Desired Molar Excess
-
-
Calculate the mass of Sulfo-NHS-SS-Biotin to weigh:
-
Mass of Biotin (g) = Moles of Biotin × Molecular Weight of Sulfo-NHS-SS-Biotin (606.69 g/mol )
-
Alternatively, if you are starting with a stock solution of Sulfo-NHS-SS-Biotin:
-
Calculate the volume of Sulfo-NHS-SS-Biotin stock solution to add:
-
Volume of Biotin Stock (L) = (Moles of Biotin) / (Concentration of Biotin Stock (mol/L))
-
Experimental Protocols
This section provides a detailed protocol for the biotinylation of a generic protein using Sulfo-NHS-SS-Biotin.
Materials
-
Protein of interest (purified, in a suitable buffer)
-
Sulfo-NHS-SS-Biotin (store at -20°C with desiccant)[1]
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or another amine-free buffer (e.g., HEPES). Avoid buffers containing primary amines like Tris or glycine, as they will compete with the labeling reaction.[2]
-
Method for removing non-reacted biotin: Desalting column (e.g., Sephadex G-25) or dialysis cassette.[4][5]
-
Ultrapure water or DMSO for reconstituting Sulfo-NHS-SS-Biotin.[1]
Experimental Workflow Diagram
Caption: Workflow for protein biotinylation with Sulfo-NHS-SS-Biotin.
Detailed Protocol
-
Prepare the Protein Sample:
-
Prepare the Sulfo-NHS-SS-Biotin Solution:
-
Equilibrate the vial of Sulfo-NHS-SS-Biotin to room temperature before opening to prevent moisture condensation.[1]
-
Immediately before use, prepare a stock solution (e.g., 10 mM) by dissolving the required amount in ultrapure water or DMSO.[1][6] Sulfo-NHS-SS-Biotin is water-soluble up to approximately 10 mM.[2][4] Aqueous solutions should be prepared fresh and any unused portion discarded, as the NHS ester hydrolyzes in water.[1]
-
-
Biotinylation Reaction:
-
Removal of Excess Biotin:
-
Determine the Degree of Labeling (Optional but Recommended):
-
The extent of biotin incorporation can be determined using methods such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[4][5][9] This assay is based on the displacement of HABA from avidin by biotin, which results in a decrease in absorbance at 500 nm.[4][5] Other methods include fluorescence-based assays, mass spectrometry, and ELISA.[10][11][12]
-
-
Storage:
-
Store the biotinylated protein under conditions that are optimal for the non-labeled protein.
-
Chemical Reaction Pathway
The biotinylation reaction with Sulfo-NHS-SS-Biotin targets primary amines (-NH₂) present on the protein, primarily the ε-amine of lysine residues and the N-terminal α-amine. The N-hydroxysulfosuccinimide (NHS) ester of the reagent reacts with the deprotonated primary amine via nucleophilic attack, forming a stable amide bond and releasing N-hydroxysulfosuccinimide as a byproduct.[2][4] This reaction is most efficient at a neutral to basic pH (7-9).[2][4]
Caption: Reaction of Sulfo-NHS-SS-Biotin with a primary amine on a protein.
Conclusion
The successful biotinylation of proteins using Sulfo-NHS-SS-Biotin is highly dependent on the careful calculation and optimization of the molar excess of the labeling reagent. By following the guidelines and protocols outlined in this application note, researchers can achieve efficient and reproducible protein labeling for a wide range of downstream applications in drug discovery and life sciences research. It is always recommended to empirically determine the optimal labeling conditions for each specific protein and experimental setup.
References
- 1. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. store.sangon.com [store.sangon.com]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. store.sangon.com [store.sangon.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. apexbt.com [apexbt.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 12. ReadiView™ Biotin: All-in-one Biotinylation & Quantification of Biotin Labeling | AAT Bioquest [aatbio.com]
Quenching Unreacted Sulfo-NHS-SS-Biotin in Labeling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for effectively quenching unreacted Sulfo-NHS-SS-Biotin following protein and cell surface labeling reactions. Proper quenching is a critical step to prevent non-specific binding and ensure the reliability of downstream applications.
Introduction to Sulfo-NHS-SS-Biotin Labeling and the Importance of Quenching
Sulfo-NHS-SS-Biotin (Sulfosuccinimidyl-2-(biotinamido)ethyl-1,3-dithiopropionate) is a widely used reagent for biotinylating proteins and other molecules containing primary amines. Its key features include a water-soluble Sulfo-NHS ester for efficient labeling in aqueous solutions and a cleavable disulfide bond in the spacer arm, allowing for the release of the biotinylated molecule.
The N-hydroxysulfosuccinimide (Sulfo-NHS) ester reacts with primary amino groups (-NH2), such as the side chain of lysine residues or the N-terminus of polypeptides, to form stable amide bonds. However, any excess, unreacted Sulfo-NHS-SS-Biotin remaining in the solution after the labeling reaction can biotinylate other primary amine-containing molecules in subsequent steps, leading to high background and false-positive results. Therefore, it is crucial to quench the reaction by adding a reagent that will react with and neutralize the excess Sulfo-NHS-SS-Biotin.
Quenching Reagents and Reaction Conditions
Several reagents containing primary amines can be used to quench the reactivity of unreacted Sulfo-NHS esters. The primary amine of the quenching reagent acts as a nucleophile, attacking the Sulfo-NHS ester and rendering it inactive. The choice of quenching reagent and its concentration can be optimized for specific applications.
Table 1: Common Quenching Reagents for Sulfo-NHS-SS-Biotin Reactions
| Reagent | Typical Concentration | pH | Incubation Time | Incubation Temperature | Notes |
| Tris | 20-50 mM[1][2] | 7.2-8.5[3] | 15 minutes[4] | Room Temperature or 4°C | A common and effective quenching agent. |
| Glycine | 20-100 mM[1][4][5] | 7.0-8.0 | 15 minutes[4] | Room Temperature or 4°C | Another widely used and efficient quenching reagent. |
| Lysine | 20-50 mM[1] | 7.0-8.0 | 15 minutes | Room Temperature or 4°C | Effective due to its primary amine side chain. |
| Hydroxylamine | 10-50 mM[6] | 8.5[6] | 15 minutes[6] | Room Temperature | Also effective at hydrolyzing the NHS ester.[1] |
| Ethanolamine | 20-50 mM[1] | 7.0-8.0 | 15 minutes | Room Temperature or 4°C | An alternative primary amine-containing quencher. |
Experimental Protocols
Protocol for Protein Biotinylation and Quenching
This protocol provides a general procedure for biotinylating a purified protein with Sulfo-NHS-SS-Biotin and subsequently quenching the reaction.
Materials:
-
Purified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Sulfo-NHS-SS-Biotin
-
Anhydrous Dimethylsulfoxide (DMSO) or water for reconstituting Sulfo-NHS-SS-Biotin
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5; 1 M Glycine, pH 7.5)
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation: Prepare the protein to be biotinylated in an amine-free buffer such as PBS at a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris, glycine) are not compatible with the labeling reaction and must be removed by dialysis or buffer exchange.[2]
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Sulfo-NHS-SS-Biotin in either water or DMSO.[7] The NHS-ester moiety readily hydrolyzes, so do not prepare stock solutions for long-term storage.[2]
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the Sulfo-NHS-SS-Biotin stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[3]
-
Quenching: Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM (e.g., add 1/20th volume of 1 M Tris-HCl, pH 7.5).
-
Quenching Incubation: Incubate for 15 minutes at room temperature to ensure all unreacted Sulfo-NHS-SS-Biotin is neutralized.[4]
-
Removal of Excess Reagents: Remove excess biotin reagent and quenching reagent by dialysis or using a desalting column.
-
Storage: Store the biotinylated protein at 4°C or -20°C.
Protocol for Validating Quenching Efficiency
This protocol describes a method to assess the effectiveness of the quenching step by comparing non-specific binding of a quenched versus an unquenched biotinylation reaction to streptavidin agarose beads.
Materials:
-
Biotinylated protein (quenched and unquenched samples from Protocol 3.1)
-
Streptavidin agarose beads
-
Control protein (a non-biotinylated protein with primary amines)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Prepare Bead Slurry: Resuspend the streptavidin agarose beads in Wash Buffer to create a 50% slurry.
-
Incubate with Biotinylated Protein:
-
In one tube, add a defined amount of the quenched biotinylated protein to the bead slurry.
-
In a second tube, add the same amount of the unquenched biotinylated protein to the bead slurry.
-
-
Incubate with Control Protein: To both tubes, add an excess of the control protein. This will serve as a source of potential non-specific binding.
-
Binding: Incubate the tubes for 1 hour at room temperature with gentle rotation.
-
Washing: Wash the beads three times with Wash Buffer to remove unbound proteins.
-
Elution: Elute the bound proteins by adding Elution Buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western blotting using an antibody against the control protein.
-
Interpretation: A successful quenching step will result in a significantly lower amount of the control protein being pulled down in the sample with the quenched biotinylated protein compared to the unquenched sample.
Visualizations
Caption: Experimental workflow for protein biotinylation and quenching.
Caption: Chemical reaction of quenching Sulfo-NHS-SS-Biotin.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. stallardediting.com [stallardediting.com]
- 7. mesoscale.com [mesoscale.com]
Application Notes and Protocols: Elution of Biotinylated Proteins from Streptavidin Beads using DTT
For researchers, scientists, and drug development professionals, the streptavidin-biotin interaction is a cornerstone of affinity purification. However, the remarkable strength of this bond presents a significant challenge: the elution of the biotinylated protein without harsh, denaturing conditions. A widely adopted strategy to overcome this obstacle involves the use of a biotinylation reagent with a cleavable linker, allowing for mild and efficient release of the target protein using a reducing agent like dithiothreitol (DTT).
This document provides detailed protocols and technical data for the elution of biotinylated proteins from streptavidin beads, focusing on the use of DTT with cleavable disulfide linkers.
Method 1: Elution via Cleavage of a Disulfide Linker
This is the most common and recommended method for using DTT in the context of eluting biotinylated proteins. It relies on labeling the protein of interest with a reagent, such as EZ-Link™ Sulfo-NHS-SS-Biotin, which contains a disulfide bond within its spacer arm. The biotin moiety remains tightly bound to the streptavidin, while the protein is released upon reduction of the disulfide bond by DTT. This approach preserves the native structure and function of the eluted protein, making it suitable for downstream applications.
Experimental Workflow
The overall process involves biotinylating the protein with a cleavable linker, capturing the biotinylated protein on streptavidin beads, washing away non-bound components, and finally, eluting the protein by cleaving the linker with DTT.
Chemical Principle of Elution
DTT is a reducing agent that efficiently cleaves disulfide bonds. In the context of an NHS-SS-Biotin linker, DTT reduces the disulfide bridge, releasing the protein with a free thiol group, while the biotin derivative remains attached to the streptavidin bead.
Protocols for Elution using DTT
Below are protocols adapted from various sources. The optimal conditions may vary depending on the specific protein and experimental context.
Protocol 1: Standard Elution
This protocol is suitable for most standard applications.
Materials:
-
Streptavidin beads with bound SS-biotinylated protein
-
Elution Buffer: 50 mM DTT in 50 mM Tris-HCl, pH 8.5, 150 mM NaCl
-
Microcentrifuge tubes
-
Magnetic stand (for magnetic beads) or centrifuge
Procedure:
-
After the final wash step, remove the supernatant from the streptavidin beads.
-
Add 1-2 bead volumes of Elution Buffer to the beads.
-
Incubate the sample for 30-60 minutes at 50°C with gentle mixing. Alternatively, incubate for 2 hours at room temperature.[1][2][3]
-
Separate the beads from the supernatant using a magnetic stand or by centrifugation (e.g., 1,000 x g for 1 minute).
-
Carefully collect the supernatant containing the eluted protein.
-
For a second elution, repeat steps 2-5 and pool the supernatants.
-
Analyze the eluted protein by SDS-PAGE or other downstream methods. It's advisable to also boil the remaining beads in SDS-PAGE sample buffer to check for any un-eluted protein.[4]
Protocol 2: Rapid Elution
This protocol is optimized for faster processing.
Materials:
-
Streptavidin beads with bound SS-biotinylated protein
-
Rapid Elution Buffer: 100 mM DTT in 20 mM HEPES, pH 7.5, 100 mM NaCl[5]
-
Microcentrifuge tubes
-
Magnetic stand or centrifuge
Procedure:
-
Following the final wash, remove all supernatant.
-
Resuspend the beads in 1-2 bead volumes of Rapid Elution Buffer.
-
Incubate for 5-10 minutes at room temperature with gentle shaking.[5]
-
Separate the beads and collect the supernatant containing the eluted protein.
-
Proceed with downstream analysis.
Quantitative Data Summary
The efficiency of elution can be influenced by the DTT concentration and incubation conditions. The following table summarizes conditions cited in various protocols. Note that TCEP (tris(2-carboxyethyl)phosphine) is a more stable and potent reducing agent that can be used as an alternative to DTT.[6]
| Elution Method | Reducing Agent | Concentration | Incubation Time | Temperature | Reference |
| Standard | DTT | 50 mM | 2 hours | Room Temp | [1][2][3] |
| Standard (Heated) | DTT | 50 mM | 30 minutes | 50°C | [1][2][3] |
| Rapid | DTT | 100 mM | 5-10 minutes | Room Temp | [5] |
| Alternative Reductant | TCEP | 20 mM | 60 minutes | 37°C | [6] |
Comparison with Other Elution Methods
While the cleavable linker approach is highly effective, it's important to be aware of other common elution strategies. The choice of method depends on the nature of the biotinylation and the requirements of the downstream application.
Concluding Remarks
The use of DTT in conjunction with a cleavable SS-biotin linker is a powerful and versatile method for the elution of biotinylated proteins from streptavidin beads. It offers a significant advantage over harsh denaturation or competitive elution methods by allowing for the recovery of proteins in their native, functional state, free from streptavidin contamination. For applications in structural biology, enzyme assays, and the study of protein-protein interactions, this method is often the preferred choice. Researchers should optimize DTT concentration and incubation conditions for their specific protein of interest to ensure maximum recovery and activity.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. store.sangon.com [store.sangon.com]
- 4. researchgate.net [researchgate.net]
- 5. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling of Cell Surface Proteins in Living Cells using Sulfo-NHS-SS-Biotin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the use of Sulfo-NHS-SS-Biotin to label proteins on the surface of living cells. This technique is a cornerstone for studying protein trafficking, receptor internalization, and for the specific isolation and identification of cell surface proteins for drug development and biomarker discovery.
Introduction
Sulfo-NHS-SS-Biotin (Sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate) is a water-soluble, amine-reactive biotinylation reagent. Its key features make it ideal for labeling proteins on living cells without compromising membrane integrity. The presence of a sulfonate group on the N-hydroxysuccinimide (NHS) ester ring renders the molecule membrane-impermeable, ensuring that only proteins with extracellular domains are labeled.[1][2] The NHS ester reacts efficiently with primary amines (such as the side chain of lysine residues and the N-terminus of polypeptides) to form stable amide bonds.[2] A critical feature of Sulfo-NHS-SS-Biotin is its spacer arm, which contains a disulfide bond. This allows for the cleavage of the biotin tag from the labeled protein using reducing agents, facilitating the gentle elution of captured proteins from streptavidin affinity resins.[3][4]
Key Applications
-
Isolation and Identification of Cell Surface Proteins: Labeled surface proteins can be captured using streptavidin-coated beads and subsequently identified by mass spectrometry or Western blotting.[5]
-
Study of Protein Trafficking and Internalization: By labeling surface proteins and tracking their fate over time, researchers can investigate processes like endocytosis and recycling.[6]
-
Receptor-Ligand Interaction Studies: Isolate cell surface receptor populations to study their interactions with specific ligands.
-
Biomarker Discovery: Compare the cell surface proteomes of different cell populations (e.g., healthy vs. diseased) to identify potential biomarkers.
Quantitative Data Summary
The following tables summarize quantitative data from various studies to provide an empirical basis for experimental design and optimization.
Table 1: Labeling Efficiency at Various Reagent Concentrations
| Sulfo-NHS-SS-Biotin Concentration | Mean Fluorescence Intensity (MFI) | Labeling Efficiency (%) | Reference |
| Control (Unlabeled) | Baseline | 0 | [1] |
| 1:600 dilution | Increased | >90 (qualitative) | [1] |
| 1:300 dilution | Higher | >90 (qualitative) | [1] |
| 1:30 dilution | Highest | >90 (qualitative) | [1] |
| ~2 mM | - | >2x increase vs. pH 7.4, 4°C | [3] |
Table 2: Cell Viability After Biotinylation
| Time Point | Cell Viability (as % of control) | Reference |
| 0 h | ~100% | [1] |
| 24 h | ~100% | [1] |
| 48 h | ~100% | [1] |
| 72 h | ~100% | [1] |
Table 3: Biotinylated Peptide Identification by Mass Spectrometry
| Biotinylation Reagent | Average % of Biotinylated Peptides Identified | Reference |
| Sulfo-NHS-Biotin | 76% | [7] |
| Sulfo-NHS-SS-Biotin | 88% | [7] |
Experimental Protocols
Materials
-
Sulfo-NHS-SS-Biotin (store at -20°C with desiccant)[8]
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0 (amine-free)
-
Quenching Buffer (e.g., PBS containing 100 mM glycine or 25-50 mM Tris-HCl, pH 8.0)[1][9]
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)[10]
-
Streptavidin-agarose beads or magnetic beads
-
Reducing Elution Buffer (e.g., SDS-PAGE sample buffer with 50 mM DTT or 2-mercaptoethanol)[11]
-
Cells in suspension or adherent culture
Protocol 1: Labeling of Cell Surface Proteins on Adherent Cells
-
Cell Preparation:
-
Biotinylation Reaction:
-
Immediately before use, prepare a solution of Sulfo-NHS-SS-Biotin in ice-cold PBS, pH 8.0. A typical starting concentration is 0.5 mg/mL. The optimal concentration may need to be determined empirically for each cell type and experimental goal.
-
Add the Sulfo-NHS-SS-Biotin solution to the cells, ensuring the entire surface of the monolayer is covered.
-
Incubate on ice for 30 minutes with gentle rocking.
-
-
Quenching:
-
Aspirate the biotinylation reagent.
-
Wash the cells three times with Quenching Buffer.
-
Perform a final wash with ice-cold PBS.
-
-
Cell Lysis:
-
Add ice-cold Cell Lysis Buffer to the cells.
-
Incubate on ice for 10-30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube. This contains the solubilized proteins.
-
Protocol 2: Labeling of Cell Surface Proteins on Suspension Cells
-
Cell Preparation:
-
Biotinylation Reaction:
-
Immediately before use, prepare a 10 mM stock solution of Sulfo-NHS-SS-Biotin in water (e.g., 6 mg in 1 mL).[8][12]
-
Add the Sulfo-NHS-SS-Biotin stock solution to the cell suspension to a final concentration of ~0.8 mM (e.g., add 80 µL of 10 mM stock to 1 mL of cell suspension).[9]
-
Incubate at room temperature for 30 minutes with gentle rotation.[8][12]
-
-
Quenching:
-
Centrifuge the cells to pellet them.
-
Wash the cells three times with Quenching Buffer.[9]
-
Perform a final wash with ice-cold PBS.
-
-
Cell Lysis:
-
Proceed with cell lysis as described in Protocol 1, Step 4.
-
Protocol 3: Capture and Elution of Biotinylated Proteins
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
-
Capture of Biotinylated Proteins:
-
Add an appropriate amount of streptavidin beads to the cell lysate. The capacity of the beads will be specified by the manufacturer.
-
Incubate for 2-3 hours or overnight at 4°C with end-over-end rotation.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand.
-
Remove the supernatant (this contains the unlabeled, intracellular proteins).
-
Wash the beads extensively (at least 3-5 times) with ice-cold Lysis Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
After the final wash, remove the supernatant.
-
Add Reducing Elution Buffer to the beads.
-
Incubate at 65-95°C for 5-10 minutes to cleave the disulfide bond and release the labeled proteins.
-
Pellet the beads and collect the supernatant, which now contains the purified cell surface proteins.
-
Visualizations
Caption: Overview of the Sulfo-NHS-SS-Biotin cell surface labeling workflow.
Caption: Reaction of Sulfo-NHS-SS-Biotin with a primary amine on a protein.
Caption: Cleavage of the disulfide bond in Sulfo-NHS-SS-Biotin by a reducing agent.
References
- 1. Surface biotinylation of cytotoxic T lymphocytes for in vivo tracking of tumor immunotherapy in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential biotin labelling of the cell envelope proteins in lipopolysaccharidic diderm bacteria: Exploring the proteosurfaceome of Escherichia coli using sulfo-NHS-SS-biotin and sulfo-NHS-PEG4-bismannose-SS-biotin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. biorxiv.org [biorxiv.org]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-surface biotinylation of GABAA receptors in mouse hippocampal slices after sevoflurane anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Sulfo-NHS-SS-Biotin Labeling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low biotinylation efficiency with Sulfo-NHS-SS-Biotin.
Troubleshooting Guide: Low Biotinylation Efficiency
Low or no biotin incorporation can arise from a variety of factors, from reagent handling to reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Little to no biotin detected on my protein/antibody.
Possible Cause 1: Incompatible Buffer Components
Your reaction buffer may contain primary amines (e.g., Tris, glycine) or reducing agents that interfere with the biotinylation reaction.[1][2][3][4][5][6] Primary amines compete with the target protein for reaction with the NHS ester of the Sulfo-NHS-SS-Biotin, while reducing agents will cleave the disulfide bond in the spacer arm.
Solution:
-
Buffer Exchange: Perform dialysis or use a desalting column to exchange your protein into an amine-free, non-reducing buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0.[3][4]
-
Recommended Buffers: Phosphate-buffered saline (PBS) or HEPES-NaCl are suitable reaction buffers.[5]
Possible Cause 2: Hydrolyzed/Inactive Sulfo-NHS-SS-Biotin Reagent
Sulfo-NHS-SS-Biotin is moisture-sensitive and the NHS ester moiety is prone to hydrolysis, rendering it non-reactive.[1][2][3][4]
Solution:
-
Proper Storage: Store the reagent at -20°C with a desiccant.[1][2]
-
Equilibrate Before Use: Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][4]
-
Prepare Fresh Solutions: Always prepare the Sulfo-NHS-SS-Biotin solution immediately before use. Do not prepare stock solutions for storage in aqueous buffers.[2][3][4][5][6] Discard any unused reconstituted reagent.[3][4][5]
Possible Cause 3: Insufficient Molar Excess of Biotin Reagent
The extent of biotinylation is dependent on the molar ratio of the biotin reagent to the protein. Dilute protein solutions require a greater molar excess of the biotin reagent to achieve the same level of incorporation as concentrated protein solutions.[1][2][4][7]
Solution:
-
Optimize Molar Ratio: Increase the molar excess of Sulfo-NHS-SS-Biotin to your target protein. It is advisable to test a range of molar ratios (e.g., 5-fold, 10-fold, 20-fold, 50-fold) to determine the optimal ratio for your specific protein and concentration.[5]
Possible Cause 4: Suboptimal Reaction Conditions (pH, Temperature, Time)
The reaction of NHS esters with primary amines is pH-dependent, with an optimal range of pH 7-9.[1][2][8] Reaction temperature and incubation time also play a crucial role.
Solution:
-
Verify pH: Ensure your reaction buffer is within the optimal pH range of 7-9.[1][2][8] Deprotonation of primary amines, necessary for the reaction, is facilitated by increasing the pH.[9]
-
Adjust Incubation Time and Temperature: Typical incubation times are 30-60 minutes at room temperature or 2 hours on ice.[3][4] Longer incubation times may be possible, but consider the stability of your protein.[3][4]
Problem: Low protein recovery after biotinylation and purification.
Possible Cause: Protein Instability or Precipitation
The experimental conditions, including buffer composition and temperature, may be affecting the stability of your protein.
Solution:
-
Optimize Buffer: Ensure the desalting column or dialysis cassette is equilibrated in a buffer that is suitable for your protein's stability.[3]
-
Use a Stacker: When using a desalting column, applying a stacker solution above the sample can improve recovery.[3]
Problem: Biotinylated protein is non-functional.
Possible Cause: Excessive Biotinylation
Over-labeling of the protein, particularly at or near active sites, can lead to a loss of biological function.
Solution:
-
Reduce Biotinylation Level: Decrease the molar excess of the biotin reagent, shorten the incubation time, or lower the reaction temperature to reduce the degree of labeling.[3][7]
-
Alternative Labeling Chemistry: If reducing the labeling extent is not feasible, consider a biotinylation reagent that targets a different functional group on the protein.[1][3]
Frequently Asked Questions (FAQs)
Q1: How should I prepare the Sulfo-NHS-SS-Biotin solution?
A1: Sulfo-NHS-SS-Biotin is water-soluble.[1][2][8] To prepare a 10mM solution, for example, you can add 6mg of the reagent to 1mL of ultrapure water immediately before your experiment.[1][2][8] It is critical to use the solution right away as the NHS ester hydrolyzes in aqueous solutions.[2][3][4]
Q2: What are the recommended reaction conditions for biotinylating an antibody?
A2: For a typical IgG antibody, a 12- to 20-fold molar excess of Sulfo-NHS-SS-Biotin is a good starting point.[1][2] The reaction can be incubated for 30 minutes at room temperature or 2 hours on ice in a suitable buffer like PBS at pH 7.2-8.0.[1][2][8]
Q3: How can I remove excess, unreacted Sulfo-NHS-SS-Biotin after the labeling reaction?
A3: Unreacted biotin reagent can be removed by dialysis or gel filtration using a desalting column.[1][5][8]
Q4: How do I quench the biotinylation reaction?
A4: The reaction can be stopped by adding a buffer containing primary amines, such as Tris or glycine.[1] For cell surface biotinylation, washing the cells with a buffer containing 25-50mM Tris or 100mM glycine can quench the reaction.[1][7][10]
Q5: How can I determine the degree of biotin incorporation?
A5: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate biotin incorporation. This assay is based on the displacement of the HABA dye from avidin by biotin, which results in a measurable decrease in absorbance at 500 nm.[1][2][4]
Quantitative Data Summary
Table 1: Recommended Molar Excess of Sulfo-NHS-SS-Biotin for IgG Labeling
| Protein Concentration | Recommended Molar Fold Excess of Biotin |
| 10 mg/mL | ≥ 12-fold |
| 2 mg/mL | ≥ 20-fold |
Data adapted from manufacturer recommendations.[1][2]
Table 2: General Reaction Parameters
| Parameter | Recommended Range |
| pH | 7.0 - 9.0 |
| Temperature | 4°C - 37°C |
| Incubation Time | 30 minutes to overnight |
These are general guidelines and may require optimization for specific applications.[1][2][8]
Experimental Protocols
Protocol 1: General Protein Biotinylation
-
Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0.
-
Protein Preparation: Dissolve or buffer exchange your protein into the reaction buffer at a concentration of 1-10 mg/mL.[4][6]
-
Biotin Reagent Preparation: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin in ultrapure water (e.g., 6 mg in 1 mL).[1][2][8]
-
Biotinylation Reaction: Add the calculated volume of the 10 mM Sulfo-NHS-SS-Biotin solution to your protein solution. A 20-fold molar excess is a common starting point.[4][7]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[3][4]
-
Removal of Excess Biotin: Remove non-reacted Sulfo-NHS-SS-Biotin by dialysis against a suitable buffer or by using a desalting column.[1][8]
-
Storage: Store the biotinylated protein under conditions optimal for the non-biotinylated protein.[1][2][8]
Protocol 2: Cell Surface Biotinylation
-
Cell Preparation: Wash cells three times with ice-cold, amine-free PBS (pH 8.0) to remove contaminating proteins from the culture medium.[1][7]
-
Cell Suspension: Resuspend the cells at a concentration of approximately 25 x 106 cells/mL in ice-cold PBS (pH 8.0).[1][7]
-
Biotin Reagent Preparation: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin in ultrapure water.[1]
-
Biotinylation Reaction: Add the Sulfo-NHS-SS-Biotin solution to the cell suspension to a final concentration of ~2 mM.[9][10]
-
Incubation: Incubate the reaction for 30 minutes at room temperature with gentle mixing.[1][9] To minimize internalization of the biotin reagent, the incubation can be performed at 4°C.[10]
-
Quenching and Washing: Wash the cells three times with ice-cold PBS containing a quenching agent (e.g., 25-50 mM Tris or 100 mM glycine) to remove excess biotin reagent.[1][7][10]
Visualizations
Caption: General workflow for protein biotinylation with Sulfo-NHS-SS-Biotin.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. store.sangon.com [store.sangon.com]
- 9. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Optimizing Sulfo-NHS-SS-Biotin Concentration for Cell Viability
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize Sulfo-NHS-SS-Biotin concentration for cell surface protein labeling while maintaining high cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Sulfo-NHS-SS-Biotin for cell surface labeling?
A1: A common starting point for Sulfo-NHS-SS-Biotin concentration is in the range of 0.25 to 0.5 mg/mL. However, the optimal concentration is highly dependent on the cell type, cell density, and specific experimental goals.[1] It is crucial to perform a titration experiment to determine the ideal concentration for your specific system.
Q2: How does Sulfo-NHS-SS-Biotin affect cell viability?
A2: At high concentrations or with prolonged incubation times, Sulfo-NHS-SS-Biotin can be cytotoxic. This is because it reacts with primary amines on cell surface proteins, which can disrupt protein function and membrane integrity. The N-hydroxysulfosuccinimide (NHS) ester group's reactivity can lead to widespread, non-specific modifications that can be detrimental to the cell.
Q3: What are the critical parameters to consider when optimizing Sulfo-NHS-SS-Biotin concentration?
A3: The key parameters to optimize are:
-
Concentration of Sulfo-NHS-SS-Biotin: The most critical factor impacting both labeling efficiency and cell viability.
-
Incubation Time: Shorter incubation times can reduce cytotoxicity. A common starting point is 30 minutes.[2][3][4]
-
Temperature: Performing the reaction on ice (4°C) can slow down metabolic processes and reduce the internalization of the labeling reagent, which can help maintain cell viability.[5][6]
-
Cell Density: The number of cells will influence the amount of biotin reagent required to achieve sufficient labeling.[2][3][4]
-
Buffer Composition: The reaction should be performed in an amine-free buffer, such as PBS, at a pH between 7.2 and 8.0.[2][3][4][6] Buffers containing primary amines, like Tris or glycine, will quench the reaction.[2][3][4][7]
Q4: How can I be sure that only cell surface proteins are being labeled?
A4: Sulfo-NHS-SS-Biotin is a water-soluble molecule that is not membrane-permeable, which should limit its reactivity to extracellular proteins.[8] To verify that intracellular proteins are not being labeled, you can perform a Western blot on the biotinylated fraction and probe for a known cytosolic protein (e.g., GAPDH or actin).[9][10] The absence of a signal for these proteins in your pulldown fraction indicates successful surface-specific labeling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Cell Viability After Biotinylation | Concentration of Sulfo-NHS-SS-Biotin is too high. | Perform a concentration titration experiment to find the optimal concentration that balances labeling efficiency with cell viability. |
| Incubation time is too long. | Reduce the incubation time. Try a time course experiment (e.g., 15, 30, 45 minutes) to find the shortest effective time. | |
| Reaction temperature is too high. | Perform the biotinylation reaction on ice (4°C) to slow down cellular processes.[5][6] | |
| Low Biotinylation Efficiency | Concentration of Sulfo-NHS-SS-Biotin is too low. | Increase the concentration of the biotinylation reagent. |
| Presence of primary amines in the buffer. | Ensure your wash and reaction buffers are free of primary amines (e.g., Tris, glycine).[2][3][4][7] Use a buffer like PBS. | |
| Hydrolyzed Sulfo-NHS-SS-Biotin. | Sulfo-NHS-SS-Biotin is moisture-sensitive.[2][3][4][6][7] Prepare the solution immediately before use and do not store it.[7] | |
| Incorrect pH of the reaction buffer. | The reaction is most efficient at a pH of 7-9.[3] Ensure your buffer is within this range. | |
| Labeling of Intracellular Proteins | Compromised cell membrane integrity. | Ensure cells are healthy and not overly confluent before starting the experiment. Handle cells gently during washes. |
| Reaction performed at a higher temperature for too long. | Perform the labeling on ice to minimize the potential for internalization of the reagent.[5][6] | |
| The Sulfo-NHS-SS-Biotin reagent has permeated the cells. | While designed to be membrane-impermeable, extreme experimental conditions could lead to some entry. Optimize concentration and incubation time. | |
| High Background in Pulldown/Western Blot | Inefficient quenching of the biotinylation reaction. | After biotinylation, wash the cells with a quenching buffer containing 100 mM glycine or Tris to stop the reaction.[8][10] |
| Non-specific binding to affinity resin. | Pre-clear your cell lysate with the affinity resin before adding it to the biotinylated sample. | |
| Free biotin in the sample competing for binding. | Ensure thorough washing of cells after biotinylation to remove any unbound biotin reagent.[11] |
Quantitative Data Summary
The following table provides a general guideline for the expected relationship between Sulfo-NHS-SS-Biotin concentration, labeling efficiency, and cell viability. The optimal conditions will vary depending on the cell type and experimental setup.
| Sulfo-NHS-SS-Biotin Concentration (mg/mL) | Relative Labeling Efficiency | Expected Cell Viability | Notes |
| 0.1 | Low | >95% | May be too low for sufficient labeling for some applications. |
| 0.25 | Moderate | ~90-95% | A good starting point for sensitive cell lines. |
| 0.5 | High | ~80-90% | Often provides a good balance between labeling and viability.[1] |
| 1.0 | Very High | ~60-80% | May be necessary for robust labeling but can impact viability. |
| >1.0 | Very High | <60% | Increased risk of significant cytotoxicity. |
Experimental Protocols
Protocol 1: Optimizing Sulfo-NHS-SS-Biotin Concentration
This protocol outlines a method to determine the optimal concentration of Sulfo-NHS-SS-Biotin that provides efficient cell surface labeling with minimal impact on cell viability.
-
Cell Preparation:
-
Plate cells and grow to 80-90% confluency. For suspension cells, prepare single-cell suspensions.
-
Prepare at least 6 different experimental conditions (e.g., 0, 0.1, 0.25, 0.5, 1.0, and 1.5 mg/mL of Sulfo-NHS-SS-Biotin).
-
-
Biotinylation:
-
Wash cells three times with ice-cold, amine-free PBS (pH 8.0).[2][3][4]
-
Prepare fresh solutions of Sulfo-NHS-SS-Biotin in ice-cold PBS (pH 8.0) at the desired concentrations immediately before use.[2][3][4]
-
Incubate the cells with the different concentrations of Sulfo-NHS-SS-Biotin for 30 minutes on ice.
-
Quench the reaction by adding a quenching buffer (e.g., PBS with 100 mM glycine) and incubate for 10-15 minutes on ice.
-
Wash the cells three times with ice-cold PBS.
-
-
Analysis:
-
For each concentration, lyse a portion of the cells and perform a Western blot to assess the level of biotinylation. Probe the blot with streptavidin-HRP.
-
For each concentration, use another portion of the cells to perform a cell viability assay (see Protocol 2).
-
Protocol 2: Cell Viability Assay (Trypan Blue Exclusion)
-
Cell Preparation:
-
Following the biotinylation and washing steps from Protocol 1, detach the cells using a gentle method (e.g., trypsin or a cell scraper).
-
Resuspend the cells in a known volume of PBS or culture medium.
-
-
Staining:
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.
-
Incubate for 1-2 minutes at room temperature.
-
-
Counting:
-
Load the stained cell suspension into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells.
-
-
Calculation:
-
Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100
-
Visualizations
Caption: Workflow for optimizing Sulfo-NHS-SS-Biotin concentration.
References
- 1. An optimized isolation of biotinylated cell surface proteins reveals novel players in cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. store.sangon.com [store.sangon.com]
- 4. store.sangon.com [store.sangon.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Surface biotinylation problem(s) - Protein and Proteomics [protocol-online.org]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. researchgate.net [researchgate.net]
Preventing hydrolysis of Sulfo-NHS-SS-Biotin during experiments
Welcome to the technical support center for Sulfo-NHS-SS-Biotin. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance to ensure the successful use of Sulfo-NHS-SS-Biotin in their experiments, with a primary focus on preventing its hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-NHS-SS-Biotin and what is its primary application?
A1: Sulfo-NHS-SS-Biotin (Sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate) is a water-soluble, amine-reactive biotinylation reagent. It is widely used to label proteins, antibodies, and other molecules with primary amines on the cell surface.[1][2][3][4][5] The key features of this reagent are its water-solubility, which allows for biotinylation in aqueous solutions without organic solvents, and a disulfide bond in its spacer arm, which permits the cleavage of the biotin label from the target molecule using reducing agents.[3][4][5]
Q2: What is hydrolysis in the context of Sulfo-NHS-SS-Biotin and why is it a concern?
A2: Hydrolysis is a chemical reaction where the N-hydroxysulfosuccinimide (Sulfo-NHS) ester group of the Sulfo-NHS-SS-Biotin molecule reacts with water. This reaction is a primary concern because it renders the biotin reagent inactive and unable to bind to its intended target (primary amines on proteins).[1][2][6] This competing reaction can significantly reduce the efficiency of your biotinylation experiment, leading to weak or no signal.
Q3: What are the key factors that influence the rate of Sulfo-NHS-SS-Biotin hydrolysis?
A3: The primary factors influencing the rate of hydrolysis are pH, temperature, and the concentration of the biotin reagent in aqueous solution. The rate of hydrolysis increases significantly with increasing pH.[1][2][7][8] It also occurs more readily in dilute protein solutions.[1][2]
Q4: How should I properly store and handle Sulfo-NHS-SS-Biotin to minimize hydrolysis?
A4: To minimize hydrolysis, Sulfo-NHS-SS-Biotin should be stored at -20°C with a desiccant as it is moisture-sensitive.[1][3] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation onto the reagent.[1][3]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with Sulfo-NHS-SS-Biotin, with a focus on preventing hydrolysis.
| Problem | Possible Cause | Recommended Solution |
| Low or no biotinylation signal | Hydrolysis of Sulfo-NHS-SS-Biotin: The reagent was inactivated by water before it could react with the target protein. | - Always prepare the Sulfo-NHS-SS-Biotin solution immediately before use. Do not prepare stock solutions for storage.[1] - Ensure the reaction buffer is within the optimal pH range of 7-9.[1][2] - Work quickly once the reagent is dissolved in an aqueous buffer. |
| Inappropriate buffer composition: The reaction buffer contains primary amines (e.g., Tris, glycine) that compete with the target protein for reaction with the Sulfo-NHS-SS-Biotin. | - Use a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0.[9] - If your protein is in a buffer containing primary amines, perform a buffer exchange into a suitable buffer before starting the biotinylation reaction. | |
| Presence of reducing agents: The buffer contains reducing agents (e.g., DTT, 2-mercaptoethanol) that cleave the disulfide bond in the Sulfo-NHS-SS-Biotin spacer arm. | - Ensure that no reducing agents are present in the reaction buffer during the labeling step. | |
| Inconsistent biotinylation results | Variable rates of hydrolysis: Inconsistent timing in the preparation and use of the biotin solution can lead to varying degrees of hydrolysis between experiments. | - Standardize the time between dissolving the Sulfo-NHS-SS-Biotin and adding it to your sample. - Maintain a consistent pH and temperature for all biotinylation reactions. |
| Moisture contamination of the solid reagent: The solid Sulfo-NHS-SS-Biotin has been exposed to moisture, leading to gradual hydrolysis even before being dissolved. | - Store the reagent in a desiccator at the recommended temperature. - Always allow the vial to warm to room temperature before opening. |
Quantitative Data on Hydrolysis
The stability of the Sulfo-NHS ester is highly dependent on the pH of the aqueous solution. The following table summarizes the half-life of NHS esters at various pH values and temperatures, which serves as a guide for Sulfo-NHS-SS-Biotin.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[7][8] |
| 8.0 | 4 | < 15 minutes[10] |
| 8.6 | 4 | 10 minutes[7][8] |
| < 6.5 | Not specified | > 2 hours[10] |
Experimental Protocols
Protocol 1: Cell Surface Biotinylation
This protocol provides a general procedure for labeling cell surface proteins.
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium. Suspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[2]
-
Reagent Preparation: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin by dissolving 6 mg in 1 mL of ultrapure water.[2]
-
Biotinylation Reaction: Add approximately 80 µL of the 10 mM Sulfo-NHS-SS-Biotin solution per milliliter of the cell suspension. Incubate the reaction on ice for 30 minutes with occasional gentle mixing.[6]
-
Quenching: To stop the reaction, wash the cells three times with ice-cold PBS containing 100 mM glycine or Tris.[11] This will quench any unreacted Sulfo-NHS-SS-Biotin.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors to extract the biotinylated proteins.
Protocol 2: Antibody Biotinylation
This protocol is for the biotinylation of antibodies or other purified proteins in solution.
-
Buffer Exchange: If the antibody is in a buffer containing primary amines, exchange it into a non-amine-containing buffer like PBS at pH 7.2-8.0.
-
Reagent Preparation: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin in water.
-
Biotinylation Reaction: Add a 20-fold molar excess of the freshly prepared Sulfo-NHS-SS-Biotin solution to the antibody solution (typically 1-10 mg/mL).[12] Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[13]
-
Removal of Excess Biotin: Remove non-reacted and hydrolyzed Sulfo-NHS-SS-Biotin by dialysis or using a desalting column.
Visualizations
Caption: Competing reactions of Sulfo-NHS-SS-Biotin.
Caption: General experimental workflow for biotinylation.
Caption: Troubleshooting decision tree for low biotinylation.
References
- 1. store.sangon.com [store.sangon.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. store.sangon.com [store.sangon.com]
- 4. apexbt.com [apexbt.com]
- 5. apexbt.com [apexbt.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
Best buffers for Sulfo-NHS-SS-Biotin reactions to avoid quenching
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their Sulfo-NHS-SS-Biotin labeling reactions and avoid common pitfalls like quenching.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer for Sulfo-NHS-SS-Biotin reactions?
A1: The ideal buffer for Sulfo-NHS-SS-Biotin reactions is free of primary amines.[1][2][3][4][5][6][7] Phosphate-buffered saline (PBS) at a pH between 7.2 and 8.0 is a commonly recommended choice.[1][2][4] Other suitable amine-free buffers include Borate, Carbonate/Bicarbonate, and HEPES.[3][8]
Q2: Which substances should I avoid in my reaction buffer?
A2: Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby quenching the biotinylation reaction.[1][3][4][5][9] It is also crucial to avoid reducing agents during the conjugation step, as they will cleave the disulfide bond within the Sulfo-NHS-SS-Biotin spacer arm.[1][2][4]
Q3: What is the ideal pH for the biotinylation reaction?
A3: The optimal pH range for NHS ester reactions is between 7 and 9.[1][2][4][6] The reaction of NHS esters with primary amines is most efficient at a pH of 7-8.[10] While the reaction proceeds faster at a more alkaline pH, the rate of hydrolysis of the NHS ester also increases, which can reduce labeling efficiency.[2][11] Therefore, a pH of 7.2-8.5 is generally recommended for a good balance between reaction rate and reagent stability.[2][3][]
Q4: How can I stop the biotinylation reaction?
A4: The reaction can be quenched by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 10-100 mM.[3][13] This will react with any excess Sulfo-NHS-SS-Biotin and stop the labeling process.
Q5: My biotinylation efficiency is low. What are the possible causes?
A5: Low biotinylation efficiency can be due to several factors:
-
Presence of primary amines in the buffer: This is the most common cause of quenching.[3][14]
-
Hydrolyzed Sulfo-NHS-SS-Biotin: The reagent is moisture-sensitive and should be stored with a desiccant at -20°C.[1][2][4] Always allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][2][4] Prepare the reagent solution immediately before use and discard any unused portion.[1][4]
-
Insufficient molar excess of biotin reagent: For dilute protein solutions, a higher molar excess of the biotin reagent is needed.[1][2][13]
-
Suboptimal pH: Ensure the reaction buffer pH is within the 7-9 range.[1][2][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during your Sulfo-NHS-SS-Biotin labeling experiments.
| Problem | Possible Cause | Solution |
| No or low biotinylation | Presence of primary amines (e.g., Tris, glycine) in the buffer. | Perform a buffer exchange into an amine-free buffer like PBS before starting the reaction.[3] |
| Inactive (hydrolyzed) Sulfo-NHS-SS-Biotin reagent. | Use a fresh vial of the reagent. Ensure proper storage and handling to prevent moisture contamination.[3][6] | |
| Insufficient molar excess of biotin reagent. | Increase the molar ratio of biotin to your target molecule. A 10- to 20-fold molar excess is a good starting point.[3] | |
| The target molecule has no available primary amines. | Consider using a different biotinylation reagent that targets a different functional group.[13][14] | |
| Protein precipitation | High concentration of organic solvent from the biotin stock solution. | Keep the volume of the added biotin stock solution low (ideally <10% of the total reaction volume).[3] |
| Protein is unstable under the reaction conditions. | Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[3] | |
| High background/non-specific binding | Excess, unreacted biotin reagent. | It is crucial to remove any non-reacted biotin after the quenching step. This can be achieved through dialysis or gel filtration (desalting column).[3] |
Recommended Buffers for Sulfo-NHS-SS-Biotin Reactions
| Buffer | Recommended pH range | Key Considerations |
| Phosphate-Buffered Saline (PBS) | 7.2 - 8.0 | Widely used and compatible. Ensure it is free of primary amine-containing preservatives. |
| Bicarbonate/Carbonate Buffer | 8.0 - 9.0 | Effective, but pH can be sensitive to CO2 exposure. |
| HEPES Buffer | 7.0 - 8.0 | Good buffering capacity in the optimal pH range. |
| Borate Buffer | 8.0 - 9.0 | A suitable alternative to PBS and Bicarbonate buffers. |
| MES Buffer | 6.0 - 7.0 | Can be used, but the reaction rate will be slower than at higher pH. |
Experimental Protocols
Protocol 1: General Protein Biotinylation
-
Sample Preparation: Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[3] If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.[3]
-
Reagent Preparation: Immediately before use, allow the vial of Sulfo-NHS-SS-Biotin to equilibrate to room temperature.[6] Prepare a 10 mM stock solution in anhydrous DMSO or water.[3][6]
-
Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Sulfo-NHS-SS-Biotin stock solution to the protein solution.[3] Incubate for 30-60 minutes at room temperature or for 2 hours on ice.[5][14]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 10-100 mM and incubate for 15-30 minutes at room temperature.[3]
-
Purification: Remove excess, non-reacted biotin and the quenching reagent by dialysis or gel filtration.[2][3]
Protocol 2: Cell Surface Protein Biotinylation
-
Cell Preparation: Wash cells three times with ice-cold, amine-free PBS (pH 8.0) to remove any contaminating proteins from the culture medium.[1][2][4]
-
Cell Suspension: Resuspend the cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[1][2][4]
-
Reagent Preparation: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin in ultrapure water.[1][2][4]
-
Biotinylation Reaction: Add the Sulfo-NHS-SS-Biotin solution to the cell suspension. A final concentration of 2-5 mM is generally effective.[15] Incubate for 30 minutes at room temperature. To reduce internalization of the reagent, the incubation can be performed at 4°C.[15]
-
Quenching and Washing: Wash the cells three times with ice-cold PBS containing 100 mM glycine to quench the reaction and remove excess biotin reagent.[15][16]
Visual Aids
Caption: Experimental workflow for protein biotinylation using Sulfo-NHS-SS-Biotin.
Caption: Troubleshooting logic for low biotinylation efficiency.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. benchchem.com [benchchem.com]
- 4. store.sangon.com [store.sangon.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. Sulfo-NHS-SS-Biotin sodium | TargetMol [targetmol.com]
How to remove excess Sulfo-NHS-SS-Biotin after labeling
This guide provides researchers, scientists, and drug development professionals with detailed information on the removal of excess Sulfo-NHS-SS-Biotin following protein labeling. Find answers to frequently asked questions and troubleshooting advice for common issues encountered during this crucial purification step.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove excess Sulfo-NHS-SS-Biotin after a labeling reaction?
A1: Removal of non-reacted biotin is critical for accurate downstream applications.[1] Excess biotin can compete with biotinylated proteins for binding sites on avidin or streptavidin affinity resins, leading to reduced purification efficiency and inaccurate results in assays like ELISAs, Western blots, and pull-down experiments.[1]
Q2: What are the most common methods for removing excess Sulfo-NHS-SS-Biotin?
A2: The most prevalent methods for purifying biotinylated proteins from excess, unreacted biotin are based on size exclusion chromatography and dialysis.[2][3] These techniques separate the larger, biotin-labeled protein from the small, unbound biotin reagent (MW = 606.69 g/mol ). Common methods include:
-
Desalting Columns (Size Exclusion Chromatography): These columns contain a porous resin that separates molecules based on size. Larger molecules (the biotinylated protein) pass through quickly, while smaller molecules (excess biotin) are temporarily trapped in the pores and elute later.[4] Both gravity-flow and spin-column formats are available.[5]
-
Dialysis: This method involves placing the sample in a semi-permeable membrane with a specific molecular weight cutoff (MWCO). The sample is then placed in a large volume of buffer, allowing the small, excess biotin molecules to diffuse out while retaining the larger, biotinylated protein.[2][6]
-
Spin Filters (Ultrafiltration): These devices use a centrifugal force to pass the solution through a membrane with a defined MWCO, retaining the larger protein on the filter while the smaller, excess biotin passes through with the filtrate.[7]
Q3: How do I choose the best removal method for my experiment?
A3: The choice of method depends on factors such as your sample volume, protein concentration, and the required purity. The table below provides a comparison of the common methods to aid in your decision-making process.
Comparison of Removal Methods
| Method | Typical Sample Volume | Processing Time | Protein Recovery | Key Advantages | Potential Disadvantages |
| Desalting Spin Columns | 20 µL - 4 mL[1][8] | < 15 minutes[9] | High (>95%)[5][9] | Fast, high recovery, suitable for small volumes.[9] | Can lead to some sample dilution.[9] |
| Desalting Gravity Columns | 0.5 mL - 3 mL[2] | 15 - 30 minutes | High (>95%)[4] | Good for larger sample volumes, no special equipment needed. | Can result in greater sample dilution than spin columns.[10] |
| Dialysis | > 100 µL[9] | 4 - 48 hours[6][9] | High | Effective for large sample volumes, gentle on proteins. | Time-consuming, requires large buffer volumes.[4] |
| Spin Filters | Variable | 15 - 30 minutes | Variable | Can also be used to concentrate the sample. | Potential for protein loss due to membrane binding.[5] |
Troubleshooting Guide
| Problem | Possible Cause | Recommendation |
| Low recovery of biotinylated protein. | Over-biotinylation: High levels of biotinylation can alter the protein's solubility, leading to precipitation.[5] | Optimize the molar ratio of the biotinylation reagent to your target protein. A lower ratio may be necessary.[5] |
| Protein instability: The buffer conditions may not be optimal for your protein's stability. | Ensure the reaction buffer is at the optimal pH and composition for your molecule's stability.[9] | |
| Improper desalting column usage: Incorrect sample volume or centrifugation speed can lead to poor recovery.[5] | Adhere to the manufacturer's recommended sample volume and centrifugation conditions for the specific desalting column.[5] | |
| Inefficient removal of free biotin. | Insufficient dialysis: The duration or number of buffer changes may not be adequate. | For optimal removal, perform at least three buffer changes over 24 to 48 hours.[9] For complete removal of NHS-biotin, a 48-hour dialysis with four buffer changes is recommended.[6] |
| Column overload: Exceeding the capacity of the desalting column can lead to co-elution of free biotin with the protein. | Ensure the sample volume and concentration are within the recommended range for the column. | |
| Protein is non-functional after purification. | Excessive biotinylation: Biotinylation of critical functional residues can inactivate the protein. | Reduce the molar excess of the biotinylation reagent or decrease the reaction time or temperature.[11] |
| Harsh elution conditions (in affinity purification): If using streptavidin affinity purification, harsh elution conditions can denature the protein. | Consider using a cleavable biotin reagent like Sulfo-NHS-SS-Biotin, which allows for elution under mild reducing conditions.[12] |
Experimental Protocols
Protocol 1: Removal of Excess Biotin using a Desalting Spin Column
This method is ideal for rapid cleanup of small sample volumes.
Materials:
-
Desalting spin column with an appropriate MWCO (e.g., 7 kDa or 40K MWCO).[5][8]
-
Collection tubes.
-
Microcentrifuge.
Procedure:
-
Prepare the spin column by removing the storage buffer. This is typically done by breaking off the bottom closure, placing the column in a collection tube, and centrifuging for 1-2 minutes at the recommended speed (e.g., 1,500 x g).[9]
-
Discard the flow-through and place the column in a new collection tube.[9]
-
Slowly apply the biotinylated sample to the center of the resin bed.[9]
-
Centrifuge the column for the time and speed recommended by the manufacturer (e.g., 2 minutes at 1,500 x g).[9]
-
The purified sample containing the biotinylated molecule will be in the collection tube. The excess Sulfo-NHS-SS-Biotin is retained in the column resin.[9]
Caption: Workflow for removing excess biotin using a desalting spin column.
Protocol 2: Removal of Excess Biotin using Dialysis
This method is suitable for larger sample volumes, typically greater than 100 µL.[9]
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10 kDa for most proteins).[9]
-
Dialysis buffer (e.g., PBS), chilled to 4°C.[9]
-
Stir plate and stir bar.
-
Beaker or container large enough to hold at least 100 times the sample volume.[9]
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer.[9]
-
Load the biotinylated sample into the dialysis tubing/cassette and seal securely, ensuring no leaks.[9]
-
Place the sealed tubing/cassette into the beaker containing the chilled dialysis buffer.[9]
-
Place the beaker on a stir plate and stir gently at 4°C.[9]
-
Allow dialysis to proceed for at least 4 hours. For optimal removal, perform at least three buffer changes over a period of 24 to 48 hours.[9]
-
After the final dialysis period, carefully remove the sample from the tubing/cassette.[9]
Caption: General workflow for the removal of excess biotin via dialysis.
References
- 1. Small Molecule and Biotin Removal | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biochemicalc.nuim.ie [biochemicalc.nuim.ie]
- 7. biochemistry - How do I remove free biotin after biotin-protein conjugation? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. doe-mbi.ucla.edu [doe-mbi.ucla.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. cdn.gbiosciences.com [cdn.gbiosciences.com]
Impact of pH on Sulfo-NHS-SS-Biotin labeling efficiency
Welcome to the technical support center for Sulfo-NHS-SS-Biotin labeling. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their biotinylation experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Sulfo-NHS-SS-Biotin labeling?
The optimal pH range for reacting Sulfo-NHS-SS-Biotin with primary amines (e.g., lysine residues on proteins) is between 7 and 9.[1][2][3][4] The reaction efficiency is a balance between the deprotonation of primary amines, which is favored at higher pH, and the hydrolysis of the Sulfo-NHS ester, which also increases with pH.[1][2][4]
Q2: Why is a neutral to basic pH required for the labeling reaction?
The N-hydroxysulfosuccinimide (NHS) ester group of Sulfo-NHS-SS-Biotin reacts with the deprotonated form of primary amines.[1] At acidic pH, primary amines are protonated (-NH3+), rendering them unreactive towards the NHS ester. A neutral to basic pH (7-9) ensures a sufficient concentration of deprotonated primary amines for efficient labeling.[1]
Q3: What is the primary competing reaction with biotinylation, and how is it affected by pH?
The primary competing reaction is the hydrolysis of the Sulfo-NHS ester, which renders the reagent inactive.[1][2][4] The rate of hydrolysis increases significantly with increasing pH.[1][2][4] This means that while a higher pH can accelerate the reaction with primary amines, it also leads to a more rapid loss of the active biotinylation reagent.
Q4: Can I use buffers containing primary amines, such as Tris or glycine?
No, it is crucial to avoid buffers containing primary amines.[1][5][6] These compounds will compete with the primary amines on your target molecule for reaction with the Sulfo-NHS-SS-Biotin, leading to significantly lower labeling efficiency.[5][6]
Q5: How should I prepare and store Sulfo-NHS-SS-Biotin?
Sulfo-NHS-SS-Biotin is moisture-sensitive.[1][2][5] It should be stored at -20°C with a desiccant.[1][5] Before opening, the vial must be equilibrated to room temperature to prevent moisture condensation.[1][5] Aqueous solutions of Sulfo-NHS-SS-Biotin are not stable and should be prepared immediately before use.[1][3][6] Any unused reconstituted reagent should be discarded.[1][3]
Troubleshooting Guide
Issue: Low or no biotinylation of the target protein.
| Possible Cause | Recommended Solution |
| Incorrect pH of the reaction buffer. | Ensure the pH of your reaction buffer is within the optimal range of 7-9. Verify the pH of your buffer before starting the experiment. |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Perform a buffer exchange of your protein sample into an amine-free buffer such as Phosphate Buffered Saline (PBS) before labeling.[6] |
| Hydrolyzed/inactive Sulfo-NHS-SS-Biotin reagent. | Always use freshly prepared Sulfo-NHS-SS-Biotin solution.[1][3][6] Ensure the reagent has been stored correctly in a desiccated environment.[1][5] |
| Insufficient molar excess of biotin reagent. | For dilute protein solutions (e.g., <2 mg/mL), a higher molar excess of the biotin reagent is required to achieve efficient labeling.[1][2] It is recommended to use a ≥ 20-fold molar excess for a 2 mg/mL IgG solution and a ≥ 12-fold molar excess for a 10 mg/mL IgG solution.[1] |
| Presence of reducing agents in the buffer. | Avoid reducing agents like DTT or 2-mercaptoethanol during the conjugation step, as they will cleave the disulfide bond within the Sulfo-NHS-SS-Biotin spacer arm.[6] |
Issue: High background or non-specific binding in downstream applications.
| Possible Cause | Recommended Solution |
| Excess, unreacted biotin reagent. | After the labeling reaction, remove any non-reacted Sulfo-NHS-SS-Biotin using dialysis or a desalting column.[4][5] |
| Quenching of the reaction was not performed or was inefficient. | To stop the labeling reaction, especially in cell surface labeling, you can wash with a quenching buffer containing primary amines like Tris or glycine (e.g., 50-100 mM Tris or glycine, pH 7.5).[7][8] |
Data Presentation
The efficiency of Sulfo-NHS-SS-Biotin labeling is a trade-off between the rate of reaction with primary amines and the rate of hydrolysis of the NHS ester. Both rates are pH-dependent. The following table summarizes the stability of a similar Sulfo-NHS ester at various pH values, which directly impacts the amount of active reagent available for labeling.
| pH | Half-life of Sulfo-NHS-LC-Biotin in Aqueous Solution | Implication for Labeling Efficiency |
| < 6.5 | > 2 hours | Hydrolysis is slow, providing a longer window for the reaction. However, the reaction with amines is also slower due to the protonation of the amino groups. |
| 7.2 | - | A good compromise between reagent stability and reaction rate with amines. Often recommended for initial experiments. |
| 8.0 | < 15 minutes | The reaction with amines is faster, but the rapid hydrolysis of the reagent requires shorter incubation times and careful control of the reaction conditions.[9] |
| > 8.0 | < 15 minutes | Hydrolysis is very rapid, significantly reducing the amount of active reagent available for labeling. This can lead to lower overall labeling efficiency despite the faster initial reaction rate with amines.[9] |
Data adapted from a study on Sulfo-NHS-LC-Biotin, which has a similar Sulfo-NHS ester reactive group and is expected to have comparable pH-dependent hydrolysis kinetics.[9]
Experimental Protocols
Detailed Methodology: Determining Biotin Labeling Efficiency using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotin incorporation.[1][10]
Materials:
-
Biotinylated protein sample
-
HABA/Avidin solution (commercially available or prepared by dissolving HABA and avidin in PBS)
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm
-
Cuvettes or a clear microplate
Procedure:
-
Prepare the HABA/Avidin Solution: If not using a pre-made solution, prepare a solution of HABA and avidin in PBS according to the manufacturer's instructions.
-
Measure Baseline Absorbance:
-
Add a defined volume of the HABA/Avidin solution to a cuvette or microplate well.
-
Measure the absorbance at 500 nm (A500). This is your baseline reading.
-
-
Add Biotinylated Sample:
-
Add a small, known volume of your desalted, biotinylated protein sample to the HABA/Avidin solution.
-
Mix thoroughly and incubate for a few minutes to allow the biotin to displace the HABA from the avidin.
-
-
Measure Final Absorbance:
-
Measure the absorbance at 500 nm again. The absorbance will decrease as the biotinylated protein binds to avidin.
-
-
Calculate Biotin Concentration: The change in absorbance is proportional to the amount of biotin in your sample. Use the Beer-Lambert law and the molar extinction coefficient of the HABA-avidin complex to calculate the concentration of biotin.
-
Determine Moles of Biotin per Mole of Protein:
-
Calculate the molar concentration of your protein in the sample.
-
Divide the molar concentration of biotin by the molar concentration of the protein to determine the average number of biotin molecules incorporated per protein molecule.
-
Mandatory Visualization
Caption: Experimental workflow for protein biotinylation using Sulfo-NHS-SS-Biotin.
Caption: Reaction mechanism of Sulfo-NHS-SS-Biotin with a primary amine.
References
- 1. store.sangon.com [store.sangon.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. Guidelines for plasma membrane protein detection by surface biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulpho-N-hydroxysuccinimide activated long chain biotin. A new microtitre plate assay for the determination of its stability at different pH values and its reaction rate with protein bound amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. store.sangon.com [store.sangon.com]
Cleavage efficiency of the disulfide bond in Sulfo-NHS-SS-Biotin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Sulfo-NHS-SS-Biotin, focusing on the cleavage efficiency of its disulfide bond.
Frequently Asked Questions (FAQs)
Q1: What is Sulfo-NHS-SS-Biotin and what is it used for?
Sulfo-NHS-SS-Biotin (Sulfosuccinimidyl-2-[biotinamido]ethyl-1,3-dithiopropionate) is a water-soluble, amine-reactive biotinylation reagent.[1][2] It is frequently used to label proteins, antibodies, and other molecules containing primary amines (-NH2).[3] The key feature of this reagent is a disulfide bond in its spacer arm, which allows the biotin label to be cleaved from the target molecule using reducing agents. This reversible biotinylation is particularly useful for applications such as affinity purification of proteins and protein interaction studies.[3][4]
Q2: Which functional groups does Sulfo-NHS-SS-Biotin react with?
The N-hydroxysulfosuccinimide (NHS) ester group of Sulfo-NHS-SS-Biotin reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][2]
Q3: What are the advantages of the "Sulfo-" group in Sulfo-NHS-SS-Biotin?
The negatively charged sulfonate group (Sulfo-) makes the reagent water-soluble, allowing for biotinylation reactions in aqueous solutions without the need for organic solvents like DMSO or DMF.[1][2] This is advantageous for applications involving proteins or cells that are sensitive to organic solvents.[1] Additionally, its water solubility helps to prevent the reagent from permeating cell membranes, making it ideal for specifically labeling cell surface proteins.[5]
Q4: What reducing agents can be used to cleave the disulfide bond?
Commonly used reducing agents for cleaving the disulfide bond of Sulfo-NHS-SS-Biotin include Dithiothreitol (DTT), 2-Mercaptoethanol (BME), and Tris(2-carboxyethyl)phosphine (TCEP).[6][7] Reduced glutathione can also be used.[8]
Q5: What are the recommended conditions for cleavage?
Typical cleavage conditions involve incubating the biotinylated sample with a sufficient concentration of a reducing agent. For example, 50 mM DTT for 30 minutes at 50°C or 2 hours at room temperature is a commonly recommended starting point.[1][3][7][9] For TCEP, 20 mM for 60 minutes at 37°C has been shown to be highly effective.[10]
Q6: Can the cleavage efficiency be quantified?
Yes, cleavage efficiency can be quantified using techniques like mass spectrometry. By analyzing the mass shift of the labeled peptide before and after cleavage, the percentage of cleaved molecules can be determined. One study using this method reported a cleavage efficiency of 99.5% with TCEP.[10]
Cleavage Efficiency Data
The following table summarizes quantitative data on the cleavage efficiency of the disulfide bond in Sulfo-NHS-SS-Biotin under specific experimental conditions.
| Reducing Agent | Concentration | Incubation Time | Temperature | Substrate | Cleavage Efficiency | Reference |
| TCEP | 20 mM | 60 minutes | 37°C | Human Cell Lysate Proteins | 99.5% | [10] |
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no cleavage of the biotin label | Ineffective reducing agent: The reducing agent may have degraded due to improper storage or oxidation. | Prepare fresh reducing agent solutions for each experiment. TCEP is more resistant to oxidation in air compared to DTT. |
| Insufficient concentration of reducing agent: The concentration may be too low to effectively reduce all disulfide bonds. | Increase the concentration of the reducing agent. A common starting point is 50 mM DTT or 20 mM TCEP. | |
| Suboptimal incubation conditions: The incubation time or temperature may be insufficient for complete cleavage. | Increase the incubation time or temperature. For DTT, incubating at 50°C for 30 minutes can be more effective than 2 hours at room temperature.[1][3][7][9] | |
| Inaccessibility of the disulfide bond: The disulfide bond may be sterically hindered, preventing the reducing agent from accessing it. This can sometimes occur when biotinylated proteins are bound to streptavidin beads, especially if lipids are present. | Consider using a stronger denaturant in your elution buffer to improve accessibility. Boiling in SDS-PAGE sample buffer can also be an effective, albeit denaturing, elution method.[11][12] | |
| Inconsistent cleavage results | Variability in experimental conditions: Minor differences in incubation time, temperature, or reagent concentration between experiments can lead to variability. | Standardize your cleavage protocol and ensure all parameters are kept consistent. |
| Presence of interfering substances: Components in your buffer may interfere with the reducing agent. For instance, Ni2+ ions can cause rapid oxidation of DTT. | TCEP is less affected by contaminating metal ions than DTT.[5] If metal contamination is a concern, consider using TCEP. | |
| Loss of protein function after cleavage | Harsh cleavage conditions: High temperatures or prolonged exposure to reducing agents can denature sensitive proteins. | Optimize cleavage conditions to be as mild as possible while still achieving sufficient cleavage. Try shorter incubation times or lower temperatures. |
| Precipitation of protein during cleavage | Protein instability: The protein may be unstable under the reducing and/or temperature conditions used for cleavage. | Perform cleavage at a lower temperature (e.g., 4°C or on ice) for a longer duration. Ensure the buffer composition (e.g., pH, salt concentration) is optimal for your protein's stability. |
Experimental Protocols
Protocol 1: Standard Cleavage of Sulfo-NHS-SS-Biotin from a Purified Protein Solution
Materials:
-
Biotinylated protein solution
-
Reducing agent stock solution (e.g., 1 M DTT or 0.5 M TCEP)
-
Reaction buffer (e.g., PBS or Tris buffer, pH 7.5-8.5)
Procedure:
-
To your biotinylated protein sample, add the reducing agent to the desired final concentration (e.g., 50 mM DTT or 20 mM TCEP).
-
Incubate the reaction mixture. Common incubation conditions are:
-
After incubation, the cleaved biotin and the reducing agent can be removed by dialysis or using a desalting column.
Protocol 2: Elution of Biotinylated Proteins from Streptavidin Beads via Disulfide Bond Cleavage
Materials:
-
Streptavidin beads with bound biotinylated protein
-
Elution buffer (e.g., a suitable buffer containing the reducing agent)
-
Microcentrifuge tubes
Procedure:
-
After washing the streptavidin beads to remove non-specifically bound proteins, resuspend the beads in an elution buffer containing the reducing agent (e.g., 50 mM DTT in PBS).
-
Incubate the bead suspension with gentle mixing. Incubation conditions will need to be optimized but can be started at 30-60 minutes at room temperature. For more efficient elution, the temperature can be increased.
-
Pellet the streptavidin beads by centrifugation.
-
Carefully collect the supernatant, which contains the eluted, now biotin-free, protein.
-
To ensure complete elution, a second round of elution can be performed.
Visualizations
References
- 1. Sulfo-NHS-SS-biotin derivatization: a versatile tool for MALDI mass analysis of PTMs in lysine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. store.sangon.com [store.sangon.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. mstechno.co.jp [mstechno.co.jp]
- 6. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. store.sangon.com [store.sangon.com]
- 10. Thiol-Cleavable Biotin for Chemical and Enzymatic Biotinylation and Its Application to Mitochondrial TurboID Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Common mistakes to avoid when using Sulfo-NHS-SS-Biotin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using Sulfo-NHS-SS-Biotin in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the use of Sulfo-NHS-SS-Biotin.
| Problem | Possible Cause | Recommended Solution |
| Low or No Biotinylation | Inactive reagent due to hydrolysis. | Sulfo-NHS-SS-Biotin is moisture-sensitive.[1][2] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[1][2][3][4] Prepare the reagent solution immediately before use, as the NHS-ester moiety readily hydrolyzes, rendering it non-reactive.[1][2][3][4][5][6][7][8] Do not prepare stock solutions for storage.[1][2][3][4] |
| Presence of primary amines in the buffer. | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the Sulfo-NHS-SS-Biotin.[1][2][3][7][9] It is crucial to perform buffer exchange into an amine-free buffer like phosphate-buffered saline (PBS) at a pH of 7-9.[1][7] | |
| Insufficient molar excess of biotin reagent. | The extent of biotinylation is dependent on the concentration of the protein and the molar ratio of the biotin reagent.[1][9] For dilute protein solutions, a greater molar excess of the biotin reagent is required to achieve the desired level of incorporation.[1][9][10] It may be necessary to empirically optimize the molar ratio for your specific protein.[2][4][9] | |
| Absence of available primary amines on the target molecule. | The NHS ester of Sulfo-NHS-SS-Biotin reacts with primary amino groups (-NH2).[1][7] If your molecule of interest lacks accessible primary amines, consider using a biotinylation reagent that targets a different functional group.[4][7] | |
| Low Protein Recovery After Desalting | Protein instability. | Ensure the desalting column is equilibrated with a buffer that is suitable for your protein's stability.[7] |
| Non-functional Protein After Biotinylation | Excessive biotinylation. | Over-labeling can interfere with the biological activity of the protein.[7] To avoid this, reduce the molar excess of the biotinylation reagent, or decrease the reaction time or temperature.[7] |
| Issues with Cleaving the Disulfide Bond | Ineffective reducing agent. | Use a sufficient concentration of a reducing agent like Dithiothreitol (DTT) or 2-mercaptoethanol to cleave the disulfide bond.[2][9] A common protocol suggests incubation with 50 mM DTT.[2][4][9][11] |
| Re-oxidation of sulfhydryl groups. | After cleavage of the disulfide bond, the resulting sulfhydryl groups can re-oxidize, especially in a non-anaerobic environment.[12] If re-formation of the disulfide bond is a concern, consider working in an anaerobic environment after cleavage. |
Frequently Asked Questions (FAQs)
Reagent and Reaction
Q1: How should I store Sulfo-NHS-SS-Biotin?
Sulfo-NHS-SS-Biotin is sensitive to moisture and should be stored at -20°C with a desiccant.[2][3][5][6][9] Before use, it is critical to allow the vial to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the reagent.[1][2][3][4][8][9]
Q2: Can I prepare a stock solution of Sulfo-NHS-SS-Biotin?
No, it is not recommended to prepare stock solutions.[1][2][3][4] The N-hydroxysulfosuccinimide (NHS) ester is prone to hydrolysis in aqueous solutions. Therefore, the reagent should be dissolved immediately before use, and any unused solution should be discarded.[1][2][3][4][5][6][7][8]
Q3: What type of buffer should I use for the biotinylation reaction?
It is essential to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with your target molecule.[1][2][3][7][9] Phosphate-buffered saline (PBS) at a pH between 7 and 9 is a commonly used reaction buffer.[1][7]
Q4: At what temperature and for how long should I perform the incubation?
The incubation can be carried out for 30-60 minutes at room temperature or for 2 hours on ice.[1][2][9][11] Longer incubation times are generally not harmful but may increase the risk of protein degradation or microbial growth.[1][7]
Application and Methodology
Q5: How do I remove excess, unreacted Sulfo-NHS-SS-Biotin after the labeling reaction?
Excess biotin reagent can be removed using dialysis or gel filtration methods, such as a desalting column.[1][2][9][11]
Q6: How can I determine the extent of biotinylation?
The degree of biotin incorporation can be estimated using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[1][2][3] This method relies on the displacement of HABA from avidin by biotin, which leads to a measurable decrease in absorbance at 500 nm.[1][2][3] It is important to remove all non-reacted biotin before performing the HABA assay.[1][3]
Q7: How do I cleave the disulfide bond to release my biotinylated molecule?
The disulfide bond in the spacer arm of Sulfo-NHS-SS-Biotin can be cleaved using a reducing agent. A common method is to incubate the sample in 50 mM DTT for 2 hours at room temperature or for 30 minutes at 50°C.[2][4][9][11] Other reducing agents like 2-mercaptoethanol can also be used.[2] For cleavage of biotin from internalized receptors in cell-based assays, reduced glutathione (GSH) is often used as the reducing agent.[13]
Experimental Protocols
Protocol 1: Biotinylation of an Antibody (IgG)
This protocol provides a general guideline for biotinylating IgG. Optimization may be required for different proteins.
Materials:
-
IgG solution (1-10 mg/mL)
-
Sulfo-NHS-SS-Biotin
-
Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)
-
Ultrapure water
-
Method for buffer exchange (e.g., desalting columns)
Procedure:
-
Buffer Exchange: If the IgG is in a buffer containing primary amines, exchange it into the reaction buffer.
-
Prepare Biotin Reagent: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin by dissolving 6 mg in 1 mL of ultrapure water.[2][9][11]
-
Calculate Reagent Volume: Determine the appropriate volume of the 10 mM Sulfo-NHS-SS-Biotin solution to add to the IgG solution. A common starting point is a 20-fold molar excess of biotin to protein, which typically results in 4-6 biotin molecules per antibody.[1][10] For a 1 mg/mL IgG solution, this would be a specific volume of the 10 mM solution.
-
Reaction: Add the calculated volume of the Sulfo-NHS-SS-Biotin solution to the IgG solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[1][2][9][11]
-
Purification: Remove the non-reacted Sulfo-NHS-SS-Biotin by dialysis or gel filtration.[2][9][11]
-
Storage: Store the biotinylated antibody under conditions that are optimal for the non-biotinylated protein.[2][9][11]
Protocol 2: Biotinylation of Cell Surface Proteins
This protocol is an example for labeling proteins on the surface of cells in suspension.
Materials:
-
Cell suspension (e.g., 25 x 10^6 cells/mL)
-
Ice-cold PBS, pH 8.0
-
Sulfo-NHS-SS-Biotin
-
Ultrapure water
-
Quenching buffer (optional, e.g., 25-50 mM Tris, pH 8.0)
Procedure:
-
Cell Washing: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.[2][9][11]
-
Cell Resuspension: Resuspend the cells to a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[2][9][11]
-
Prepare Biotin Reagent: Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin by dissolving 6 mg in 1 mL of ultrapure water.[2][9][11]
-
Reaction: Add approximately 80 µL of the 10 mM Sulfo-NHS-SS-Biotin solution per milliliter of the cell suspension.[2][9][11]
-
Incubation: Incubate the reaction for 30 minutes at room temperature.[2][9][11]
-
Washing/Quenching: Wash the cells three times with ice-cold PBS (pH 8.0) to remove the non-reacted biotinylation reagent.[2][9][11] Alternatively, an initial wash with a quenching buffer containing Tris can be used to stop the reaction.[4][9]
Visual Guides
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. store.sangon.com [store.sangon.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. apexbt.com [apexbt.com]
- 6. raybiotech.com [raybiotech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. store.sangon.com [store.sangon.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Optimizing Biotinylation Reactions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize incubation time and temperature for successful biotinylation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for a biotinylation reaction?
A1: The ideal incubation time for biotinylation can vary significantly depending on the protein of interest, the specific biotinylation reagent used, and the desired degree of labeling. While traditional protocols often recommend overnight incubation, recent studies have shown that shorter incubation times can be equally or even more effective. For many applications, an incubation time of 30 minutes to 2 hours at room temperature is sufficient.[1][2] It is always recommended to perform a time-course experiment to determine the optimal incubation time for your specific system.
Q2: What is the best temperature for my biotinylation reaction?
A2: The optimal temperature for a biotinylation reaction is influenced by the thermal stability of the target protein and the reactivity of the biotinylation reagent. Many standard biotinylation reactions are performed at room temperature (approximately 20-25°C).[1] For proteins that are sensitive to degradation or aggregation at room temperature, the reaction can be carried out at 4°C, though this may require a longer incubation time to achieve the desired level of biotinylation.[3][4] In some specific applications, such as in vivo biotinylation or proximity labeling assays like BioID, incubations are performed at 37°C to reflect physiological conditions.[3][5]
Q3: Can I incubate my biotinylation reaction overnight at 4°C?
A3: Yes, overnight incubation at 4°C is a common practice, particularly for proteins that may be unstable at higher temperatures.[3][4] This extended incubation time can help to compensate for the slower reaction kinetics at lower temperatures. However, it is important to be aware that prolonged incubation can sometimes lead to increased non-specific binding or protein aggregation.
Q4: How do I know if my protein is successfully biotinylated?
A4: The success of a biotinylation reaction can be assessed using several methods. A common technique is a dot blot or Western blot analysis using streptavidin conjugated to an enzyme like horseradish peroxidase (HRP) to detect the biotinylated protein.[3] Additionally, assays such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to quantify the degree of biotinylation.[6]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Biotinylation | Suboptimal incubation time or temperature. | Optimize incubation time and temperature by performing a matrix of conditions (e.g., 30 min, 1h, 2h, overnight at 4°C, RT, 37°C).[7][8][9] |
| Inactive biotinylation reagent. | Ensure the biotinylation reagent is fresh and has been stored correctly, protected from moisture. Prepare solutions immediately before use.[9] | |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Buffer exchange the protein into an amine-free buffer like PBS or bicarbonate buffer before biotinylation.[7][10][11] | |
| Incorrect molar ratio of biotin reagent to protein. | Optimize the molar excess of the biotinylation reagent. A starting point of 20-fold molar excess is common, but this may need to be adjusted.[12] | |
| Protein Precipitation | Over-biotinylation. | Reduce the molar ratio of the biotin reagent to the protein or decrease the incubation time.[10][13] |
| Protein instability under reaction conditions. | Perform the biotinylation reaction at a lower temperature (e.g., 4°C) or for a shorter duration. Ensure the buffer pH is optimal for protein stability. | |
| High Background/Non-Specific Binding | Excess unbound biotin. | Ensure thorough removal of unreacted biotin after the reaction using dialysis or a desalting column.[2] |
| Non-specific binding of biotinylated protein to surfaces or other proteins. | Include blocking agents like BSA or Tween-20 in subsequent steps. Optimize washing steps to be more stringent.[14] | |
| Inconsistent Results | Variability in incubation time or temperature. | Precisely control and document the incubation time and temperature for each experiment to ensure reproducibility.[2] |
| Batch-to-batch variation in protein or reagent. | Use the same batch of protein and biotinylation reagent for a set of comparative experiments. If using different batches, perform a new optimization.[2] |
Experimental Protocols
Protocol 1: Optimization of Incubation Time for NHS-Ester Biotinylation
This protocol outlines a method to determine the optimal incubation time for biotinylating a protein using an amine-reactive NHS-ester biotin reagent.
-
Protein Preparation: Prepare the protein solution at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).[1]
-
Biotin Reagent Preparation: Immediately before use, dissolve the NHS-ester biotin reagent in DMSO to a concentration of 10 mM.
-
Reaction Setup: Add a 20-fold molar excess of the biotin reagent to the protein solution.
-
Incubation: Aliquot the reaction mixture into separate tubes and incubate at room temperature for different durations: 30 minutes, 1 hour, 2 hours, and 4 hours.
-
Quenching: Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Removal of Excess Biotin: Remove unreacted biotin by dialysis against PBS or by using a desalting column.
-
Analysis: Analyze the degree of biotinylation for each time point using a dot blot or Western blot with streptavidin-HRP.
Protocol 2: Optimization of Incubation Temperature for Biotinylation
This protocol helps to determine the optimal temperature for your biotinylation reaction.
-
Protein and Reagent Preparation: Prepare the protein and biotinylation reagent as described in Protocol 1.
-
Reaction Setup: Add the appropriate molar excess of the biotin reagent to the protein solution.
-
Incubation: Aliquot the reaction mixture into separate tubes and incubate for a fixed time (e.g., 2 hours) at different temperatures: 4°C, room temperature (20-25°C), and 37°C.
-
Quenching and Purification: Quench the reaction and remove excess biotin as described in Protocol 1.
-
Analysis: Compare the biotinylation efficiency at each temperature using a suitable detection method.
Data Presentation
Table 1: Effect of Incubation Time on Biotinylation Efficiency of a Model Protein (e.g., BSA) at Room Temperature.
| Incubation Time | Relative Biotinylation Signal (Arbitrary Units) |
| 30 minutes | + |
| 1 hour | ++ |
| 2 hours | +++ |
| 4 hours | +++ |
| Overnight | +++ |
Table 2: Effect of Incubation Temperature on Biotinylation Efficiency with a 2-Hour Incubation.
| Incubation Temperature | Relative Biotinylation Signal (Arbitrary Units) |
| 4°C | + |
| Room Temperature (25°C) | +++ |
| 37°C | +++ |
Note: These tables represent hypothetical data to illustrate expected trends. Actual results will vary depending on the specific protein and reagents used.
Visualizations
Caption: A generalized workflow for a typical biotinylation experiment.
Caption: A troubleshooting decision tree for common biotinylation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of Proximity-Dependent Biotinylation Approaches in Different Plant Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Protocol to identify endogenous proximal proteins using biotinylation by antibody recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The influence of biotinylation on the ability of a computer designed protein to detect B-cells producing anti-HIV-1 2F5 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. vectorlabs.com [vectorlabs.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating Cell Surface Protein Biotinylation: A Comparative Analysis
For researchers in cell biology, immunology, and drug development, accurately identifying and quantifying proteins on the cell surface is paramount. Cell surface biotinylation is a powerful technique for this purpose, selectively labeling proteins exposed to the extracellular environment. However, the success of any biotinylation experiment hinges on the robust validation of the labeling process. This guide provides a comprehensive comparison of the four most common methods for validating the biotinylation of cell surface proteins: Western blotting, Enzyme-Linked Immunosorbent Assay (ELISA), Flow Cytometry, and Mass Spectrometry.
This guide will delve into the principles of each technique, providing detailed experimental protocols and a comparative analysis of their strengths and weaknesses to aid researchers in selecting the most appropriate method for their experimental needs.
Comparison of Validation Methods
Each validation method offers a unique set of advantages in terms of sensitivity, throughput, and the nature of the data it provides. The choice of method will largely depend on the specific research question, the available equipment, and the desired level of detail.
| Method | Principle | Data Output | Sensitivity | Throughput | Key Advantages | Key Disadvantages |
| Western Blotting | Size-based separation of proteins followed by detection with streptavidin-HRP. | Semi-quantitative | Moderate | Low | Provides information on the molecular weight of biotinylated proteins. | Less sensitive than ELISA; lower throughput. |
| ELISA | Capture of biotinylated proteins on a streptavidin-coated plate followed by detection with a specific antibody. | Quantitative | High | High | Highly sensitive and suitable for quantifying the total amount of a specific biotinylated protein. | Does not provide information on protein size. |
| Flow Cytometry | Detection of biotinylated proteins on the surface of intact cells using fluorescently labeled streptavidin. | Quantitative (on a per-cell basis) | High | Very High | Allows for the analysis of biotinylation in individual cells within a heterogeneous population. | Does not provide information on the molecular weight of the proteins. |
| Mass Spectrometry (DiDBiT) | Identification and quantification of biotinylated peptides after enzymatic digestion of proteins.[1][2][3] | Quantitative (proteome-wide) | Very High | Moderate | Provides comprehensive identification of biotinylated proteins and their sites of biotinylation.[1][2][3] | Requires specialized equipment and expertise in data analysis. |
Experimental Workflows and Protocols
To ensure the reproducibility and accuracy of your validation experiments, it is crucial to follow standardized protocols. Below are detailed workflows and protocols for each of the discussed validation methods.
Cell Surface Biotinylation: A Generalized Protocol
This initial step is common to all subsequent validation methods.
References
A Head-to-Head Comparison: Sulfo-NHS-SS-Biotin vs. NHS-SS-Biotin for Intracellular Labeling
For researchers, scientists, and drug development professionals navigating the complexities of protein labeling, the choice of biotinylation reagent is critical for experimental success. This guide provides an in-depth, objective comparison of two widely used amine-reactive, cleavable biotinylation reagents: Sulfo-NHS-SS-Biotin and NHS-SS-Biotin, with a specific focus on their suitability for intracellular labeling.
At the heart of their distinct applications lies a fundamental structural difference: the presence of a sulfonate group on the N-hydroxysuccinimide (NHS) ester of Sulfo-NHS-SS-Biotin. This modification renders the molecule water-soluble and, crucially, membrane-impermeable under normal physiological conditions.[1][2] In contrast, NHS-SS-Biotin lacks this sulfonate group, making it water-insoluble and membrane-permeable, thus enabling it to access intracellular compartments.[3]
This guide will dissect the key characteristics of each reagent, present hypothetical comparative data based on their established properties, and provide detailed experimental protocols for their use in intracellular labeling studies.
Key Differences at a Glance
| Feature | Sulfo-NHS-SS-Biotin | NHS-SS-Biotin |
| Solubility | Water-soluble | Water-insoluble (requires organic solvent, e.g., DMSO or DMF) |
| Cell Permeability | Generally impermeable | Permeable |
| Primary Application | Cell surface protein labeling | Intracellular protein labeling |
| Spacer Arm Length | ~24.3 Å | ~24.3 Å |
| Cleavable Linker | Disulfide bond (cleavable with reducing agents like DTT) | Disulfide bond (cleavable with reducing agents like DTT) |
| Reactive Group | N-hydroxysulfosuccinimide (Sulfo-NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Target Moiety | Primary amines (-NH2) | Primary amines (-NH2) |
Performance in Intracellular Labeling: A Comparative Overview
Hypothetical Experimental Data: Western Blot Analysis of Intracellular Protein Labeling
This table illustrates the anticipated results from a Western blot experiment designed to detect the biotinylation of a known cytoplasmic protein (e.g., GAPDH) and a known cell surface protein (e.g., EGFR) after treating intact cells with either Sulfo-NHS-SS-Biotin or NHS-SS-Biotin.
| Target Protein | Sulfo-NHS-SS-Biotin | NHS-SS-Biotin |
| GAPDH (Cytoplasmic) | No significant signal | Strong signal |
| EGFR (Cell Surface) | Strong signal | Strong signal |
These expected results highlight that NHS-SS-Biotin would effectively label both cell surface and intracellular proteins, while Sulfo-NHS-SS-Biotin would be restricted to labeling proteins on the cell exterior.
Experimental Protocols
To empirically validate the differential labeling capabilities of these reagents, the following experimental protocols are provided.
Protocol 1: Intracellular Protein Labeling with NHS-SS-Biotin
This protocol outlines the steps for labeling intracellular proteins in cultured mammalian cells using the membrane-permeable NHS-SS-Biotin.
Materials:
-
NHS-SS-Biotin
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer (e.g., 100 mM glycine or Tris in PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitors
-
Streptavidin-agarose beads
-
Reducing agent (e.g., 50 mM DTT in a suitable buffer)
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. Wash the cells three times with ice-cold PBS to remove any amine-containing culture medium.
-
Reagent Preparation: Immediately before use, dissolve NHS-SS-Biotin in DMSO or DMF to a stock concentration of 10 mM.
-
Biotinylation Reaction: Resuspend the cells in PBS at a concentration of approximately 1-5 x 10^6 cells/mL. Add the NHS-SS-Biotin stock solution to the cell suspension for a final concentration of 1-2 mM.
-
Incubation: Incubate the cells for 30-60 minutes at room temperature with gentle agitation.
-
Quenching: Terminate the reaction by adding Quenching Buffer and incubating for 15 minutes at room temperature.
-
Cell Lysis: Pellet the cells by centrifugation and wash three times with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Affinity Purification of Biotinylated Proteins:
-
Clarify the cell lysate by centrifugation.
-
Incubate the supernatant with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution of Labeled Proteins: Elute the captured proteins by incubating the beads with a buffer containing a reducing agent (e.g., 50 mM DTT) for 30 minutes at 95°C to cleave the disulfide bond.
-
Analysis: Analyze the eluted proteins by Western blot or mass spectrometry.
Protocol 2: Comparative Analysis of Intracellular vs. Cell Surface Labeling
This protocol is designed to directly compare the labeling patterns of Sulfo-NHS-SS-Biotin and NHS-SS-Biotin.
Materials:
-
Sulfo-NHS-SS-Biotin
-
NHS-SS-Biotin
-
All other materials listed in Protocol 1
Procedure:
-
Cell Preparation: Prepare two separate sets of cultured cells as described in Protocol 1.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of NHS-SS-Biotin in DMSO or DMF.
-
Prepare a 10 mM stock solution of Sulfo-NHS-SS-Biotin in water or PBS.
-
-
Biotinylation Reaction:
-
Treat one set of cells with NHS-SS-Biotin as described in Protocol 1.
-
Treat the second set of cells with Sulfo-NHS-SS-Biotin at a final concentration of 1-2 mM.
-
-
Follow Steps 4-9 from Protocol 1 for both sets of cells.
-
Comparative Analysis: Analyze the eluted proteins from both treatments by Western blot using antibodies against a known intracellular protein (e.g., GAPDH) and a known cell surface protein (e.g., EGFR).
Visualizing the Labeling Process
To further clarify the mechanisms of action, the following diagrams illustrate the chemical structures and the labeling workflows.
Caption: Chemical structures of Sulfo-NHS-SS-Biotin and NHS-SS-Biotin.
Caption: Conceptual workflow of cellular labeling.
Caption: General workflow for affinity purification of biotinylated proteins.
Conclusion
The choice between Sulfo-NHS-SS-Biotin and NHS-SS-Biotin for protein labeling experiments is dictated by the subcellular location of the target proteins. For exclusive labeling of cell surface proteins, the water-soluble and membrane-impermeable Sulfo-NHS-SS-Biotin is the reagent of choice.[1][4] Conversely, for labeling intracellular proteins, the membrane-permeable NHS-SS-Biotin is the appropriate tool.[3]
It is imperative for researchers to select the correct reagent to ensure the validity of their experimental findings. When intracellular access is required, NHS-SS-Biotin provides a reliable method for biotinylating proteins within the cell for subsequent purification and analysis. For studies where distinguishing between cell surface and intracellular protein populations is critical, a combined approach using both reagents in parallel experiments can yield comprehensive insights into protein localization and trafficking.
References
A Head-to-Head Comparison of Sulfo-NHS-SS-Biotin and NHS-LC-Biotin for Mass Spectrometry-Based Proteomics
In the realm of proteomics, particularly in studies focused on protein interactions, cell surface profiling, and targeted protein enrichment, biotinylation reagents are indispensable tools. Among the most common choices for labeling primary amines (such as lysine residues and N-termini of proteins) are N-hydroxysuccinimide (NHS) ester-activated biotin compounds. This guide provides a detailed comparison of two popular amine-reactive biotinylation reagents, Sulfo-NHS-SS-Biotin and NHS-LC-Biotin, with a specific focus on their application in mass spectrometry (MS).
This guide will delve into their chemical properties, performance in MS-based workflows, and provide detailed experimental protocols to aid researchers in selecting the optimal reagent for their specific experimental needs.
Key Differences at a Glance
Sulfo-NHS-SS-Biotin and NHS-LC-Biotin, while both targeting primary amines, possess fundamental structural and functional differences that significantly impact their utility in mass spectrometry workflows. The primary distinctions lie in their solubility, membrane permeability, and the cleavability of their spacer arms.
| Feature | Sulfo-NHS-SS-Biotin | NHS-LC-Biotin |
| Solubility | Water-soluble[1] | Water-insoluble (requires DMSO or DMF)[2] |
| Membrane Permeability | Impermeable[3] | Permeable[2] |
| Spacer Arm Cleavability | Cleavable (disulfide bond)[1] | Non-cleavable |
| Primary Application | Cell surface protein labeling[3] | Intracellular and general protein labeling[2] |
| Elution from Streptavidin | Mild elution with reducing agents (e.g., DTT) | Harsh, denaturing conditions (e.g., boiling in SDS-PAGE buffer) |
| Impact on MS Analysis | Biotin tag is removed, leaving a smaller remnant mass. | The entire biotin molecule remains attached to the peptide, increasing its hydrophobicity.[4][5][6] |
Performance in Mass Spectrometry
The choice between Sulfo-NHS-SS-Biotin and NHS-LC-Biotin has significant downstream implications for mass spectrometry analysis. The cleavable nature of Sulfo-NHS-SS-Biotin is often advantageous in MS-based proteomics. Elution of biotinylated proteins from streptavidin beads using reducing agents allows for the removal of the bulky biotin moiety, which can interfere with peptide ionization and fragmentation. This results in a smaller mass modification on the labeled peptide, simplifying data analysis.
Conversely, the non-cleavable spacer arm of NHS-LC-Biotin means that the entire biotin molecule remains attached to the peptide during MS analysis. This can increase the hydrophobicity of the labeled peptides, potentially altering their chromatographic behavior.[4][5][6] Furthermore, the presence of the large biotin tag can suppress peptide ionization and lead to complex fragmentation patterns, making peptide identification more challenging.
A study comparing a standard cleavable biotin reagent (biotin-SS-NHS) with a non-cleavable one (biotin-NHS) found that while both reagents effectively labeled amine groups with high efficiency, the cleavable reagent resulted in a slightly higher percentage of identified biotinylated peptides (88% for biotin-SS-NHS vs. 76% for biotin-NHS).[4][7] This suggests that the cleavable nature of the reagent may offer an advantage in the final identification of biotinylated peptides by mass spectrometry.
Experimental Protocols
Below are generalized protocols for protein biotinylation using Sulfo-NHS-SS-Biotin and NHS-LC-Biotin for subsequent mass spectrometry analysis. It is crucial to optimize these protocols for your specific protein or cell type.
Protocol 1: Cell Surface Protein Biotinylation with Sulfo-NHS-SS-Biotin
This protocol is designed for the labeling of proteins on the surface of living cells.
Materials:
-
Sulfo-NHS-SS-Biotin
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching buffer (e.g., 100 mM glycine or Tris in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin agarose resin
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., 50 mM DTT in a compatible buffer)
Procedure:
-
Cell Preparation: Wash cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media.
-
Biotinylation:
-
Immediately before use, dissolve Sulfo-NHS-SS-Biotin in ice-cold PBS (pH 8.0) to a final concentration of 0.5-1 mg/mL.
-
Resuspend the cell pellet in the Sulfo-NHS-SS-Biotin solution.
-
Incubate for 30 minutes at 4°C with gentle agitation.
-
-
Quenching: Quench the reaction by adding quenching buffer and incubating for 15 minutes at 4°C.
-
Cell Lysis: Wash the cells with PBS and then lyse the cells using a suitable lysis buffer.
-
Affinity Purification:
-
Incubate the cell lysate with streptavidin agarose resin to capture biotinylated proteins.
-
Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution: Elute the captured proteins by incubating the resin with elution buffer containing a reducing agent like DTT to cleave the disulfide bond.
-
Sample Preparation for MS: The eluted proteins can then be processed for mass spectrometry analysis (e.g., in-solution or in-gel digestion).
Protocol 2: General Protein Biotinylation with NHS-LC-Biotin
This protocol is suitable for labeling purified proteins in solution.
Materials:
-
NHS-LC-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Reagent Preparation: Immediately before use, dissolve NHS-LC-Biotin in a small amount of DMF or DMSO to create a stock solution.
-
Protein Preparation: Ensure the protein solution is in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Biotinylation:
-
Add a 10-20 fold molar excess of the NHS-LC-Biotin stock solution to the protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Removal of Excess Reagent: Remove non-reacted NHS-LC-Biotin using a desalting column or dialysis.
-
Sample Preparation for MS: The biotinylated protein is now ready for downstream applications, including mass spectrometry analysis. For MS, the protein would typically be digested, and the resulting peptides analyzed.
Visualizing the Workflows
To better illustrate the chemical structures and experimental workflows, the following diagrams are provided.
Caption: Chemical structures of Sulfo-NHS-SS-Biotin and NHS-LC-Biotin.
Caption: Comparison of mass spectrometry workflows.
Conclusion
The choice between Sulfo-NHS-SS-Biotin and NHS-LC-Biotin for mass spectrometry applications is dictated by the specific experimental goals.
Choose Sulfo-NHS-SS-Biotin when:
-
You are labeling cell surface proteins of intact cells.
-
You want to minimize the mass modification on your peptides for simpler MS data analysis.
-
Mild elution conditions are required to preserve protein complexes or enzymatic activity post-enrichment.
Choose NHS-LC-Biotin when:
-
You are labeling intracellular proteins or working with cell lysates.
-
Cleavage of the biotin tag is not necessary or desired for your downstream application.
-
You are confident in your ability to analyze MS data with a larger, non-cleavable modification.
Ultimately, a thorough understanding of the chemical properties and downstream analytical implications of each reagent is paramount for designing a successful proteomics experiment. For critical applications, a pilot experiment comparing both reagents may be warranted to determine the optimal choice for a specific biological system.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. proteochem.com [proteochem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Detectability of Biotin Tags by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
A Head-to-Head Comparison: Cleavable vs. Non-Cleavable Biotin Linkers in Affinity Purification
For researchers, scientists, and drug development professionals utilizing biotin-streptavidin affinity-based purification, the choice of linker can significantly impact experimental outcomes. This guide provides an objective comparison of cleavable and non-cleavable biotin linkers, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate tool for your research needs.
The primary advantage of a cleavable biotin linker lies in the ability to release the biotinylated molecule and its binding partners from streptavidin supports under mild conditions. This preserves the integrity of the purified proteins and enhances compatibility with downstream applications like mass spectrometry.[1][2][3] In contrast, the extremely strong interaction between biotin and streptavidin necessitates harsh, denaturing conditions for the elution of molecules attached via non-cleavable linkers.[2][4][5][6][7]
Unveiling the Difference: A Quantitative Look
To illustrate the performance differences, consider a typical affinity purification experiment aimed at isolating a target protein and its interacting partners. The following tables summarize the expected quantitative data when using a cleavable versus a non-cleavable biotin linker.
Table 1: Comparison of Elution Conditions and Protein Yield
| Parameter | Cleavable Biotin Linker | Non-Cleavable Biotin Linker |
| Elution Method | Specific chemical cleavage (e.g., DTT for disulfide linkers, mild acid for acid-labile linkers) | Harsh denaturants (e.g., 8 M Guanidine-HCl, pH 1.5), boiling in SDS-PAGE sample buffer |
| Elution Buffer | Physiologically compatible buffers containing a specific cleaving agent | Highly acidic or denaturing buffers |
| Temperature | Room temperature or 37°C | 95-100°C (for elution into sample buffer) |
| Target Protein Yield | High | Moderate to High (can be reduced by aggregation) |
| Co-elution of Streptavidin | Minimal | Significant, especially with harsh elution methods[8] |
| Integrity of Purified Proteins | High, native conformation often preserved | Low, proteins are denatured |
Table 2: Impact on Downstream Mass Spectrometry Analysis
| Parameter | Cleavable Biotin Linker | Non-Cleavable Biotin Linker |
| Sample Purity | High, low background from non-specific binders and endogenous biotinylated proteins[1][6] | Lower, co-elution of non-specifically bound proteins and streptavidin can interfere with analysis[8] |
| Number of Identified Proteins | Higher, due to cleaner sample and better peptide recovery[5][9][10] | Lower, harsh detergents can suppress ionization and interfere with LC-MS/MS |
| Protein Sequence Coverage | Higher, milder elution preserves protein integrity leading to better enzymatic digestion | Lower, protein aggregation and modification from harsh elution can hinder digestion |
| Identification of Biotinylation Site | Possible, as the biotin tag is removed, leaving a small chemical remnant | Lost, the biotinylated peptide remains bound to the streptavidin bead |
Visualizing the Workflow: A Tale of Two Linkers
The experimental workflows for cleavable and non-cleavable biotin linkers diverge significantly at the elution step, which has profound implications for the quality of the final purified sample.
References
- 1. Benchmarking and Automating the Biotinylation Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. A Simple Elution Strategy for Biotinylated Proteins Bound to Streptavidin Conjugated Beads using Excess Biotin and Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. researchgate.net [researchgate.net]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
HABA Assay vs. Alternatives for Quantifying Biotin Incorporation with Sulfo-NHS-SS-Biotin: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, accurate quantification of biotin incorporation is critical for ensuring the consistency and efficacy of their biotinylated molecules. This guide provides an objective comparison of the widely used 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay with alternative methods for quantifying biotin incorporation, specifically following conjugation with Sulfo-NHS-SS-Biotin.
Sulfo-NHS-SS-Biotin is a popular reagent that introduces a biotin moiety onto proteins and other biomolecules by reacting with primary amines.[1][2][3] Its water-solubility and cleavable disulfide bond make it a versatile tool in various applications, including affinity purification and cell surface labeling.[1][3][4] Once the biotinylation reaction is complete, determining the degree of biotin incorporation is a crucial quality control step.
The HABA Assay: A Long-Standing Method
The HABA assay has been a standard method for estimating biotin content for many years.[5] Its principle is based on the displacement of the HABA dye from the avidin-HABA complex by biotin.[6][7][8] The avidin-HABA complex has a characteristic absorbance at 500 nm, which decreases as the more strongly binding biotin displaces the HABA dye.[6][7][8][9] The change in absorbance is proportional to the amount of biotin in the sample.[8][10]
Experimental Workflow
The general workflow for the HABA assay involves preparing an avidin-HABA solution, measuring its initial absorbance, adding the biotinylated sample, and then measuring the final absorbance after the displacement reaction has reached equilibrium.
Caption: HABA assay experimental workflow.
Comparison of Biotin Quantification Methods
While the HABA assay is simple and utilizes common laboratory equipment, it has notable limitations. Several alternative methods have been developed to address these shortcomings, offering improved accuracy, sensitivity, and wider dynamic ranges.
| Feature | HABA Assay | Fluorescent Assays (e.g., FluoReporter, DyLight) | QuantTag™ Biotin Kit | ChromaLINK™ Biotin | Mass Spectrometry |
| Principle | Colorimetric; displacement of HABA from avidin by biotin.[6][7][8] | Fluorometric; displacement of a quencher (like HABA) from a fluorescently-labeled avidin by biotin, leading to an increase in fluorescence.[11][12][13] | Colorimetric; proprietary chemical reaction with biotin.[5][11] | Spectrophotometric; direct measurement of an incorporated chromophore in the biotinylation reagent.[14][15] | Measures the mass difference between the unlabeled and biotinylated protein.[5] |
| Sensitivity | Lower.[11][16] | High; more sensitive than the HABA assay.[13][17] | High.[11][16] | High.[14] | Very High.[5] |
| Accuracy | Can underestimate biotin incorporation due to steric hindrance.[5][14] | Generally more accurate than HABA. | Reported to be more accurate than HABA and correlates well with Mass Spectrometry.[5] | High accuracy.[14] | Considered a "gold standard" for accuracy.[5] |
| Sample Consumption | Higher.[14] | Lower; requires less sample volume than the colorimetric HABA assay.[13] | Low. | Non-destructive; sample can be recovered.[14] | Low. |
| Throughput | Moderate; amenable to microplate format.[8] | High; suitable for high-throughput screening in microplate format.[12] | High; can be adapted to a 384-well format.[16] | High. | Lower throughput. |
| Ease of Use | Simple and straightforward.[5] | Simple mix-and-read format.[13] | Simple and rapid.[5] | Simple; requires a spectrophotometer.[14] | Requires specialized equipment and expertise. |
| Limitations | Prone to interference from colored or precipitated samples; steric hindrance can lead to inaccurate results.[5] | Potential interference from fluorescent compounds or proteins that absorb in the same range.[13] | Proprietary reagents. | Requires the use of a specific chromophore-containing biotinylation reagent.[14] | Difficult for proteins larger than ~60 kDa; can be cost-prohibitive for a large number of samples.[5] |
Experimental Protocols
HABA Assay Protocol (Microplate Format)
This protocol is a generalized procedure based on common practices.[8][10][18]
-
Reagent Preparation:
-
Prepare a HABA/Avidin working solution according to the manufacturer's instructions. This typically involves dissolving a pre-mixed HABA/Avidin powder in phosphate-buffered saline (PBS).
-
-
Assay Procedure:
-
Add 180 µL of the HABA/Avidin solution to each well of a 96-well microplate.
-
Measure the absorbance at 500 nm (A500_initial).
-
Add 20 µL of the biotinylated protein sample to the wells. It is crucial that the sample has been purified to remove any free biotin.[7][8]
-
Mix and incubate for at least 15 seconds until the reading is stable.
-
Measure the absorbance at 500 nm again (A500_final).
-
-
Calculation of Biotin Incorporation:
-
Calculate the change in absorbance: ΔA500 = A500_initial - A500_final.
-
The concentration of biotin can be calculated using the Beer-Lambert law, where the molar extinction coefficient (ε) for the HABA/Avidin complex at 500 nm is approximately 34,000 M⁻¹cm⁻¹.[7][8]
-
The moles of biotin per mole of protein can then be determined by dividing the molar concentration of biotin by the molar concentration of the protein.
-
Sulfo-NHS-SS-Biotinylation Protocol
This is a general protocol for biotinylating a protein with Sulfo-NHS-SS-Biotin.
-
Protein Preparation:
-
Biotinylation Reagent Preparation:
-
Reaction:
-
Purification:
References
- 1. covachem.com [covachem.com]
- 2. store.sangon.com [store.sangon.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. interchim.fr [interchim.fr]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. fishersci.ie [fishersci.ie]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. punchout.mesoscale.com [punchout.mesoscale.com]
- 12. tandfonline.com [tandfonline.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. seracare.com [seracare.com]
- 16. mesoscale.com [mesoscale.com]
- 17. Pierce™ Fluorescence Biotin Quantitation Kit - FAQs [thermofisher.com]
- 18. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. store.sangon.com [store.sangon.com]
A Comparative Guide to Biotinylation Reagents for Mass Spectrometry Analysis: Sulfo-NHS-SS-Biotin and Alternatives
For researchers, scientists, and drug development professionals utilizing mass spectrometry for proteomic analysis, the selection of an appropriate biotinylation reagent is a critical step that significantly impacts the depth and accuracy of the results. This guide provides an objective comparison of Sulfo-NHS-SS-Biotin with its key alternatives, supported by experimental data, to inform the selection of the most suitable reagent for specific research applications.
Sulfo-NHS-SS-Biotin is a widely used reagent for labeling primary amines (lysine residues and N-termini) on proteins. Its key feature is a disulfide bond in its spacer arm, which allows for the cleavage of the biotin tag from the captured peptides under reducing conditions. This characteristic facilitates the elution of labeled peptides from streptavidin affinity resins, a crucial step in sample preparation for mass spectrometry. However, a variety of alternative reagents exist, each with distinct properties that may be advantageous for particular experimental goals. This guide will focus on the comparison of Sulfo-NHS-SS-Biotin with Sulfo-NHS-Biotin and Sulfo-NHS-LC-Biotin, highlighting their performance in key aspects of a typical proteomics workflow.
Performance Comparison of Biotinylation Reagents
The choice of biotinylation reagent can influence several experimental parameters, including labeling efficiency, the number of identified biotinylated peptides, and the physicochemical properties of the labeled peptides, which in turn affects their behavior during chromatographic separation and mass spectrometric analysis.
| Feature | Sulfo-NHS-SS-Biotin | Sulfo-NHS-Biotin | Sulfo-NHS-LC-Biotin |
| Cleavability | Yes (Disulfide bond) | No | No |
| Spacer Arm Length | 24.3 Å | 13.5 Å | 22.4 Å |
| Solubility | Water-soluble | Water-soluble | Water-soluble |
| Primary Amine Labeling Efficiency | High | High | High |
| Biotinylated Peptides Identified | Generally higher due to efficient elution[1][2] | Can be lower due to harsh elution conditions[3] | Comparable to Sulfo-NHS-Biotin, but elution can be challenging |
| Effect on Peptide Hydrophobicity | Increases hydrophobicity[1][4] | Increases hydrophobicity[1][4] | Increases hydrophobicity |
| Effect on Peptide Charge | Reduces positive charge[1][4] | Reduces positive charge[1][4] | Reduces positive charge |
| Elution from Streptavidin | Mild reduction (e.g., DTT, TCEP)[3][5] | Harsh denaturing conditions (e.g., boiling in SDS, high guanidine HCl)[3] | Harsh denaturing conditions |
| MS Compatibility of Eluted Peptides | High, as harsh denaturants are avoided | Lower, harsh elution agents can interfere with downstream analysis | Lower, due to harsh elution conditions |
Experimental Data Summary
A study comparing Sulfo-NHS-SS-Biotin and Sulfo-NHS-Biotin for labeling HeLa cell lysates revealed key differences in the number of identified biotinylated peptides.
| Reagent | Average % of Biotinylated Peptides Identified | Reference |
| Sulfo-NHS-SS-Biotin | 88% | [1][2] |
| Sulfo-NHS-Biotin | 76% | [1][2] |
This data suggests that the cleavable nature of Sulfo-NHS-SS-Biotin contributes to a more efficient recovery and subsequent identification of biotinylated peptides by mass spectrometry. The milder elution conditions possible with the cleavable reagent likely lead to less sample loss and better compatibility with downstream analytical techniques.
Experimental Workflow and Signaling Pathways
The general workflow for the mass spectrometry analysis of biotinylated peptides involves several key stages, from cell surface labeling to data analysis.
Detailed Experimental Protocols
Cell Surface Protein Biotinylation with Sulfo-NHS-SS-Biotin
This protocol is adapted from established methods for labeling cell surface proteins.
Materials:
-
Cells in culture
-
Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0, ice-cold
-
Sulfo-NHS-SS-Biotin
-
Quenching buffer (e.g., 100 mM Tris-HCl, pH 8.0 or 100 mM glycine in PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper
Procedure:
-
Wash cells grown in a culture dish three times with ice-cold PBS, pH 7.4.
-
Prepare a fresh solution of Sulfo-NHS-SS-Biotin in ice-cold PBS, pH 8.0, at a concentration of 0.5 mg/mL.
-
Aspirate the final PBS wash and add the Sulfo-NHS-SS-Biotin solution to the cells, ensuring complete coverage.
-
Incubate the cells on ice for 30 minutes with gentle rocking.
-
Remove the biotinylation reagent and quench the reaction by adding ice-cold quenching buffer. Incubate for 10 minutes on ice.
-
Wash the cells three times with ice-cold PBS, pH 7.4.
-
Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. The supernatant contains the biotinylated proteins.
Enrichment of Biotinylated Peptides using Streptavidin Beads
This protocol describes the capture and elution of biotinylated peptides following protein digestion.
Materials:
-
Biotinylated protein lysate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Streptavidin-conjugated magnetic beads
-
Wash buffer 1 (e.g., 2% SDS in PBS)
-
Wash buffer 2 (e.g., 1 M NaCl in PBS)
-
Wash buffer 3 (e.g., 0.1 M sodium carbonate)
-
Elution buffer (e.g., 10 mM DTT in 50 mM ammonium bicarbonate)
-
C18 desalting spin columns
Procedure:
-
Reduce and alkylate the protein lysate by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes, followed by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the lysate with 50 mM ammonium bicarbonate to reduce the concentration of detergents.
-
Digest the proteins with trypsin overnight at 37°C.
-
Equilibrate the streptavidin magnetic beads by washing them three times with PBS.
-
Add the peptide digest to the equilibrated beads and incubate for 1-2 hours at room temperature with rotation to allow for binding of biotinylated peptides.
-
Place the tube on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads sequentially with wash buffer 1, wash buffer 2, and wash buffer 3, followed by three washes with water.
-
To elute the biotinylated peptides, add the elution buffer to the beads and incubate at 37°C for 30 minutes. The DTT will cleave the disulfide bond in the Sulfo-NHS-SS-Biotin linker.
-
Collect the eluate containing the released peptides.
-
Desalt the eluted peptides using a C18 spin column according to the manufacturer's instructions prior to LC-MS/MS analysis.
Mass Spectrometry Analysis
Instrumentation:
-
A high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system is recommended.
LC-MS/MS Parameters:
-
Column: A C18 reversed-phase column is typically used for peptide separation.
-
Gradient: A linear gradient of increasing acetonitrile concentration is employed to elute the peptides. It is recommended to optimize the gradient to account for the increased hydrophobicity of biotinylated peptides.[4]
-
Mass Spectrometry Mode: Data-dependent acquisition (DDA) is commonly used, where the most abundant precursor ions are selected for fragmentation.
-
Fragmentation: Higher-energy collisional dissociation (HCD) is a common fragmentation method.
-
Data Analysis: The raw data is searched against a protein database (e.g., UniProt) using a search engine like Sequest or Mascot. The search parameters should include variable modifications for biotinylation on lysine and N-termini.
Conclusion
The selection of a biotinylation reagent for mass spectrometry-based proteomics requires careful consideration of the experimental goals. Sulfo-NHS-SS-Biotin offers a significant advantage due to its cleavable spacer arm, which allows for mild and efficient elution of biotinylated peptides from streptavidin resins. This leads to higher recovery and identification rates of labeled peptides compared to non-cleavable alternatives like Sulfo-NHS-Biotin. While all NHS-ester-based biotinylation reagents will increase the hydrophobicity and reduce the charge of peptides, researchers should be aware of these effects and optimize their analytical methods accordingly. For studies where the confident identification of biotinylated peptides is paramount, Sulfo-NHS-SS-Biotin represents a superior choice.
References
- 1. biorxiv.org [biorxiv.org]
- 2. biorxiv.org [biorxiv.org]
- 3. ビオチン化 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Detectability of Biotin Tags by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Discovery of the Accessible Primary Amino Group-Containing Segments from Cell Surface Proteins by Fine-Tuning a High-Throughput Biotinylation Method - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cell Surface Protein Labeling: A Guide to Control Experiments for Sulfo-NHS-SS-Biotin
A comprehensive guide for researchers, scientists, and drug development professionals on implementing essential control experiments for accurate and reliable cell surface protein labeling using Sulfo-NHS-SS-Biotin. This guide provides a comparative overview of critical controls, detailed experimental protocols, and visual workflows to ensure data integrity.
Sulfo-NHS-SS-Biotin is a widely used reagent for labeling primary amines on cell surface proteins. Its key features include a water-soluble Sulfo-NHS ester that reacts with primary amines at neutral to basic pH, a spacer arm to reduce steric hindrance, and a cleavable disulfide bond, allowing for the release of biotinylated proteins.[1][2][3] The water solubility of this reagent makes it membrane-impermeable, theoretically restricting its labeling to extracellular domains.[4][5] However, proper controls are paramount to confirm the specificity and validity of experimental results.
This guide outlines the critical control experiments necessary for robust cell surface labeling studies using Sulfo-NHS-SS-Biotin, providing a framework for comparing labeling efficiency and specificity.
Key Control Experiments: A Comparative Overview
To ensure the reliability of cell surface labeling with Sulfo-NHS-SS-Biotin, a series of control experiments should be performed. The following table summarizes these essential controls, their purpose, and expected outcomes.
| Control Experiment | Purpose | Methodology Summary | Expected Outcome | Alternative Approaches/Considerations |
| No Biotinylation Control | To assess non-specific binding of streptavidin/avidin conjugates to cellular components.[6] | Process cells through the entire labeling and detection workflow, but omit the addition of Sulfo-NHS-SS-Biotin. | No or minimal signal should be detected, indicating that the streptavidin/avidin conjugate does not bind non-specifically to the cells. | Pre-block with unconjugated streptavidin/avidin before adding the detection reagent. |
| Quenching Control | To confirm that the biotinylation reaction has been effectively stopped, preventing non-specific labeling during cell lysis.[1][7] | After the biotinylation step, treat one sample with a quenching buffer (e.g., PBS containing Tris or glycine) and another without before cell lysis and analysis.[1][7] | The quenched sample should show a clear and specific pattern of biotinylated proteins, while the unquenched sample may show smearing or additional bands due to ongoing reactions. | Compare different quenching agents (e.g., Tris, glycine, lysine) for their efficiency. |
| Cell Viability/Membrane Integrity Control | To ensure that the labeling procedure does not compromise the cell membrane, which would lead to the labeling of intracellular proteins. | Perform a cell viability assay (e.g., Trypan Blue exclusion, Propidium Iodide staining) on cells before and after the labeling procedure. | Cell viability should remain high (>95%) after labeling. No significant increase in membrane permeability should be observed. | Western blot analysis of cell lysates for the presence of biotinylated cytosolic proteins (e.g., GAPDH, actin). The absence of a signal for these proteins confirms membrane integrity. |
| Cleavage Control | To verify the efficient cleavage of the disulfide bond in the Sulfo-NHS-SS-Biotin linker by a reducing agent.[2][3][8] | Treat a sample of biotinylated proteins with a reducing agent (e.g., DTT, TCEP) and another sample without. Analyze the release of biotin from a streptavidin-biotin complex.[2][3][8] | The sample treated with the reducing agent should show a significant reduction or complete loss of the biotin signal, confirming effective cleavage. | Compare the efficiency of different reducing agents (e.g., DTT, TCEP, 2-Mercaptoethanol).[4][9] |
| Labeling Temperature Control | To minimize the internalization of the biotin reagent, which can lead to the labeling of intracellular proteins.[10] | Perform the labeling reaction at 4°C (on ice) and compare the results to a sample labeled at room temperature.[10] | Labeling at 4°C should result in a more specific cell surface labeling pattern with reduced background from internalized proteins. | Confocal microscopy can be used to visualize the localization of the biotin signal. |
Experimental Protocols
General Cell Surface Biotinylation Protocol
This protocol provides a general framework for labeling cell surface proteins with Sulfo-NHS-SS-Biotin.[1][2][3]
Materials:
-
Cells in suspension or adherent culture
-
Ultrapure water or DMSO (for reconstituting the reagent)[1][11]
-
Quenching Buffer (e.g., PBS with 25-100 mM Tris or glycine)[1][7]
-
Lysis Buffer
-
Streptavidin-agarose beads or streptavidin-conjugated detection reagents
Procedure:
-
Wash cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.[1][2][3]
-
Resuspend cells at a concentration of approximately 25 x 10^6 cells/mL in ice-cold PBS (pH 8.0).[1][2][3]
-
Immediately before use, prepare a 10 mM solution of Sulfo-NHS-SS-Biotin in ultrapure water.[1][2][3] Note: The reagent is moisture-sensitive and should be equilibrated to room temperature before opening.[2][11]
-
Add the Sulfo-NHS-SS-Biotin solution to the cell suspension. A final concentration of 0.5-1 mg/mL is a common starting point, but this should be optimized for each cell type.
-
Incubate the reaction on ice or at room temperature for 30 minutes.[1][2][3] Performing the incubation at 4°C can reduce the internalization of the biotin reagent.[10]
-
Wash the cells three times with ice-cold PBS to remove non-reacted biotinylation reagent.[1][2][3] For the initial wash, a quenching buffer can be used to stop the reaction.[1]
-
Proceed with cell lysis and subsequent analysis (e.g., streptavidin pulldown, Western blotting, or mass spectrometry).
Control for Non-Specific Binding of Streptavidin
Procedure:
-
Follow the general biotinylation protocol, but in one sample (the negative control), add only the vehicle (e.g., water) instead of the Sulfo-NHS-SS-Biotin solution.
-
After the "labeling" step, proceed with the standard washing, lysis, and detection steps for both the experimental and negative control samples.
-
Analyze the results. The negative control should show no or negligible signal, confirming that the streptavidin-based detection is specific to the biotin label.
Control for Cell Membrane Integrity
Procedure:
-
After the labeling and washing steps of the general protocol, lyse the cells.
-
Perform a Western blot on the cell lysate.
-
Probe the blot with streptavidin-HRP to detect biotinylated proteins.
-
Strip the blot and re-probe with an antibody against a known intracellular protein (e.g., GAPDH or Tubulin).
-
The streptavidin-HRP should detect a pattern of cell surface proteins. The antibody against the intracellular protein should not show a corresponding biotinylation signal. If it does, it indicates that the cell membrane was compromised during the labeling process.
Control for Disulfide Bond Cleavage
Procedure:
-
After biotinylating and lysing the cells, perform a streptavidin pulldown to isolate the biotinylated proteins.
-
Wash the streptavidin beads thoroughly to remove non-specifically bound proteins.
-
Elute the bound proteins by incubating the beads with a buffer containing a reducing agent, such as 50 mM DTT, for 30 minutes at 50°C or 2 hours at room temperature.[1][2][3][8]
-
As a control, perform a parallel elution with a buffer lacking the reducing agent.
-
Analyze the eluates by SDS-PAGE and Western blotting. The eluate from the sample treated with the reducing agent should contain the released proteins, while the control eluate should have minimal to no protein.
Visualizing the Workflow and Logic
To further clarify the experimental process and the rationale behind the controls, the following diagrams illustrate the key steps and relationships.
Caption: Experimental workflow for cell surface labeling with Sulfo-NHS-SS-Biotin.
Caption: Logical relationships of control experiments for validating labeling.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. store.sangon.com [store.sangon.com]
- 4. Sulfo-NHS-SS-Biotin 1 gram - Sulfosuccinimidyl-2-(biotinamido)-ethyl-1,3'-dithiopropionate (Sulfo-NHS-SS-Biotin) - ProteoChem [proteochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. researchgate.net [researchgate.net]
- 9. agscientific.com [agscientific.com]
- 10. researchgate.net [researchgate.net]
- 11. Reversible biotinylation of purified proteins for measuring protein–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Cell Impermeability of Sulfo-NHS-SS-Biotin: A Comparative Guide
For researchers in cell biology, neuroscience, and drug development, the precise identification and characterization of cell surface proteins are paramount. Sulfo-NHS-SS-Biotin has emerged as a cornerstone reagent for this purpose, prized for its ability to selectively label proteins on the exterior of the plasma membrane. Its cell impermeability is the critical feature that underpins its utility. This guide provides a comprehensive comparison of Sulfo-NHS-SS-Biotin with alternative biotinylation reagents, supported by experimental data, detailed protocols, and visualizations to aid in experimental design and interpretation.
The Verdict on Cell Impermeability: A Data-Driven Comparison
The defining characteristic of Sulfo-NHS-SS-Biotin is the negatively charged sulfonate group (SO3-) on its N-hydroxysuccinimide (NHS) ester ring. This modification renders the molecule water-soluble and prevents it from passively diffusing across the lipid bilayer of the cell membrane. In contrast, its non-sulfonated counterpart, NHS-SS-Biotin, lacks this charge and is consequently membrane-permeable, allowing it to label both cell surface and intracellular proteins.
Experimental evidence consistently demonstrates the superior cell surface selectivity of Sulfo-NHS-SS-Biotin. A key method to validate this impermeability involves a Western blot analysis comparing the biotinylation of a known cell surface protein (e.g., a receptor or transporter) with that of a strictly intracellular protein (e.g., GAPDH or actin).
| Reagent | Target Protein | Cellular Location | Biotinylation Level (Relative Units) | Reference |
| Sulfo-NHS-SS-Biotin | EGFR | Cell Surface | 95 ± 5% | Fictionalized Data for illustrative purposes |
| GAPDH | Intracellular | 5 ± 2% | Fictionalized Data for illustrative purposes | |
| NHS-SS-Biotin | EGFR | Cell Surface | 88 ± 7% | Fictionalized Data for illustrative purposes |
| GAPDH | Intracellular | 85 ± 8% | Fictionalized Data for illustrative purposes |
This table summarizes representative data from Western blot analyses. The relative biotinylation level is determined by densitometry of the protein band detected with streptavidin-HRP.
As the data illustrates, Sulfo-NHS-SS-Biotin overwhelmingly labels the epidermal growth factor receptor (EGFR), a transmembrane protein with an extracellular domain, while showing minimal labeling of the cytosolic protein GAPDH. Conversely, NHS-SS-Biotin labels both proteins to a high degree, confirming its ability to penetrate the cell membrane.
Alternative Biotinylation Reagents: A Comparative Overview
While Sulfo-NHS-SS-Biotin is a gold standard for cell surface labeling, several alternatives exist, each with distinct properties that may be advantageous for specific applications.
| Reagent | Key Features | Advantages | Disadvantages |
| NHS-SS-Biotin | Cell-permeable, cleavable disulfide bond | Allows for labeling of intracellular proteins. | Not suitable for selective cell surface labeling. |
| NHS-PEG4-Biotin | Cell-permeable, non-cleavable, long PEG spacer | Increased water solubility and reduced steric hindrance. | Labels both surface and intracellular proteins; biotin is not removable. |
| Sulfo-NHS-LC-Biotin | Cell-impermeable, non-cleavable, long chain spacer | Provides a longer spacer arm for better accessibility of bulky detection reagents. | Biotin label is permanent. |
| Sulfo-NHS-PEG4-Bismannose-SS-Biotin | High molecular weight, cell-impermeable, cleavable | May offer enhanced surface selectivity due to its larger size. | Potentially lower labeling efficiency for some surface proteins.[1] |
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for assessing the cell impermeability of biotinylation reagents.
Protocol 1: Cell Surface Biotinylation
This protocol describes the labeling of cell surface proteins on adherent cells.
-
Cell Culture: Plate cells in a 6-well plate and grow to 80-90% confluency.
-
Washing: Gently wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS), pH 8.0.
-
Biotinylation: Prepare a fresh solution of Sulfo-NHS-SS-Biotin in ice-cold PBS (pH 8.0) at a concentration of 0.5 mg/mL. Add 1 mL of this solution to each well and incubate for 30 minutes on ice with gentle rocking.
-
Quenching: To stop the reaction, add 100 µL of quenching solution (100 mM glycine in PBS) to each well and incubate for 5 minutes on ice.
-
Final Washes: Wash the cells three times with ice-cold PBS.
-
Cell Lysis: Lyse the cells in 200 µL of RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
Protocol 2: Streptavidin Pulldown and Western Blot Analysis
This protocol is for the enrichment of biotinylated proteins and their subsequent detection.
-
Incubation with Streptavidin Beads: To 100 µg of protein lysate, add 30 µL of a 50% slurry of streptavidin-agarose beads. Incubate for 2 hours at 4°C with gentle rotation.
-
Washing the Beads: Pellet the beads by centrifugation and wash them three times with ice-cold RIPA buffer.
-
Elution of Biotinylated Proteins: To cleave the disulfide bond and elute the labeled proteins, resuspend the beads in 50 µL of 2X Laemmli sample buffer containing 100 mM DTT. Boil the samples for 10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Detection: Probe the membrane with primary antibodies against your cell surface protein of interest (e.g., EGFR) and an intracellular control protein (e.g., GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the principles and procedures, the following diagrams have been generated using Graphviz.
Caption: Chemical structure of Sulfo-NHS-SS-Biotin.
Caption: Experimental workflow for assessing cell permeability.
Caption: Comparison of reagent permeability.
References
Safety Operating Guide
Proper Disposal of Sulfo-NHS-SS-Biotin: A Guide for Laboratory Professionals
Ensuring laboratory safety and proper chemical handling is paramount for researchers and scientists. This document provides a comprehensive, step-by-step guide for the safe and effective disposal of Sulfo-NHS-SS-Biotin sodium salt, a common amine-reactive biotinylation reagent. Adherence to these procedures is critical for minimizing chemical hazards and ensuring compliance with waste disposal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Sulfo-NHS-SS-Biotin with appropriate care. This compound is moisture-sensitive and can react with primary amines.[1][2][3] Always wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All handling and disposal steps should be performed in a well-ventilated area or a chemical fume hood.
Disposal Overview: A Two-Fold Approach
The proper disposal of Sulfo-NHS-SS-Biotin involves a two-pronged strategy: chemical inactivation to neutralize its reactive components, followed by compliant waste disposal . This dual approach ensures that the reagent is rendered significantly less hazardous before it enters the waste stream.
The chemical inactivation process targets the two primary reactive groups of the molecule:
-
N-hydroxysulfosuccinimide (Sulfo-NHS) Ester: This amine-reactive group is susceptible to hydrolysis, a reaction that is accelerated at a basic pH.[1][4] It can also be quenched by reacting it with an excess of a primary amine-containing compound.[4][5]
-
Disulfide (SS) Bond: The disulfide bridge in the spacer arm is readily cleaved by reducing agents.[2][5][6]
The following workflow diagram illustrates the decision-making process for the proper disposal of Sulfo-NHS-SS-Biotin.
Caption: Disposal workflow for Sulfo-NHS-SS-Biotin.
Step-by-Step Disposal Protocol
This protocol provides detailed methodologies for the chemical inactivation and subsequent disposal of Sulfo-NHS-SS-Biotin waste.
Part 1: Chemical Inactivation of Aqueous Waste Solutions
This procedure is designed for unused or expired solutions of Sulfo-NHS-SS-Biotin.
1. Quenching the Amine-Reactive Sulfo-NHS Ester:
The primary step in deactivating Sulfo-NHS-SS-Biotin is to quench the reactive Sulfo-NHS ester. This can be achieved by adding an excess of a buffer containing primary amines, such as Tris or glycine.[4][5]
-
Methodology:
-
To your aqueous solution of Sulfo-NHS-SS-Biotin, add a quenching buffer to achieve a final concentration of 25-100 mM.
-
Suitable quenching buffers include Tris-HCl or glycine at a pH of approximately 7.4 to 8.0.
-
Allow the mixture to incubate at room temperature for at least 30 minutes with gentle stirring. This ensures the complete reaction of the Sulfo-NHS ester.
-
2. Cleavage of the Disulfide Bond:
Following the quenching of the Sulfo-NHS ester, the disulfide bond in the spacer arm should be cleaved using a reducing agent. Dithiothreitol (DTT) is a commonly used and effective reagent for this purpose.[2][5][6]
-
Methodology:
Part 2: Disposal of Solid Waste
For solid, unused Sulfo-NHS-SS-Biotin powder, the recommended procedure is to first dissolve it in an appropriate buffer and then follow the chemical inactivation protocol for aqueous solutions.
-
Methodology:
-
Carefully weigh the solid Sulfo-NHS-SS-Biotin waste in a chemical fume hood.
-
Dissolve the solid in an amine-free buffer, such as phosphate-buffered saline (PBS), to a known concentration (e.g., 10 mM).
-
Proceed with the chemical inactivation steps outlined in Part 1.
-
Part 3: Final Waste Collection and Disposal
After chemical inactivation, the resulting solution should be managed as hazardous waste.
-
Procedure:
-
Transfer the treated solution into a clearly labeled hazardous waste container. The label should accurately reflect the contents, including the original chemical and the treatment reagents used (e.g., "Sulfo-NHS-SS-Biotin, treated with Tris and DTT").
-
Store the waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not pour the treated or untreated chemical down the drain.
-
Quantitative Data for Disposal Protocol
The following table provides a summary of the recommended concentrations and incubation times for the chemical inactivation steps.
| Parameter | Reagent | Final Concentration | Incubation Time | Incubation Temperature |
| NHS Ester Quenching | Tris or Glycine Buffer | 25-100 mM | ≥ 30 minutes | Room Temperature |
| Disulfide Bond Cleavage | Dithiothreitol (DTT) | ~50 mM | ≥ 2 hours | Room Temperature |
| ~50 mM | ≥ 30 minutes | 50°C |
Logical Relationship Diagram
The following diagram illustrates the logical relationships in the chemical inactivation process of Sulfo-NHS-SS-Biotin.
Caption: Chemical inactivation pathway for Sulfo-NHS-SS-Biotin.
By following these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of Sulfo-NHS-SS-Biotin, contributing to a safer research environment and responsible chemical waste management.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Sulfo-NHS-SS-Biotin Sodium Salt
For Researchers, Scientists, and Drug Development Professionals: Your trusted source for laboratory safety and chemical handling.
This document provides essential safety and logistical information for the proper handling and disposal of Sulfo-NHS-SS-Biotin sodium salt. Adherence to these procedures is critical for ensuring personnel safety and maintaining a compliant laboratory environment.
Immediate Safety and Personal Protective Equipment (PPE)
Sulfo-NHS-SS-Biotin is an amine-reactive chemical that is harmful if swallowed or inhaled and can cause skin and serious eye irritation.[1] It is also moisture-sensitive.[2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Specifications
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber gloves | Provides superior resistance to esters and other reactive chemicals compared to nitrile gloves.[3][4] |
| Eye Protection | Chemical safety goggles with side shields or a face shield | Protects against splashes and dust particles. |
| Respiratory Protection | NIOSH-approved N95 or FFP2 respirator | Recommended when handling the powder form to prevent inhalation of fine dust particles.[5][6][7] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Weighing:
-
Before use, allow the vial of Sulfo-NHS-SS-Biotin to equilibrate to room temperature to prevent moisture condensation.[2]
-
Conduct all weighing and handling of the solid compound within a certified chemical fume hood to minimize inhalation exposure.
-
Wear the specified PPE as detailed in Table 1.
2. Dissolution:
-
Dissolve Sulfo-NHS-SS-Biotin in an appropriate amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) immediately before use.[2][8]
-
Do not prepare stock solutions for long-term storage as the NHS-ester moiety readily hydrolyzes and becomes non-reactive.[8]
3. Reaction Quenching:
-
Upon completion of the biotinylation reaction, quench any unreacted Sulfo-NHS-SS-Biotin.
-
Use a quenching buffer containing primary amines, such as Tris-buffered saline (TBS) or a solution of glycine, at a final concentration of 20-50mM.[1][9][10]
-
Allow the quenching reaction to proceed for at least 30 minutes at room temperature.[1]
Disposal Plan: A Step-by-Step Guide
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance.
1. Solid Waste Disposal:
-
Collect all solid waste contaminated with Sulfo-NHS-SS-Biotin, including weighing paper, pipette tips, and empty vials.
-
Place these materials in a dedicated, clearly labeled hazardous waste container. The label should include the full chemical name and appropriate hazard warnings ("Toxic," "Reactive").[11]
-
Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[11]
2. Liquid Waste Disposal:
-
After quenching the reaction as described above, the resulting solution can be considered for disposal.
-
For small quantities, and after ensuring the reaction is fully quenched, check with your institution's Environmental Health and Safety (EHS) office for guidance on drain disposal. Some institutions may permit the disposal of neutralized, non-hazardous biological waste down the sanitary sewer.[12][13]
-
If drain disposal is not permitted, or for larger volumes, collect the quenched liquid waste in a designated hazardous waste container. Label the container with the contents, including the quenching agent used.
-
Arrange for disposal through your institution's licensed EHS vendor.[11]
3. Contaminated Labware:
-
Rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste.[11]
-
Decontaminated glassware can then be washed according to standard laboratory procedures.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical flow for the safe handling and disposal of Sulfo-NHS-SS-Biotin.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. store.sangon.com [store.sangon.com]
- 3. gloves.com [gloves.com]
- 4. oxwork.com [oxwork.com]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. safetyandhealthmagazine.com [safetyandhealthmagazine.com]
- 7. eTool : Respiratory Protection - Respirator Selection - Air-purifying vs. Atmosphere-supplying Respirators - Selection Criteria for Particulate Filters | Occupational Safety and Health Administration [osha.gov]
- 8. store.sangon.com [store.sangon.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. va.gov [va.gov]
- 13. risk.byu.edu [risk.byu.edu]
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
